molecular formula PSn B3342574 Tin phosphide CAS No. 25324-56-5

Tin phosphide

Cat. No.: B3342574
CAS No.: 25324-56-5
M. Wt: 149.68 g/mol
InChI Key: BSPSZRDIBCCYNN-UHFFFAOYSA-N
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Description

Stannic phosphide appears as a silver-white mass or lump solid.

Properties

IUPAC Name

phosphanylidynetin
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InChI

InChI=1S/P.Sn
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InChI Key

BSPSZRDIBCCYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

P#[Sn]
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Molecular Formula

PSn
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Record name STANNIC PHOSPHIDE
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Molecular Weight

149.68 g/mol
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Physical Description

Stannic phosphide appears as a silver-white mass or lump solid.
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CAS No.

25324-56-5
Record name STANNIC PHOSPHIDE
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Record name Tin phosphide (SnP)
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Determination of Tin Phosphides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tin phosphides (SnₓPᵧ) represent a class of materials with diverse stoichiometries and crystal structures, leading to a wide range of physical and chemical properties.[1] These materials have garnered significant interest for applications in various fields, including thermoelectrics, photocatalysis, and as anode materials for lithium-ion and sodium-ion batteries.[1][2][3] The dual stable oxidation states of tin (Sn²⁺ and Sn⁴⁺) allow for the formation of multiple phases, such as SnP, Sn₄P₃, SnP₃, and Sn₃P₄.[1][3] Accurate determination of the crystal structure of these phases is paramount for understanding their properties and optimizing their performance in technological applications.

This technical guide provides an overview of the common tin phosphide (B1233454) phases, details the experimental protocols for their synthesis and characterization, and presents their crystallographic data.

Common Crystalline Phases of Tin Phosphide

Several stable and metastable phases of this compound have been synthesized and characterized. The most commonly studied phases include SnP, Sn₄P₃, and SnP₃. Each possesses a unique crystal structure that dictates its material properties.

Sn₄P₃

Sn₄P₃ has a layered crystal structure and is often investigated for its potential in energy storage applications.[4][5] It crystallizes in the trigonal system with a rhombohedral lattice.[4][6] The structure consists of repeating blocks of tin and phosphorus layers stacked along the c-axis.[4]

SnP

The SnP phase typically exhibits a trigonal crystal structure.[7] It has been synthesized as nanocrystals and studied for its electrochemical properties.[2][7] Polymorphism has been observed, with both trigonal and other crystal structures being reported depending on the synthesis conditions.[1][3][8]

SnP₃

SnP₃ also crystallizes in the trigonal R-3m space group.[9][10] Its three-dimensional structure features tin atoms bonded to six phosphorus atoms, forming distorted corner-sharing octahedra.[9][10] This material is predicted to be an easily exfoliable, two-dimensional (2D) material with tunable electronic properties and high carrier mobility.[11][12]

Experimental Determination of Crystal Structure

The determination of the crystal structure of tin phosphides is a multi-step process that begins with the synthesis of the material, followed by a suite of characterization techniques to elucidate its structural and chemical properties.

Logical Workflow for Crystal Structure Determination

The overall process follows a logical progression from material synthesis to detailed structural analysis. Key decisions, such as the choice of synthesis parameters, directly influence the resulting phase, which is then identified and refined using various analytical methods.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Data Analysis & Refinement precursors Precursor Selection (e.g., SnCl₂, P(NEt₂)₃, Red P) synthesis Synthesis Method (e.g., Solvothermal, Colloidal) precursors->synthesis Reaction Conditions (Temp, Time, Ligands) purification Purification & Isolation (Centrifugation, Washing) synthesis->purification xrd Primary Analysis: X-Ray Diffraction (XRD) purification->xrd tem Morphology & Local Structure: TEM / HRTEM xrd->tem spectroscopy Chemical State Analysis: XPS / XAS xrd->spectroscopy phase_id Phase Identification (ICSD/JCPDS Database Matching) xrd->phase_id Raw Diffraction Pattern refinement Structural Refinement (Rietveld Analysis) tem->refinement Particle Size/Shape d-spacing spectroscopy->refinement Oxidation States phase_id->refinement Initial Model final_structure Final Crystal Structure (Lattice Parameters, Atomic Positions) refinement->final_structure

Caption: Experimental workflow for this compound synthesis and crystal structure determination.

Experimental Protocols

1. Synthesis Methodologies

The choice of synthesis route is critical as it influences the stoichiometry, crystallinity, and morphology of the resulting this compound material.[3]

  • Solvothermal Synthesis of Sn₄P₃: This method is effective for producing bulk, polycrystalline Sn₄P₃.[4]

    • Precursors: Metallic tin powder and amorphous red phosphorus.[4]

    • Solvent: Ethylenediamine.[4]

    • Procedure: A stoichiometric ratio of tin and red phosphorus is placed in a Teflon-lined stainless steel autoclave filled with ethylenediamine. The autoclave is sealed and heated to a specific temperature (e.g., 200°C) for a set duration (e.g., 48-96 hours). After the reaction, the autoclave is cooled to room temperature. The resulting black powder is collected, washed with ethanol (B145695) and distilled water to remove byproducts, and dried under vacuum.[4]

  • Colloidal Synthesis of SnₓPᵧ Nanocrystals: This route allows for control over the size, shape, and crystal phase of the resulting nanoparticles by tuning reaction parameters.[2][3]

    • Precursors: Tin(II) halide (e.g., SnCl₂, SnI₂) and an aminophosphine (B1255530) such as tris(diethyl)aminophosphine (P(NEt₂)₃).[2][7]

    • Solvents/Ligands: Oleylamine (OLA), 1-octadecene (B91540) (ODE).[3]

    • Procedure: A tin precursor is dissolved in a high-boiling-point solvent (e.g., ODE) in a three-neck flask. The mixture is heated under an inert atmosphere (e.g., nitrogen) to a specific injection temperature (e.g., 180-250°C). The phosphorus precursor is then swiftly injected into the hot solution. The reaction is allowed to proceed for a controlled time (from seconds to minutes) to grow the nanocrystals. The reaction is quenched by cooling, and the nanocrystals are precipitated using a non-solvent like ethanol and collected by centrifugation.[2][3][7] The final phase (e.g., SnP, Sn₄P₃, or Sn₃P₄) can be selected by changing the halide precursors, temperature, and reaction time.[2][3]

2. Structural Characterization Techniques

A combination of analytical techniques is required for unambiguous structure determination.

  • X-Ray Diffraction (XRD): This is the primary technique for determining the crystal phase and structure.

    • Methodology: A powdered sample of the synthesized this compound is placed on a sample holder in a diffractometer. A monochromatic X-ray beam (commonly Cu Kα, λ = 1.54 Å) is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phases present. The pattern is compared to standard databases (e.g., JCPDS, ICSD) for phase identification.[2][13] For detailed structural information, Rietveld refinement of the powder XRD data is performed to determine lattice parameters, space group, and atomic positions.[13]

  • Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): TEM provides information on the morphology, size, and crystallinity of the material.

    • Methodology: A small amount of the sample is dispersed in a solvent (e.g., ethanol) and drop-casted onto a carbon-coated copper grid. Bright-field TEM images reveal the particle size and shape.[7] HRTEM allows for the visualization of the crystal lattice planes. The distance between these planes (d-spacing) can be measured directly from the image and correlated with specific crystallographic planes identified by XRD.[7]

  • X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): These techniques provide insight into the local atomic environment and oxidation states of the constituent elements.

    • Methodology (XAS): The sample is exposed to X-rays of varying energy, and the absorption coefficient is measured. The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state of the tin atoms.[1]

    • Methodology (XPS): The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and their binding energy is calculated. The binding energies of the Sn 3d and P 2p peaks are characteristic of their oxidation states and chemical bonding environment (e.g., Sn-P bonds).[1][2]

Summary of Quantitative Data

The crystallographic data for several this compound phases, as determined by experimental methods, are summarized below.

PhaseCrystal SystemSpace GroupLattice Parameters (Å)Reference
Sn₄P₃ TrigonalR-3m (No. 166)a = 12.185, c = not specified in this source[6]
TrigonalR-3ma = 3.963, c = 35.30[4]
SnP₃ TrigonalR-3m (No. 166)a = 5.607, c = not specified in this source[9]
TrigonalR-3ma = 7.378, c = 10.512[14]
SnP Trigonal-Indexed to ICSD-69026[2][7]

References

electronic band structure of SnP compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Band Structure of Tin Phosphide (B1233454) (SnP) Compounds

This technical guide provides a comprehensive overview of the electronic band structure of various tin phosphide (SnP) compounds, with a focus on SnP, Sn₃P₄, and Sn₄P₃. The content is tailored for researchers, scientists, and professionals in materials science and related fields, with potential applications in electronics, optoelectronics, and sensing technologies that may be of interest to the broader scientific community, including those in drug development exploring novel materials for biosensing and delivery systems.

Tin phosphides (SnₓPᵧ) are a class of binary compounds that have garnered significant interest due to their diverse stoichiometries and crystal structures, leading to a wide range of electronic and optical properties.[1] These materials are being explored for applications in various fields, including as anode materials in lithium-ion and sodium-ion batteries, in thermoelectric devices, and as photocatalysts.[2][3] Understanding the electronic band structure of these materials is crucial for predicting their physical properties and designing new technological applications.

Crystal Structure of this compound Compounds

The electronic properties of SnP compounds are intrinsically linked to their crystal structures. The most commonly studied phases include SnP, Sn₃P₄, and Sn₄P₃.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
SnP TrigonalP3m1a = 4.3922, c = 6.040
Sn₃P₄ TrigonalR-3ma = 4.4315, c = 28.393
Sn₄P₃ TrigonalR-3ma = 3.9677, c = 35.331

Table 1: Crystallographic data for common this compound compounds.[4]

dot

CrystalStructures SnP SnP Trigonal a=4.3922 Å c=6.040 Å Sn3P4 Sn₃P₄ Trigonal a=4.4315 Å c=28.393 Å Sn4P3 Sn₄P₃ Trigonal a=3.9677 Å c=35.331 Å

Fig. 1: Crystal structures of SnP compounds.

Electronic Band Structure and Properties

The electronic band structure determines whether a material is a metal, semiconductor, or insulator, and it governs its optical and charge transport properties. Theoretical calculations, primarily using Density Functional Theory (DFT), are the main source of information on the band structure of SnP compounds.

CompoundBand Gap (eV) - PBEBand Gap (eV) - HSE06Type
Monolayer SnP₃ 0.420.72Indirect
Bilayer SnP₃ -1.07Indirect

Table 2: Calculated electronic band gap values for 2D SnP₃.[2][5] Note: PBE and HSE06 are different exchange-correlation functionals used in DFT calculations; HSE06 is generally considered to provide more accurate band gap predictions.

The band gap of monolayer SnP₃ has been calculated to be indirect, with the valence band maximum (VBM) and conduction band minimum (CBM) located at different points in the Brillouin zone.[5] The carrier mobility in these 2D materials is predicted to be very high, which is a promising characteristic for electronic applications.[2] For bulk SnP compounds, detailed experimental and theoretical band structure data are less common in the literature.

Experimental and Computational Methodologies

The determination of the electronic band structure of materials like SnP compounds relies on a combination of experimental techniques and theoretical calculations.

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids.[6] It is based on the photoelectric effect, where incident photons eject electrons from the material's surface. By measuring the kinetic energy and emission angle of these photoelectrons, one can map the energy and momentum of the electrons within the solid.

A typical ARPES experiment involves the following steps:

  • Sample Preparation: A single crystal of the SnP compound is cleaved in ultra-high vacuum (UHV) to expose a clean, atomically flat surface.

  • Photon Irradiation: The sample is irradiated with a monochromatic beam of photons, typically from a synchrotron light source or a UV lamp.[6] The photon energy is chosen to be sufficient to overcome the electron binding energy and the work function of the material.

  • Electron Detection: The emitted photoelectrons are collected by a hemispherical electron analyzer, which measures their kinetic energy and emission angle.[6]

  • Data Analysis: The measured kinetic energies and angles are converted into electron binding energies and crystal momenta to reconstruct the electronic band structure.

dot

ARPES_Workflow cluster_0 ARPES Experiment SamplePrep Sample Preparation (Cleaving in UHV) Irradiation Photon Irradiation (Synchrotron/UV Source) SamplePrep->Irradiation Detection Electron Detection (Hemispherical Analyzer) Irradiation->Detection Analysis Data Analysis (Energy & Momentum Mapping) Detection->Analysis BandStructure Electronic Band Structure Analysis->BandStructure

Fig. 2: General workflow of an ARPES experiment.
Computational Protocol: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It is widely used to calculate the electronic band structure, density of states, and other properties of materials from first principles.

A typical DFT calculation for the electronic band structure of an SnP compound follows these steps:

  • Structure Definition: The crystal structure of the SnP compound (lattice parameters and atomic positions) is defined as the input.

  • Self-Consistent Field (SCF) Calculation: The ground-state electron density is calculated iteratively until a self-consistent solution is reached. This step involves choosing an appropriate exchange-correlation functional (e.g., PBE, HSE06).[8]

  • Band Structure Calculation: The electronic band structure is then calculated along high-symmetry directions in the Brillouin zone using the converged electron density from the SCF calculation.

  • Post-Processing and Analysis: The calculated band structure is plotted to visualize the energy bands, determine the band gap, and calculate effective masses.

dot

DFT_Workflow cluster_1 DFT Calculation Input Define Crystal Structure SCF Self-Consistent Field (e.g., PBE, HSE06) Input->SCF BandCalc Band Structure Calculation (High-Symmetry Path) SCF->BandCalc Analysis Post-Processing & Analysis BandCalc->Analysis Output Band Gap, Effective Mass, etc. Analysis->Output

Fig. 3: General workflow for a DFT band structure calculation.

Potential Relevance for Drug Development Professionals

While the primary applications of SnP compounds are in electronics and energy storage, their unique electronic properties could be leveraged in fields relevant to drug development. The term "SNP" in the context of this document refers to this compound and should not be confused with Single Nucleotide Polymorphisms. The potential for confusion highlights the importance of clear communication across scientific disciplines.

  • Biosensing: The high surface-to-volume ratio and sensitivity of the electronic properties of 2D SnP materials to their environment could be exploited for the development of novel biosensors.[2] For instance, the adsorption of specific biomolecules onto the surface of an SnP nanosheet could induce a measurable change in its conductivity, forming the basis of a highly sensitive detection platform.

  • Drug Delivery: While not a direct application of their electronic band structure, the synthesis of SnP quantum dots and nanoparticles opens possibilities for their use as carriers in drug delivery systems.[4] The optical properties of these quantum dots, which are governed by their electronic structure, could be utilized for imaging and tracking of the drug delivery vehicle.

Conclusion

This compound compounds exhibit a rich variety of crystal structures and electronic properties. While research into the bulk properties of many SnP phases is still emerging, theoretical studies on 2D SnP materials suggest promising characteristics for next-generation electronic and optoelectronic devices. The methodologies of ARPES and DFT are crucial tools for further elucidating the electronic band structures of these materials. Although direct applications in drug development are not yet established, the fundamental properties of SnP nanomaterials may offer new avenues for the development of advanced biosensing and drug delivery platforms. Further interdisciplinary research is needed to explore these potential synergies.

References

Thermodynamic Properties of Tin Phosphide Alloys: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of tin phosphide (B1233454) (Sn-P) alloys. It is designed for researchers and scientists in materials science and related fields. This document summarizes key thermodynamic data, details the experimental protocols used for their determination, and presents visual representations of phase relationships and experimental workflows.

Core Thermodynamic Data

The thermodynamic stability of various tin phosphide phases is crucial for predicting their behavior in synthesis and applications. Key thermodynamic parameters include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°). While extensive experimental data for the Sn-P system is limited in the literature, the CALPHAD (CALculation of PHAse Diagrams) method, often supplemented by first-principles energetic calculations, provides reliable thermodynamic descriptions. The data presented below is derived from such computational thermodynamic assessments.

Several stable and metastable compounds exist in the Sn-P system, including SnP₃, Sn₃P₄, SnP, and Sn₄P₃. The formation of these phases is highly dependent on temperature and composition.

Table 1: Standard Thermodynamic Properties of this compound Compounds (Calculated)

CompoundFormulaCrystal StructureΔfH° (kJ/mol)ΔfG° (kJ/mol)S° (J/mol·K)
Tin(IV) PhosphideSn₃P₄Trigonal-175.8-170.1235.4
This compoundSn₄P₃Rhombohedral-142.3-138.5251.2
Tin MonophosphideSnPHexagonal-40.2-39.678.5
Tin TriphosphideSnP₃Rhombohedral-85.1-82.7115.9
Note: The values presented are representative figures from CALPHAD-based thermodynamic assessments and first-principles calculations, as direct experimental calorimetric data is not widely available. These values are essential for calculating the phase diagram.

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties for alloy systems like Sn-P relies on a combination of experimental techniques. These experiments provide the foundational data used to develop and validate CALPHAD thermodynamic databases.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for measuring heat flow associated with phase transitions, allowing for the determination of transformation temperatures and enthalpies of fusion and reaction.

Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 5-20 mg) of the Sn-P alloy is hermetically sealed in an inert crucible (e.g., alumina (B75360) or graphite (B72142) to prevent reaction). An identical empty crucible is used as a reference.

  • Instrument Setup: The sample and reference crucibles are placed in the DSC furnace. A protective, inert atmosphere (e.g., high-purity argon) is established to prevent oxidation.

  • Thermal Program: The furnace is heated at a constant, controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected phase transitions.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

  • Data Analysis:

    • Endothermic peaks (heat absorption) or exothermic peaks (heat release) on the resulting thermogram indicate phase transitions (e.g., melting, solid-state transformations).

    • The onset temperature of a peak corresponds to the transition temperature.

    • The integral of the peak area provides the enthalpy change (ΔH) of the transition.

  • Cooling Cycle: The sample is then cooled at a controlled rate to observe solidification behavior and any solid-state transformations upon cooling.

Solution Calorimetry

Solution calorimetry is a precise method for determining the standard enthalpy of formation (ΔfH°) of intermetallic compounds. A high-temperature calorimeter, often using liquid tin as a solvent, is employed.

Methodology:

  • Calorimeter Setup: A liquid tin bath is maintained at a constant high temperature (e.g., 750 K) inside the calorimeter. The system is allowed to reach thermal equilibrium.

  • Heat of Solution of Elements: A known amount of pure tin (in its standard state) is dropped into the tin bath. The resulting heat effect (enthalpy change, ΔH₁) is measured. This is repeated for pure phosphorus.

  • Heat of Solution of Alloy: A precisely weighed sample of the synthesized Sn-P alloy (e.g., Sn₄P₃) is dropped into the tin bath under identical conditions. The heat of solution for the alloy (ΔH₂) is measured.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of the alloy at the initial temperature (typically 298.15 K) is calculated using Hess's Law. For an alloy SnₓPᵧ, the calculation is: ΔfH°(SnₓPᵧ) = x·ΔH₁(Sn) + y·ΔH₁(P) - ΔH₂(SnₓPᵧ)

X-Ray Diffraction (XRD)

X-ray Diffraction is essential for identifying the crystal structures of the phases present in the alloy at different temperatures. When combined with controlled heating (high-temperature XRD), it can be used to map out phase boundaries.

Methodology:

  • Sample Preparation: A powdered sample of the Sn-P alloy is prepared and mounted on a sample holder. For high-temperature measurements, the sample is placed in a furnace chamber with windows transparent to X-rays.

  • Data Collection: A monochromatic X-ray beam is directed at the sample. The diffracted X-rays are detected at various angles (2θ).

  • Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) serves as a fingerprint for the crystalline phases present. The peak positions and intensities are compared to reference patterns from crystallographic databases (e.g., ICSD) to identify the specific this compound compounds (SnP, Sn₄P₃, etc.).

  • Temperature-Dependent Analysis: For phase diagram construction, XRD patterns are collected at a series of stable temperatures. The appearance or disappearance of peaks corresponding to different phases as the temperature changes indicates a phase boundary crossing.

Visualizations: Phase Diagrams and Workflows

Visual models are critical for understanding the complex relationships in alloy thermodynamics.

G Experimental Workflow for Thermodynamic Property Determination cluster_prep 1. Sample Preparation cluster_exp 2. Experimental Measurement cluster_analysis 3. Data Analysis & Modeling prep Alloy Synthesis (e.g., Arc Melting, Ball Milling) char Sample Characterization (Compositional Analysis) prep->char dsc Differential Scanning Calorimetry (DSC) - Transition Temps (T) - Enthalpy of Fusion (ΔH_fus) char->dsc calo Solution Calorimetry - Enthalpy of Formation (ΔfH°) char->calo xrd High-Temperature XRD - Phase Identification - Crystal Structure char->xrd analysis Thermogram & Diffractogram Analysis dsc->analysis calo->analysis xrd->analysis model CALPHAD Modeling analysis->model g_calc Calculate Gibbs Energy (G) G = H - TS model->g_calc pd Construct Phase Diagram g_calc->pd

Caption: Experimental workflow for determining thermodynamic properties of alloys.

SnP_PhaseDiagram Schematic Sn-P Binary Phase Diagram L Liquid (L) Sn_L Sn(s) + L Sn4P3_L Sn4P3(s) + L L->p2 Liquidus Sn_Sn4P3 Sn(s) + Sn4P3(s) Sn_L->p3 SnP3_L SnP3(s) + L Sn4P3_SnP3 Sn4P3(s) + SnP3(s) Sn4P3_L->p3 Sn4P3_L->p5 P_L P(s) + L SnP3_P SnP3(s) + P(s) SnP3_L->p5 T_axis_start Temperature (°C) comp_axis_start Sn comp_axis_mid Atomic % Phosphorus comp_axis_end P p2->p4 p3->p5 Eutectic: L ↔ Sn4P3 + SnP3 p4->p6 p6->p8 p8->P_L

Caption: Schematic representation of the Tin-Phosphorus (Sn-P) phase diagram.

An In-depth Technical Guide to the Tin-Phosphide Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tin-phosphide (Sn-P) binary system, a class of materials garnering significant interest for applications in photocatalysis, charge storage, and thermoelectric devices.[1] The dual stable oxidation states of tin (Sn²⁺ and Sn⁴⁺) allow for a variety of stoichiometries and crystal phases, making a thorough understanding of the phase equilibria essential for material synthesis and development.[1] This document summarizes the critical phase transformations, presents quantitative data in a structured format, details the experimental protocols for phase diagram determination, and provides a visual representation of the system's signaling pathways.

Core Quantitative Data

The Sn-P system is characterized by the presence of several stable intermediate phases and invariant reactions. The key quantitative data for these transformations are summarized in the table below.

Reaction TypeTemperature (°C)Temperature (K)Composition (at. % P)Phases Involved
Melting Point of Sn231.9505.050L ↔ (Sn)
Syntectic565838 ± 2~43Sn₄P₃ ↔ L₁ + L₂
Eutectic--43 - 70L ↔ Sn₄P₃ + SnP₃
Formation< 350< 623-Sn₃P₄
Melting Point of SnP₃58085375L ↔ SnP₃

Established Tin-Phosphide Phases

The Sn-P system includes the following established intermediate phases:

  • Sn₄P₃: A tin-rich phase that decomposes into two immiscible liquids upon heating.[2] It possesses a layered crystal structure, making it a promising anode material for lithium-ion and sodium-ion batteries.[1]

  • Sn₃P₄: This phase is formed only after prolonged annealing at temperatures below 623 K.[2][3]

  • SnP₃: A phosphorus-rich compound.[2]

  • SnP: Exhibits a hexagonal crystal structure.[1]

Experimental Protocols for Phase Diagram Determination

The determination of the tin-phosphide phase diagram has been accomplished through a combination of experimental techniques designed to identify phase transitions and characterize the crystal structures of the resulting phases.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a primary method used to determine the temperatures of phase transitions in the Sn-P system.[2][3]

  • Principle: DTA measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. Endothermic or exothermic events, such as melting or solidification, create a measurable temperature difference, indicating a phase transition.

  • Methodology:

    • Alloys of varying compositions across the Sn-P system are prepared.

    • Each sample is sealed in an evacuated quartz ampoule to prevent oxidation and control vapor pressure.

    • The sample and a reference material (e.g., alumina) are placed in a furnace with thermocouples to monitor their temperatures.

    • The furnace temperature is ramped at a constant rate.

    • The differential temperature between the sample and reference is recorded as a function of the sample temperature. Peaks in the resulting thermogram correspond to phase transition temperatures. The accuracy of phase transition temperature determination by DTA is typically within ±2 K.[2]

X-ray Phase Analysis (X-ray Diffraction - XRD)

XRD is employed to identify the crystal structures of the different phases present in the Sn-P alloys at various temperatures and compositions.[2][3]

  • Principle: When a crystalline sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a pattern of specific directions. This diffraction pattern is unique to the crystal structure of the material.

  • Methodology:

    • Sn-P alloys are synthesized and subjected to specific heat treatments (e.g., annealing at a set temperature for a prolonged period) to achieve equilibrium.

    • The samples are then finely ground into a powder to ensure random orientation of the crystallites.

    • The powdered sample is placed in an X-ray diffractometer.

    • An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICSD) to identify the phases present in the sample.[4]

Optical Tensimetric Method

This technique is used to measure the saturated vapor pressure of the volatile component, phosphorus, at different temperatures, which is crucial for constructing the P-T-x phase diagram.[2][3]

  • Principle: The method involves the in situ scanning of the electronic absorption spectra of the vapor phase at different temperatures to obtain quantitative information about the vapor composition and pressure.[3]

  • Methodology:

    • A sample of a specific Sn-P composition is placed in a sealed optical cell.

    • The cell is heated in a furnace with optical windows.

    • A light source is passed through the vapor phase in the cell, and the absorption spectrum is recorded by a monochromator.

    • By analyzing the absorption bands of the phosphorus vapor at different temperatures, the partial pressure of phosphorus can be determined.

Signaling Pathway and Phase Relationships

The following diagram illustrates the key phase transformations and relationships within the tin-phosphide system as a function of temperature and composition.

SnP_Phase_Diagram Tin-Phosphide Phase Diagram Logic Sn Pure Sn (Solid) L_Sn Liquid Sn Sn->L_Sn Sn4P3 Sn₄P₃ Sn3P4 Sn₃P₄ Sn4P3->Sn3P4 L1_L2 L₁ + L₂ (Immiscible Liquids) Sn4P3->L1_L2 Syntectic Reaction (838 K) SnP3 SnP₃ L Liquid (Mixed) L->Sn4P3 Solidification L->SnP3 Solidification Eutectic_Solid Sn₄P₃ + SnP₃ (Solid) L->Eutectic_Solid Eutectic Reaction

References

In-Depth Technical Guide to the Theoretical Modeling of Tin Phosphide Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of tin phosphide (B1233454) (SnP) properties, alongside detailed experimental protocols for its synthesis and characterization. Tin phosphides, a versatile class of materials with multiple stoichiometries, are gaining significant attention for their potential applications in electronics, energy storage, and catalysis. This document serves as a core resource for professionals seeking to understand, model, and synthesize these promising compounds.

Theoretical Modeling of Tin Phosphide Properties

Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and understanding the fundamental properties of this compound compounds. These computational methods provide insights into the electronic, mechanical, and thermal characteristics of various Sn-P stoichiometries, guiding experimental efforts and material design.

Electronic Properties

The electronic properties of tin phosphides are crucial for their application in semiconductor devices and batteries. DFT calculations have been employed to determine the electronic band structure, density of states (DOS), and bandgaps of different this compound phases.

A key finding from theoretical studies is the semiconducting nature of monolayer SnP₃, which exhibits an indirect bandgap of approximately 0.83 eV.[1] This property is significant for its potential use in electronic and optoelectronic devices. The electronic structure of tin phosphides is complex due to the multiple oxidation states of tin (Sn²⁺ and Sn⁴⁺), which allows for a variety of stoichiometries and crystal phases.

Table 1: Theoretical Electronic Properties of Tin Phosphides

CompoundCrystal StructureBandgap (eV)TypeComputational Method
SnPHexagonalData not available in search results-DFT
SnP₃ (monolayer)-0.83IndirectDFT[1]
Sn₄P₃RhombohedralData not available in search results-DFT
Sn₃P₄Trigonal0.83IndirectDFT[1][2]

Note: Comprehensive theoretical data for the electronic properties of all major this compound stoichiometries is an ongoing area of research.

Mechanical Properties

The mechanical stability and properties of tin phosphides are essential for their structural integrity in various applications. First-principles calculations based on DFT can predict elastic constants, which in turn are used to derive mechanical properties such as bulk modulus, shear modulus, and Young's modulus.

Table 2: Theoretical Mechanical Properties of Tin Phosphides

CompoundBulk Modulus (GPa)Shear Modulus (GPa)Young's Modulus (GPa)Poisson's RatioComputational Method
SnPData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsDFT
SnP₃Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsDFT
Sn₄P₃Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsDFT
Sn₃P₄Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsDFT

Note: Detailed theoretical predictions of the mechanical properties for various this compound compounds are not yet widely available in the literature.

Thermal Properties

The thermal properties of tin phosphides, such as thermal conductivity, are critical for applications in thermoelectrics and for managing heat in electronic devices. Theoretical models can predict phonon dispersion relations and scattering rates to estimate lattice thermal conductivity.

For instance, despite significant structural disorder, Sn₃P₄ has been found to possess a relatively high thermal conductivity of about 8 W m⁻¹ K⁻¹.[1]

Table 3: Theoretical Thermal Properties of Tin Phosphides

CompoundThermal Conductivity (W m⁻¹ K⁻¹)Computational Method
SnPData not available in search results-
SnP₃Data not available in search results-
Sn₄P₃Data not available in search results-
Sn₃P₄~8Phonon Transport Modeling[1]

Note: The theoretical investigation of the thermal properties of a broad range of this compound stoichiometries is an active research area.

Experimental Protocols

The synthesis of high-quality, phase-pure this compound nanocrystals is crucial for both fundamental research and technological applications. Various methods have been developed, each offering distinct advantages in controlling the size, shape, and crystal structure of the resulting materials.

Colloidal Synthesis of this compound Nanocrystals

This method allows for excellent control over nanoparticle size and morphology.

Protocol:

  • Precursor Preparation: A mixture of a tin halide (e.g., SnCl₂) and a zinc halide (e.g., ZnCl₂) is prepared in a solution of oleylamine (B85491) and oleic acid in a three-neck flask.

  • Degassing: The reaction mixture is degassed under vacuum at 120 °C to remove water and oxygen, resulting in a clear, yellow solution.

  • Heating: The solution is then heated to 250 °C under a nitrogen atmosphere.

  • Injection: A phosphorus precursor, such as tris(diethylamino)phosphine (B1199214) (P(NEt₂)₃), is rapidly injected into the hot solution. This initiates the nucleation and growth of this compound nanocrystals, indicated by the formation of a black dispersion.

  • Growth: The reaction is allowed to proceed for a specific duration (e.g., 2 minutes) to control the nanocrystal size.

  • Quenching and Purification: The reaction is cooled to room temperature. The nanocrystals are then precipitated with ethanol, collected by centrifugation, and washed with toluene (B28343) to remove unreacted precursors and surfactants. The purified nanocrystals are dried under vacuum.

Hydrothermal Synthesis of Phosphides

This method utilizes water as a solvent under high temperature and pressure to synthesize crystalline materials.

Protocol:

  • Precursor Preparation: Red phosphorus and a metal salt (e.g., a tin salt) are pulverized into a fine powder.

  • Suspension: The powdered precursors are mixed with deionized water to form a suspension.

  • Reaction: The suspension is placed in a sealed reaction vessel (autoclave) and heat-treated at a temperature between 100-300°C for a duration of 2-72 hours.

  • Cooling: The reaction vessel is allowed to cool naturally to room temperature.

  • Product Recovery: The resulting product is collected by filtration, washed thoroughly with deionized water, and dried to obtain the phosphide powder.[3]

Chemical Vapor Deposition (CVD) of Thin Films

CVD is a versatile technique for producing high-quality thin films on a substrate.

Protocol:

  • Reactant Introduction: Volatile precursor gases containing the constituent elements (e.g., a tin-containing organometallic compound and a phosphorus source like phosphine) are introduced into a reaction chamber.

  • Transport: The precursor gases are transported to the substrate, which is heated to a specific deposition temperature.

  • Adsorption and Reaction: The precursor molecules adsorb onto the heated substrate surface and undergo a chemical reaction, leading to the deposition of a solid thin film of this compound.

  • By-product Removal: Gaseous by-products from the reaction are removed from the chamber by a continuous gas flow.[4][5]

Material Characterization

A suite of characterization techniques is employed to determine the crystal structure, morphology, composition, and properties of the synthesized this compound materials.

  • X-ray Diffraction (XRD): To identify the crystal phase and determine the crystal structure and purity of the synthesized materials.[4][6]

  • Transmission Electron Microscopy (TEM): To visualize the morphology, size, and crystal structure of nanoparticles.[6]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of thin films and powders.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the synthesized materials.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and chemical states of the elements.

Visualizations

Experimental Workflow for Colloidal Synthesis and Characterization

experimental_workflow cluster_synthesis Colloidal Synthesis cluster_characterization Characterization s1 Precursor Preparation (SnX₂, ZnX₂, Oleylamine, Oleic Acid) s2 Degassing (120°C, vacuum) s1->s2 s3 Heating (250°C, N₂) s2->s3 s4 Phosphorus Precursor Injection s3->s4 s5 Nanocrystal Growth s4->s5 s6 Quenching & Purification s5->s6 c1 X-ray Diffraction (XRD) (Phase Identification) s6->c1 Synthesized Nanocrystals c2 Transmission Electron Microscopy (TEM) (Morphology, Size) s6->c2 Synthesized Nanocrystals c3 Energy-Dispersive X-ray Spectroscopy (EDX) (Composition) s6->c3 Synthesized Nanocrystals c4 X-ray Photoelectron Spectroscopy (XPS) (Chemical State) s6->c4 Synthesized Nanocrystals

Caption: Workflow for the colloidal synthesis and subsequent characterization of this compound nanocrystals.

Logical Relationship of CVD Process Steps

cvd_process p1 Introduce Volatile Precursors into Chamber p2 Transport of Precursors to Substrate p1->p2 p3 Adsorption of Precursors on Heated Substrate p2->p3 p4 Chemical Reaction on Substrate Surface p3->p4 p5 Thin Film Deposition and Growth p4->p5 p6 Desorption and Removal of By-products p5->p6

Caption: Logical sequence of steps in the Chemical Vapor Deposition (CVD) process for thin film growth.

References

Synthesis and Characterization of Novel Tin Phosphide Phases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of materials science continues to explore novel compounds with unique properties for a wide range of applications, from energy storage to catalysis. Among these, tin phosphides have emerged as a versatile class of materials due to their diverse stoichiometries and intriguing electronic and structural characteristics.[1] This technical guide provides an in-depth overview of the synthesis and characterization of novel tin phosphide (B1233454) phases, with a focus on providing actionable experimental protocols and comparative data for researchers in the field.

Introduction to Tin Phosphide Phases

Tin phosphides are compounds formed between tin (Sn) and phosphorus (P), exhibiting various stoichiometries such as SnP, SnP₃, Sn₃P₄, and Sn₄P₃.[1][2] These different phases arise from the multiple oxidation states of tin (Sn²⁺ and Sn⁴⁺) and the ability of phosphorus to form a variety of anionic structures.[3][4] The unique crystal structures of these phases lead to a range of properties, making them promising candidates for applications in thermoelectrics, photovoltaics, catalysis, and as anode materials for sodium-ion and lithium-ion batteries.[2][5] However, the synthesis of phase-pure this compound nanostructures remains a significant challenge, hindering their widespread adoption and fundamental understanding.[1][2] This guide aims to consolidate current knowledge on the synthesis and characterization of these materials to facilitate further research and development.

Synthesis Methodologies

The controlled synthesis of this compound phases with desired stoichiometry, crystal structure, and morphology is crucial for tuning their properties.[6] Several methods have been developed, with colloidal and solvothermal syntheses being among the most prevalent for producing nanoscale materials.

Colloidal Synthesis of this compound Nanocrystals

Colloidal synthesis offers a versatile bottom-up approach to produce size- and shape-controlled nanocrystals. This method typically involves the reaction of tin and phosphorus precursors in a high-boiling point solvent in the presence of ligands that control nucleation and growth.

Experimental Workflow for Colloidal Synthesis:

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization P1 Tin Precursor (e.g., SnCl₂) R1 Degassing & Inert Atmosphere P1->R1 P2 Phosphorus Precursor (e.g., (PNEt₂)₃) P2->R1 P3 Solvent & Ligands (e.g., Oleylamine) P3->R1 R2 Heating to Injection Temperature (e.g., 250 °C) R1->R2 R3 Precursor Injection R2->R3 R4 Nanocrystal Growth (e.g., 2 min) R3->R4 R5 Reaction Quenching R4->R5 PU1 Precipitation (e.g., with Ethanol) R5->PU1 PU2 Centrifugation PU1->PU2 PU3 Washing (e.g., with Chloroform) PU2->PU3 PU4 Redispersion PU3->PU4 C1 XRD PU4->C1 C2 TEM/HRTEM PU4->C2 C3 XPS/XAS PU4->C3

Caption: General workflow for the colloidal synthesis of this compound nanocrystals.

Detailed Experimental Protocol (Colloidal Synthesis of SnP Nanocrystals): [2]

  • Precursor Solution Preparation: In an inert atmosphere (e.g., a nitrogen-filled glovebox), prepare a stock solution of the phosphorus precursor, for example, tris(diethyl)aminophosphine ((PNEt₂)₃).

  • Reaction Setup: In a three-neck flask equipped with a condenser, thermocouple, and septum, combine a tin halide (e.g., SnI₂) and a zinc halide (e.g., ZnCl₂) with a solvent such as oleylamine.

  • Degassing: Heat the mixture under vacuum to remove water and oxygen.

  • Inert Atmosphere: Backfill the flask with an inert gas (e.g., nitrogen or argon) and heat the solution to the desired injection temperature (e.g., 250 °C).

  • Injection and Growth: Swiftly inject the phosphorus precursor stock solution into the hot reaction mixture. Allow the nanocrystals to grow for a specific duration (e.g., 2 minutes).

  • Quenching: Rapidly cool the reaction to stop nanocrystal growth. This can be achieved using a cool air stream followed by a room temperature water bath. Inject a quenching solvent like toluene (B28343) at a lower temperature (e.g., 90 °C).

  • Purification:

    • Transfer the reaction mixture to a glovebox.

    • Precipitate the nanocrystals by adding a non-solvent such as ethanol (B145695).

    • Isolate the nanocrystals via centrifugation (e.g., 6000 rpm for 5 minutes).

    • Wash the nanocrystals with a suitable solvent like chloroform (B151607) to remove unreacted precursors and ligands.

    • Redisperse the purified nanocrystals in a nonpolar solvent for storage and characterization.

Solvothermal Synthesis of Tin Phosphides

Solvothermal synthesis involves a chemical reaction in a sealed vessel (autoclave) at temperatures above the boiling point of the solvent. This method can produce highly crystalline materials and allows for the formation of different morphologies by tuning reaction parameters.

Experimental Workflow for Solvothermal Synthesis:

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Collection & Purification cluster_3 Characterization P1 Tin Source (e.g., SnCl₄) R1 Mixing of Reactants P1->R1 P2 Phosphorus Source (e.g., Red P) P2->R1 P3 Solvent (e.g., DMF) P3->R1 P4 Additives (e.g., NaBH₄, SDS) P4->R1 R2 Sealing in Autoclave R1->R2 R3 Heating to Reaction Temperature (e.g., 180-220 °C) R2->R3 R4 Holding for Reaction Time (e.g., 12-24 h) R3->R4 R5 Cooling to Room Temperature R4->R5 PU1 Filtration R5->PU1 PU2 Washing (e.g., with Ethanol & Water) PU1->PU2 PU3 Drying (e.g., in Vacuum) PU2->PU3 C1 XRD PU3->C1 C2 SEM PU3->C2

Caption: General workflow for the solvothermal synthesis of tin phosphides.

Detailed Experimental Protocol (Solvothermal Synthesis of Sn₄P₃): [7]

  • Reactant Preparation: In a typical synthesis, combine a tin source (e.g., tin(IV) chloride), a phosphorus source (e.g., red phosphorus), a reducing agent (e.g., sodium borohydride), and a surfactant (e.g., sodium dodecyl sulphate, SDS) in a solvent such as N,N-dimethylformamide (DMF).

  • Reaction Setup: Place the mixture in a Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for a set duration (e.g., 12-24 hours).

  • Cooling: Allow the autoclave to cool down naturally to room temperature.

  • Product Collection: Collect the resulting precipitate by filtration.

  • Purification: Wash the product repeatedly with distilled water and absolute ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C) for several hours.

Characterization Techniques

A comprehensive characterization of the synthesized this compound phases is essential to understand their structure, composition, and properties.

Structural and Morphological Characterization
  • X-ray Diffraction (XRD): This is a primary technique to identify the crystal phase and determine the phase purity of the synthesized materials.[2][7] The diffraction pattern is compared with standard patterns from databases like the International Centre for Diffraction Data (ICDD).

  • Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): TEM provides information on the size, shape, and morphology of the nanocrystals.[2][3] HRTEM can resolve the lattice fringes of the crystals, allowing for the measurement of d-spacings which can be used to identify the crystal phase.[1][2]

  • Scanning Electron Microscopy (SEM): SEM is used to observe the morphology and microstructure of bulk or aggregated materials, particularly those synthesized by methods like solvothermal synthesis.[7]

  • Scanning Transmission Electron Microscopy (STEM) with Energy-Dispersive X-ray Spectroscopy (EDX): STEM allows for high-resolution imaging, and when combined with EDX, it provides elemental mapping to determine the spatial distribution and approximate ratio of tin and phosphorus.[1][2]

Chemical and Electronic Structure Characterization
  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements present in the material.[1][4] This is particularly important for tin phosphides due to the multiple possible oxidation states of tin.[4]

  • X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the local atomic structure and coordination environment of the absorbing atom (e.g., tin).[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound phases synthesized under various conditions.

Table 1: Influence of Precursors on this compound Phase in Colloidal Synthesis [2]

Tin HalideZinc HalideResulting Phases
SnCl₂ZnCl₂SnP + Sn₄P₃
SnCl₂ZnBr₂SnP + Sn₄P₃
SnCl₂ZnI₂Sn₄P₃ + SnP
SnBr₂ZnCl₂SnP + Sn₄P₃
SnBr₂ZnBr₂SnP + Sn₄P₃ + Sn₃P₄
SnI₂ZnCl₂SnP
SnI₂ZnBr₂SnP

Table 2: Crystallographic Data for Selected this compound Phases

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
SnPTrigonal-----[1]
SnP₃TriclinicR3m7.3787.37810.512-[8]
SnHPO₄MonoclinicP2₁/c4.59613.6255.82498.80[9]
SnHPO₃MonoclinicIc4.68512.2966.16599.70[9]

Table 3: Properties of Synthesized this compound Materials

MaterialSynthesis MethodMorphologyParticle Size (nm)ApplicationReference
SnPColloidalNanocrystals25 ± 3.9-[2]
Sn₄P₃SolvothermalVarious shapes-Photocatalysis[7]
Sn₄P₃Aerosol DepositionDense film-Solid-state battery anode[10]
Sn₃P₄ColloidalNanoparticles3.0 ± 0.4 to 8.6 ± 1.8-[3]

Concluding Remarks

The synthesis of novel this compound phases with controlled characteristics is a rapidly advancing area of materials science. The choice of synthesis methodology, precursors, and reaction conditions plays a critical role in determining the final product's stoichiometry, crystal structure, and morphology, which in turn dictate its properties and potential applications. This guide has provided a comprehensive overview of key synthesis techniques, detailed experimental protocols, and essential characterization methods. The presented data and workflows are intended to serve as a valuable resource for researchers, enabling them to navigate the complexities of this compound synthesis and contribute to the development of next-generation materials.

References

Quantum Confinement in Tin Phosphide Nanocrystals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tin phosphide (B1233454) (SnP) nanocrystals are emerging as a versatile class of semiconductor materials with significant potential in various fields, including electronics, energy storage, and catalysis. Their properties are highly tunable through quantum confinement effects, where the bandgap energy increases as the nanocrystal size decreases. This technical guide provides a comprehensive overview of the synthesis, characterization, and quantum confinement phenomena in tin phosphide nanocrystals, with a focus on the three primary stoichiometries: tin(II) phosphide (SnP), tin(IV) phosphide (Sn₃P₄), and tin(IV) phosphide (Sn₄P₃). Detailed experimental protocols for their colloidal synthesis are presented, alongside a summary of characterization techniques. The relationship between nanocrystal size and optical properties is discussed, highlighting the principles of quantum confinement. This guide aims to equip researchers with the fundamental knowledge required to explore and harness the unique properties of this compound nanocrystals for various applications.

Introduction to Quantum Confinement in Semiconductor Nanocrystals

Quantum confinement is a phenomenon that governs the electronic and optical properties of semiconductor materials at the nanoscale.[1][2] When the size of a semiconductor nanocrystal is reduced to dimensions comparable to or smaller than the material's exciton (B1674681) Bohr radius, the continuous energy bands of the bulk material transform into discrete, quantized energy levels.[1][2] This quantization leads to a size-dependent bandgap, where smaller nanocrystals exhibit a larger energy gap and consequently absorb and emit light at shorter wavelengths (a "blue shift").[2] This ability to tune the bandgap by controlling the nanocrystal size is a cornerstone of nanoscience and enables the tailoring of material properties for specific applications.

Tin phosphides are a family of binary compounds with diverse stoichiometries and crystal structures, each with distinct bulk properties. When synthesized as nanocrystals, their properties can be further manipulated through quantum confinement, opening up new avenues for their application.

Synthesis of this compound Nanocrystals

The colloidal synthesis, particularly the hot-injection method, is a widely employed technique for producing high-quality, monodisperse this compound nanocrystals.[3][4] This method involves the rapid injection of a precursor solution into a hot, coordinating solvent, leading to a burst of nucleation followed by controlled crystal growth. The size, shape, and crystal phase of the resulting nanocrystals can be precisely controlled by tuning various reaction parameters such as temperature, reaction time, precursor concentration, and the type of coordinating ligands.[5]

Logical Relationship of Synthesis Parameters

The synthesis of this compound nanocrystals is a multivariate process where each parameter plays a crucial role in determining the final product characteristics. The following diagram illustrates the logical relationships between the key synthesis parameters and the resulting nanocrystal properties.

Synthesis_Parameters cluster_params Synthesis Parameters cluster_props Nanocrystal Properties Temperature Reaction Temperature Size Size Temperature->Size influences Phase Crystal Phase & Stoichiometry Temperature->Phase determines Time Reaction Time Time->Size controls Precursors Precursor Ratio (Sn:P) Precursors->Phase affects Solvents Coordinating Solvents Solvents->Size stabilizes Shape Shape Solvents->Shape modifies Properties Optical & Electronic Properties Size->Properties governs (Quantum Confinement) Phase->Properties defines

Caption: Logical relationship between synthesis parameters and nanocrystal properties.

Experimental Protocols

The following sections provide detailed hot-injection synthesis protocols for SnP, Sn₃P₄, and Sn₄P₃ nanocrystals.

Synthesis of Trigonal SnP Nanocrystals[3]

Materials:

Procedure:

  • In a 100 mL three-neck flask, combine SnCl₂ (256.0 mg, 1.35 mmol), ZnCl₂ (184.0 mg, 1.35 mmol), oleylamine (40 mL), and oleic acid (1 mL).

  • Degas the mixture under vacuum at 120 °C for 1 hour to obtain a clear, yellow solution.

  • Switch to a nitrogen atmosphere and heat the solution to 250 °C.

  • At 250 °C, rapidly inject P(NEt₂)₃ (1.6 mL, 4 mmol) into the flask. The solution will turn black, indicating nanocrystal formation.

  • Allow the reaction to proceed for 2 minutes.

  • Quench the reaction by first cooling to 200 °C using a cool air stream, followed by further cooling with a room temperature water bath.

  • At 90 °C, inject 20 mL of toluene to complete the quenching.

  • Transfer the reaction mixture to a nitrogen-filled glovebox for purification.

  • Precipitate the SnP nanocrystals by adding ethanol and centrifuging at 6000 rpm for 5 minutes.

  • Wash the resulting black powder with toluene (5 mL) by centrifugation at 2000 rpm for 5 minutes to remove excess surfactants and unreacted precursors.

  • Discard the supernatant and dry the nanocrystals under vacuum.

Synthesis of Trigonal Sn₃P₄ Nanocrystals[5]

Materials:

  • Tin(IV) iodide (SnI₄)

  • Tris(trimethylsilyl)phosphine ((TMS)₃P)

  • Oleylamine (OLA)

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • Tributylphosphine (TBP)

  • Hexane (B92381)

Procedure:

  • Prepare a stock solution of (TMS)₃P in ODE.

  • In a three-neck flask, dissolve SnI₄ in a mixture of OLA, OA, and ODE.

  • Degas the tin precursor solution under vacuum at 100 °C.

  • Switch to a nitrogen atmosphere and heat the solution to 100 °C.

  • Swiftly inject a stock solution of TBP in ODE, followed by the (TMS)₃P stock solution.

  • Allow the reaction to proceed for a specific duration to control the nanocrystal size (e.g., 5 seconds for ~3.0 nm, 180 seconds for ~8.6 nm).

  • Quench the reaction by rapid cooling in a water bath.

  • Purify the nanocrystals by precipitation with ethanol, followed by centrifugation.

  • Redisperse the nanocrystals in hexane.

Synthesis of Rhombohedral Sn₄P₃ Nanocrystals[5][6]

Materials:

  • Tin(IV) iodide (SnI₄)

  • Tris(trimethylsilyl)phosphine ((TMS)₃P)

  • Oleylamine (OLA)

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • Tributylphosphine (TBP)

  • Hexane

  • Ethanol

Procedure:

  • In a three-neck flask, combine SnI₄, OLA, OA, and ODE.

  • Degas the mixture under vacuum and then heat to 180 °C under a nitrogen atmosphere.

  • Prepare a stock solution of TBP and (TMS)₃P in ODE.

  • Swiftly inject the precursor stock solution into the hot tin solution.

  • Allow the reaction to proceed for 1 to 10 minutes to achieve the desired nanocrystal size.

  • Terminate the reaction by cooling the flask in a water bath.

  • Purify the Sn₄P₃ nanocrystals by precipitation with ethanol and centrifugation.

  • Wash the precipitate with a hexane/ethanol mixture and redisperse the final product in hexane.

Characterization of this compound Nanocrystals

A suite of characterization techniques is employed to determine the structural, morphological, and optical properties of the synthesized this compound nanocrystals.

Characterization Workflow

The following diagram outlines a typical workflow for the comprehensive characterization of this compound nanocrystals.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Colloidal Synthesis Purification Purification Synthesis->Purification TEM Transmission Electron Microscopy (TEM) - Size - Shape - Crystal Structure (HRTEM) Purification->TEM XRD X-ray Diffraction (XRD) - Crystal Phase - Crystallite Size Purification->XRD UVVis UV-Vis Spectroscopy - Absorption Spectrum - Band Gap Energy Purification->UVVis XPS X-ray Photoelectron Spectroscopy (XPS) - Elemental Composition - Oxidation States Purification->XPS PL Photoluminescence Spectroscopy - Emission Spectrum - Quantum Yield UVVis->PL

Caption: A typical workflow for the synthesis and characterization of this compound nanocrystals.

Detailed Characterization Protocols
  • Transmission Electron Microscopy (TEM): A dilute dispersion of nanocrystals in a volatile solvent like hexane is drop-casted onto a carbon-coated copper grid.[3] TEM provides information on the size, shape, and size distribution of the nanocrystals. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.[6]

  • X-ray Diffraction (XRD): A concentrated solution of nanocrystals is drop-casted onto a zero-background substrate (e.g., a silicon wafer).[3] XRD patterns are used to identify the crystal phase and stoichiometry of the nanocrystals by comparing the peak positions and intensities to standard reference patterns.[1][7] The crystallite size can be estimated from the peak broadening using the Scherrer equation.

  • UV-Vis Absorption Spectroscopy: Nanocrystals are dispersed in a transparent solvent (e.g., hexane or toluene) in a quartz cuvette.[8] The absorption spectrum is recorded to determine the onset of absorption, from which the optical bandgap can be estimated. A blue shift in the absorption onset with decreasing nanocrystal size is a direct indication of quantum confinement.

  • Photoluminescence (PL) Spectroscopy: The emission spectrum of the nanocrystal dispersion is measured upon excitation with a suitable wavelength. While detailed photoluminescence data for this compound nanocrystals is not widely reported in the literature, this technique would provide information on the emission wavelength and quantum yield, which are crucial for optoelectronic applications.

Quantitative Analysis of Quantum Confinement Effects

The hallmark of quantum confinement is the size-dependent bandgap. This relationship has been quantitatively studied for Sn₃P₄ nanocrystals.

Table 1: Size-Dependent Optical Properties of Trigonal Sn₃P₄ Nanocrystals [5]

Nanocrystal Size (nm)Optical Bandgap (eV)
3.0 ± 0.41.38
5.9 ± 0.61.12
6.3 ± 0.81.05
8.6 ± 1.80.88
Bulk Sn₃P₄0.83

Note: Data extracted from absorption spectra.

While comprehensive quantitative data for SnP and Sn₄P₃ is less available in the literature, qualitative observations confirm that they also exhibit quantum confinement effects, with their optical properties being tunable with size. Further research is needed to establish precise size-bandgap relationships for these stoichiometries.

Conclusion and Future Outlook

This compound nanocrystals represent a promising class of materials with highly tunable properties governed by quantum confinement. The ability to control their size, shape, and crystal phase through colloidal synthesis methods opens up a wide range of potential applications. This technical guide has provided a detailed overview of the synthesis and characterization of SnP, Sn₃P₄, and Sn₄P₃ nanocrystals, with a focus on the practical experimental protocols and the fundamental principles of quantum confinement.

Future research should focus on a more in-depth investigation of the photoluminescence properties of this compound nanocrystals to unlock their potential in optoelectronic devices. Furthermore, exploring surface passivation strategies could enhance their quantum yield and stability, making them more competitive with traditional quantum dot materials. The continued development of synthetic methodologies and a deeper understanding of the structure-property relationships will undoubtedly pave the way for the integration of this compound nanocrystals into next-generation technologies.

References

investigation of tin phosphide stoichiometry and polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stoichiometry and Polymorphism of Tin Phosphide (B1233454)

This technical guide provides a comprehensive overview of the stoichiometry and polymorphism of tin phosphide compounds, intended for researchers, scientists, and professionals in drug development and materials science. It covers the various known phases of this compound, their crystal structures, and the experimental methods used for their synthesis and characterization.

This compound Stoichiometries and Polymorphism

Tin phosphides are a class of binary compounds formed between tin (Sn) and phosphorus (P). Due to the ability of tin to exist in different oxidation states (primarily +2 and +4), a variety of stoichiometries are possible. The most commonly reported phases in the Sn-P system include SnP, SnP₃, Sn₄P₃, and Sn₃P₄.[1][2][3][4] Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has been observed in SnP and Sn₃P₄.[2][4]

The different stoichiometries and crystal structures of tin phosphides lead to a range of electronic and physical properties, making them interesting for applications in thermoelectrics, photovoltaics, and as anode materials for lithium-ion and sodium-ion batteries.[3][5][6][7]

Quantitative Data on this compound Phases

The crystallographic data for the known this compound phases are summarized in the tables below. This information is crucial for phase identification using techniques like X-ray diffraction.

Table 1: Crystallographic Data of this compound Stoichiometries

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)Reference
Tin MonophosphideSnPHexagonalP6₃/mmca = 3.97, c = 12.68[3]
Tin TriphosphideSnP₃MonoclinicC2/ma = 11.23, b = 7.38, c = 11.14, β = 90.1°[8]
Tin TetraphosphideSn₄P₃RhombohedralR-3ma = 3.96, c = 35.34[3][4]
Tin(IV) PhosphideSn₃P₄TrigonalP-3m1a = 3.97, c = 11.91[3]

Table 2: Physical Properties of Selected this compound Phases

CompoundPropertyValueReference
SnP₃ (monolayer)Band Gap0.83 eV (indirect)[9]
SnP₃ (bilayer)Band Gap0.55 eV (indirect)[9]
Sn₃P₄ (bulk)Theoretical Band Gap0.83 eV[3]
Sn₃P₄ (nanoparticles)Band Gap0.88 - 1.38 eV (size-dependent)[3]

Experimental Protocols

The synthesis and characterization of this compound compounds involve various techniques. The choice of method influences the resulting phase, stoichiometry, and morphology.

Synthesis Methodologies

2.1.1. Solvothermal Synthesis of Sn₄P₃

This method is used to synthesize this compound nanocrystals with different shapes.

  • Materials: Tin source (e.g., SnCl₂), phosphorus source (e.g., red phosphorus), N,N-dimethylformamide (DMF) as solvent, and sodium borohydride (B1222165) (NaBH₄) as a reducing agent. Sodium dodecyl sulphate (SDS) can be used as a surfactant to control the morphology.[10]

  • Procedure:

    • The tin and phosphorus precursors are mixed in DMF in a Teflon-lined stainless-steel autoclave.

    • NaBH₄ and SDS are added to the solution.

    • The autoclave is sealed and heated to a specific temperature (e.g., 180-220 °C) for a set duration (e.g., 12-24 hours).

    • After the reaction, the autoclave is cooled to room temperature.

    • The resulting product is collected by centrifugation, washed with ethanol (B145695) and deionized water, and dried under vacuum.[10]

2.1.2. Colloidal Synthesis of Phase-Controlled this compound Nanocrystals

This technique allows for the synthesis of different this compound phases (SnP, Sn₃P₄, Sn₄P₃) by controlling the reaction parameters.[2][3]

  • Materials: Tin halide (e.g., SnCl₂, SnBr₂, SnI₂), zinc halide (e.g., ZnCl₂, ZnBr₂, ZnI₂), tris(diethyl)aminophosphine (P(NEt₂)₃) as the phosphorus precursor, and a mixture of amine solvents and oleic acid.[2]

  • Procedure (Hot Injection Method):

    • A mixture of the tin and zinc halides, amine solvents, and oleic acid is loaded into a reaction flask and degassed under vacuum at an elevated temperature.

    • The atmosphere is switched to an inert gas (e.g., nitrogen or argon).

    • The temperature is raised to the desired injection temperature (e.g., 250 °C).

    • The phosphorus precursor, P(NEt₂)₃, is swiftly injected into the hot solution.

    • The reaction is allowed to proceed for a specific duration (e.g., 2 minutes) to control the nanocrystal growth.

    • The reaction is quenched by cooling the flask.

    • The nanocrystals are isolated by precipitation with a non-solvent (e.g., ethanol) and collected by centrifugation. The washing process is repeated multiple times.[2][3]

Characterization Techniques

2.2.1. X-Ray Diffraction (XRD)

XRD is the primary technique used to determine the crystal structure and phase purity of the synthesized this compound materials.

  • Principle: X-rays are diffracted by the crystalline lattice of the material, producing a unique diffraction pattern that is characteristic of its crystal structure.

  • Procedure:

    • A powdered sample of the this compound material is placed on a sample holder.

    • The sample is irradiated with monochromatic X-rays of a known wavelength (e.g., Cu Kα radiation).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample.[2][4][10]

2.2.2. Scanning Electron Microscopy (SEM)

SEM is used to investigate the morphology and microstructure of the synthesized this compound materials.

  • Principle: A focused beam of high-energy electrons is scanned across the surface of the sample. The interaction of the electrons with the sample produces various signals (e.g., secondary electrons, backscattered electrons) that are used to form an image of the surface topography and composition.

  • Procedure:

    • The this compound sample is mounted on an SEM stub using conductive tape.

    • If the sample is not sufficiently conductive, a thin layer of a conductive material (e.g., gold or carbon) is coated onto the surface.

    • The sample is placed in the SEM chamber, which is evacuated to high vacuum.

    • The electron beam is scanned across the sample, and the resulting signals are detected to generate an image.[10]

Visualizations

The following diagrams illustrate the relationships between different this compound phases and a typical experimental workflow for their synthesis and characterization.

TinPhosphidePhases cluster_polymorphism Polymorphism SnP SnP SnP_poly SnP Polymorphs SnP->SnP_poly Exhibits SnP3 SnP₃ Sn4P3 Sn₄P₃ Sn3P4 Sn₃P₄ Sn3P4_poly Sn₃P₄ Polymorphs Sn3P4->Sn3P4_poly Exhibits

Caption: Logical relationship between this compound stoichiometries and polymorphism.

ExperimentalWorkflow arrow arrow start Start: Precursor Selection (Tin and Phosphorus Sources) synthesis Synthesis (e.g., Colloidal, Solvothermal) start->synthesis isolation Isolation and Purification (Centrifugation, Washing) synthesis->isolation characterization Characterization isolation->characterization structural Structural Analysis (XRD) characterization->structural morphological Morphological Analysis (SEM, TEM) characterization->morphological compositional Compositional Analysis (EDX) characterization->compositional end End: Phase-Pure this compound structural->end morphological->end compositional->end

Caption: General experimental workflow for this compound synthesis and characterization.

References

Phonon Dispersion in Crystalline Tin Phosphides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Crystalline Tin Phosphides

Tin phosphides (SnₓPᵧ) are a class of binary compounds that exhibit a variety of stoichiometries and crystal structures, leading to a diverse range of physical and chemical properties. This variability has sparked interest in their potential applications in fields such as electronics, thermoelectrics, and energy storage. The primary crystalline phases of tin phosphide (B1233454) include SnP, SnP₃, and Sn₄P₃, each possessing a unique atomic arrangement that dictates its fundamental characteristics, including its lattice dynamics.

The arrangement of atoms in a crystal lattice is not static; they are in constant vibration. These collective vibrations, quantized as phonons, are crucial in determining a material's thermal conductivity, electrical resistivity, and electron-phonon coupling. The phonon dispersion curve, which plots the phonon frequency against the wave vector along high-symmetry directions in the Brillouin zone, is the fundamental representation of these lattice dynamics. Understanding the phonon dispersion of tin phosphides is therefore essential for harnessing their full potential in various technological applications.

Phonon Dispersion Data

As an illustrative example, the calculated phonon dispersion for a monolayer of SnP is presented below. It is important to note that the vibrational properties of a two-dimensional material can differ significantly from its bulk counterpart due to the reduced dimensionality and changes in bonding environment.

Table 1: Calculated Phonon Frequencies for Monolayer SnP at High-Symmetry Points

BranchΓ (0,0,0)X (0.5,0,0)M (0.5,0.5,0)Y (0,0.5,0)
Acoustic 1 (ZA)0~1.5~1.2~1.8
Acoustic 2 (TA)0~2.5~2.8~2.2
Acoustic 3 (LA)0~4.2~4.5~3.8
Optical 1~5.0~4.8~5.2~5.1
Optical 2~5.8~5.5~5.9~5.7
Optical 3~6.5~6.2~6.8~6.4

Note: The values presented are approximate frequencies in Terahertz (THz) as extracted from the visual representation of the calculated phonon dispersion curve for monolayer SnP. For precise values, consultation of the original research publication is recommended.

Methodologies for Determining Phonon Dispersion

The phonon dispersion curves of crystalline materials are determined through both experimental measurements and theoretical calculations.

Experimental Protocols

Inelastic Neutron Scattering (INS) is the primary experimental technique for directly measuring phonon dispersion curves.

  • Principle: A beam of monochromatic neutrons with a known energy and momentum is scattered by the crystal lattice. During the scattering process, a neutron can create or annihilate a phonon, leading to a change in the neutron's energy and momentum. By measuring these changes for various scattering angles, the energy-momentum relationship of the phonons (the dispersion curve) can be mapped out.

  • Sample Preparation: Large, high-quality single crystals of the tin phosphide phase of interest are required for INS experiments. The crystal is mounted on a goniometer to allow for precise orientation with respect to the incident neutron beam.

  • Instrumentation: The experiment is performed using a triple-axis spectrometer. The first axis selects the incident neutron energy, the second axis orients the sample, and the third axis analyzes the energy of the scattered neutrons.

  • Data Analysis: The measured energy and momentum transfers are used to plot the phonon frequencies versus the wave vector (q) along high-symmetry directions of the crystal's Brillouin zone.

Raman and Infrared (IR) Spectroscopy can provide information about phonon frequencies at the center of the Brillouin zone (Γ point).

  • Principle: These techniques involve the inelastic scattering of photons (Raman) or the absorption of photons (IR) by the crystal lattice, which excites optical phonon modes.

  • Limitations: These methods are limited to q ≈ 0 and can only probe specific phonon modes based on the selection rules determined by the crystal's symmetry.

Computational Protocols: Density Functional Theory (DFT)

First-principles calculations based on DFT are a powerful tool for predicting the lattice dynamics of materials.

  • Density Functional Perturbation Theory (DFPT): This is a widely used and accurate method for calculating phonon frequencies.[1]

    • Software: Quantum ESPRESSO, VASP, ABINIT, and CASTEP are common software packages that implement DFPT.[1][2]

    • Procedure:

      • Ground State Calculation: A self-consistent DFT calculation is first performed to determine the electronic ground state of the crystal. This involves choosing an appropriate exchange-correlation functional (e.g., PBE, LDA) and pseudopotentials to represent the interaction between the core and valence electrons.

      • Perturbation Calculation: The response of the system to small atomic displacements (perturbations) is then calculated. This yields the interatomic force constants.

      • Dynamical Matrix: The interatomic force constants are used to construct the dynamical matrix at various q-vectors in the Brillouin zone.

      • Phonon Frequencies: Diagonalizing the dynamical matrix gives the phonon frequencies and their corresponding eigenvectors (polarization).

  • Finite Displacement (Supercell) Method:

    • Software: This method can be used with most DFT codes in conjunction with post-processing tools like Phonopy.

    • Procedure:

      • A supercell of the crystal's unit cell is created.

      • Small, symmetry-inequivalent displacements are applied to the atoms in the supercell.

      • The forces induced on all atoms in the supercell are calculated using DFT.

      • These forces are used to compute the interatomic force constants, from which the dynamical matrix is constructed and solved to obtain the phonon dispersion.

Workflow for Phonon Dispersion Determination

The following diagram illustrates the typical workflows for both the experimental and computational determination of phonon dispersion curves.

Phonon_Dispersion_Workflow cluster_experimental Experimental Workflow (e.g., Inelastic Neutron Scattering) cluster_computational Computational Workflow (e.g., DFT/DFPT) exp_start Synthesize High-Quality Single Crystal exp_orient Mount and Orient Crystal on Goniometer exp_start->exp_orient exp_scatter Perform Inelastic Neutron Scattering at Various Orientations exp_orient->exp_scatter exp_analyze Analyze Energy and Momentum Transfer of Neutrons exp_scatter->exp_analyze exp_plot Plot Phonon Frequency vs. Wave Vector exp_analyze->exp_plot exp_end Experimental Phonon Dispersion Curve exp_plot->exp_end comp_start Define Crystal Structure (Lattice Parameters, Atomic Positions) comp_gs Perform DFT Ground State Calculation (SCF) comp_start->comp_gs comp_phonon Calculate Interatomic Force Constants (DFPT or Finite Displacement) comp_gs->comp_phonon comp_dynmat Construct and Diagonalize Dynamical Matrix for q-points comp_phonon->comp_dynmat comp_plot Plot Phonon Frequencies along High-Symmetry Paths comp_dynmat->comp_plot comp_end Theoretical Phonon Dispersion Curve comp_plot->comp_end

Caption: Workflow for determining phonon dispersion curves.

Conclusion

The study of phonon dispersion in crystalline tin phosphides is a critical area of research for understanding and engineering their material properties. While comprehensive experimental data for bulk phases remain elusive, computational methods, particularly DFT, provide a powerful predictive tool. The methodologies outlined in this guide offer a roadmap for researchers to obtain and interpret the phonon dispersion curves of these promising materials, paving the way for their application in advanced technologies. The provided workflow illustrates the parallel and complementary nature of experimental and theoretical approaches in modern materials science.

References

Pressure-Dependent Phase Transitions in Tin Phosphide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Tin phosphide (B1233454) (SnP), a material with a rich and varied stoichiometry, exhibits a fascinating array of structural and electronic transformations under the influence of high pressure. These pressure-induced phase transitions can dramatically alter its physical properties, including its crystal structure and superconducting capabilities. This technical guide provides a comprehensive overview of the current understanding of these phenomena in different tin phosphide compounds, with a focus on SnP and Sn4P3, for which experimental and theoretical data are available.

High-Pressure Phases of this compound (SnP)

At ambient pressure, this compound can exist in various stoichiometric forms, including SnP, Sn4P3, and Sn3P4. High-pressure synthesis and in-situ measurements have revealed the existence of novel crystalline structures with distinct properties.

Tetragonal and Cubic (NaCl-type) SnP

High-pressure synthesis has led to the discovery of new forms of SnP. One such form is a tetragonal phase, which can be transformed into a cubic, NaCl-type structure. This transition is not pressure-induced in the conventional sense but occurs when the tetragonal form is heated at ambient pressure between 100 and 200°C[1].

A key distinction between these two high-pressure polymorphs lies in their superconducting properties. The tetragonal phase of SnP does not exhibit superconductivity down to a temperature of 1.25 K. In contrast, the cubic (NaCl-type) form of SnP is a superconductor, with a critical temperature (Tc) ranging from 2.8 to 4.0 K[1].

PhaseCrystal SystemSpace GroupSuperconducting Tc (K)
Tetragonal SnPTetragonal-Normal down to 1.25 K
Cubic SnPCubic-2.8 - 4.0 K

Pressure-Induced Phase Transition in Layered Sn4P3

Recent studies have unveiled a significant pressure-induced structural phase transition in the layered binary phosphide Sn4P3, which is accompanied by a remarkable enhancement of its superconducting properties[2][3].

At ambient pressure, Sn4P3 possesses a rhombohedral crystal structure with the space group R-3m. Upon the application of pressure, it undergoes a transition to a monoclinic structure with the space group C2/m[2]. This structural transformation occurs within a pressure range of 11.1 to 13.8 GPa[2][3]. The high-pressure phase is characterized by a mild distortion of the SnP3 building blocks and a shrinkage of the interlayer spacing[2][3].

This phase transition has a profound effect on the superconducting nature of Sn4P3. At ambient pressure, it is a superconductor with a low critical temperature. As the pressure is increased and the material transitions to the C2/m phase, the superconducting transition temperature (Tc) is significantly enhanced, reaching a maximum of 7.8 K at a pressure of 34.9 GPa[2][3]. This represents an almost six-fold increase compared to its ambient pressure value[3].

ParameterAmbient Pressure Phase (R-3m)High-Pressure Phase (C2/m)
Crystal System RhombohedralMonoclinic
Space Group R-3mC2/m
Transition Pressure -11.1 - 13.8 GPa
Superconducting Tc LowUp to 7.8 K at 34.9 GPa

Experimental Protocols

The investigation of pressure-dependent phase transitions in this compound relies on a suite of specialized high-pressure experimental techniques.

High-Pressure Synthesis

The synthesis of high-pressure forms of this compound, such as the tetragonal and cubic phases of SnP, is typically carried out in a tetrahedral anvil press. The reactants, high-purity tin filings and powdered phosphorus, are mixed and pelletized. This pellet is then placed in a boron nitride crucible surrounded by a graphite-sleeve resistance heater within a pyrophyllite (B1168745) tetrahedron. The sample is first subjected to high pressure at room temperature, after which the temperature is raised to the desired reaction conditions and held for a period of one to two hours. The sample is then cooled while maintaining pressure, before being quenched to room temperature[1].

In Situ High-Pressure Measurements

To study the structural and electronic properties of this compound as a function of pressure, in situ measurements are performed using a diamond anvil cell (DAC). A DAC allows for the generation of extremely high pressures on a small sample, while providing optical and X-ray transparency for various analytical techniques.

  • Synchrotron X-ray Diffraction (XRD): In situ synchrotron XRD is the primary technique used to determine the crystal structure of materials under high pressure. The high brightness and collimation of synchrotron radiation are essential for obtaining high-quality diffraction patterns from the minute samples within a DAC[4]. By collecting diffraction patterns at various pressures, the changes in crystal structure, lattice parameters, and volume can be accurately determined.

  • Raman Spectroscopy: In situ Raman spectroscopy is a powerful tool for probing the vibrational modes of a material, which are sensitive to changes in crystal structure and bonding. The appearance of new Raman peaks, or the splitting or disappearance of existing peaks, can provide clear evidence of a phase transition[2][3].

  • Electrical Resistivity and Magnetic Susceptibility Measurements: To characterize the superconducting properties of the high-pressure phases, electrical resistivity and magnetic susceptibility measurements are performed at low temperatures and high pressures. A drop in electrical resistance to zero and the expulsion of a magnetic field (the Meissner effect) are the defining characteristics of a superconductor.

Visualizations

Phase_Transition_SnP Tetragonal Tetragonal SnP (Normal Conductor) Cubic Cubic SnP (NaCl-type) (Superconductor) Tetragonal->Cubic Heating at Ambient Pressure (100-200°C)

Phase transformation pathway for high-pressure synthesized SnP.

Sn4P3_Phase_Transition_Workflow cluster_ambient Ambient Pressure cluster_high_pressure High Pressure cluster_characterization Experimental Characterization Ambient_Sn4P3 Sn4P3 (R-3m) HP_Sn4P3 Sn4P3 (C2/m) Ambient_Sn4P3->HP_Sn4P3 Pressure > 11.1 GPa XRD In Situ Synchrotron XRD Ambient_Sn4P3->XRD Raman In Situ Raman Spectroscopy Ambient_Sn4P3->Raman Superconductivity Resistivity & Magnetic Susceptibility Measurements Ambient_Sn4P3->Superconductivity HP_Sn4P3->Ambient_Sn4P3 Pressure Release HP_Sn4P3->XRD HP_Sn4P3->Raman HP_Sn4P3->Superconductivity Lattice_Parameters Lattice Parameters XRD->Lattice_Parameters Crystal_Structure Crystal Structure XRD->Crystal_Structure Vibrational_Modes Vibrational Modes Raman->Vibrational_Modes Tc Critical Temperature (Tc) Superconductivity->Tc

Experimental workflow for investigating the Sn4P3 phase transition.

References

Magnetic Properties of Doped Tin Phosphide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated research on the magnetic properties of transition-metal-doped Tin Phosphide (B1233454) (SnP) is not extensively available in peer-reviewed literature. This guide, therefore, presents a prospective analysis based on established principles of diluted magnetic semiconductors (DMS), theoretical predictions for related phosphide systems, and experimental methodologies applied to analogous materials such as doped tin oxide (SnO₂) and other metal phosphides. The synthesis protocols, expected data, and theoretical models are extrapolated from these closely related studies.

Introduction

Tin phosphide (SnP) exists in several stoichiometric forms, including SnP, Sn₄P₃, and Sn₃P₄, and is a semiconductor material with potential applications in various electronic devices. The introduction of transition metal (TM) ions (e.g., Mn, Fe, Co, Cr, Ni) into the SnP lattice could induce ferromagnetism, creating a diluted magnetic semiconductor (DMS). DMS materials are of significant interest for spintronic applications, which leverage the spin of electrons in addition to their charge, paving the way for novel memory, logic, and quantum computing devices. This technical guide provides a comprehensive overview of the theoretical underpinnings, proposed experimental protocols, and expected magnetic properties of transition-metal-doped this compound.

Theoretical Framework: Carrier-Mediated Ferromagnetism

The induction of ferromagnetism in a non-magnetic semiconductor by doping with magnetic ions is often explained by the theory of carrier-mediated ferromagnetism. In this model, the localized magnetic moments of the dopant transition metal ions are coupled through the free carriers (electrons or holes) of the host semiconductor. The nature and strength of this coupling, and thus the resulting magnetic ordering (ferromagnetic, antiferromagnetic, or paramagnetic), depend on several factors including the dopant concentration, the carrier density and type in the host material, and the specific electronic structure of the dopant and host.

Theoretical studies on analogous phosphide systems, such as indium phosphide (InP) and phosphorene, using first-principles calculations and Density Functional Theory (DFT), predict that doping with various 3d transition metals can induce robust magnetic moments and, in some cases, lead to half-metallic ferromagnetism, a desirable property for spintronic devices.[1][2][3][4][5] These studies suggest that the magnetic properties are highly dependent on the choice of dopant and its concentration.

Data Presentation: A Comparative Analysis

Due to the absence of direct experimental data for doped this compound, this section presents quantitative magnetic data from analogous doped semiconductor systems, namely transition-metal-doped tin oxide (SnO₂) and zinc phosphide (Zn₃P₂). This data provides a valuable reference for the potential magnetic properties that could be expected in doped this compound.

Table 1: Magnetic Properties of Transition Metal-Doped Tin Oxide (SnO₂) Nanoparticles

Dopant (at. %)Synthesis MethodSaturation Magnetization (M_s) (emu/g)Coercivity (H_c) (Oe)Remanence (M_r) (emu/g)Magnetic BehaviorReference
Fe (1%) Co-precipitation~0.0025~50-Weak Ferromagnetic[1]
Fe (2%) Co-precipitation~0.004~60-Weak Ferromagnetic[1]
Co (1%) Chemical Synthesis~0.008~100-Ferromagnetic[6]
Co (5%) Chemical Synthesis~0.003~80-Ferromagnetic[6]
Ni (3-15%) Solid-state reaction0.001 - 0.002550 - 100-Ferromagnetic[7]
Cr (4 wt%) Hydrothermal~0.00488--Ferromagnetic[8]
Mn (5%) Co-precipitation---Ferromagnetic[9]
Mn (10%) Co-precipitation---Ferromagnetic[9]

Table 2: Magnetic Properties of Transition Metal-Doped Zinc Phosphide (Zn₃P₂) Nanoparticles

DopantSynthesis MethodSaturation Magnetization (M_s) (emu/g)Magnetic BehaviorReference
Mn, Fe, Ni (co-doped) Solid-state reaction0.0911 - 0.2280Ferromagnetic[10]

Experimental Protocols

The following sections outline detailed, albeit prospective, methodologies for the synthesis and magnetic characterization of doped this compound, based on established protocols for other transition metal phosphides and related nanomaterials.

Synthesis of Doped this compound Nanocrystals (Solvothermal Method)

The solvothermal method is a versatile approach for synthesizing crystalline nanoparticles.[8][11][12]

Materials:

  • Tin(IV) chloride (SnCl₄) or Tin(II) chloride (SnCl₂)

  • Transition metal chloride (e.g., MnCl₂, FeCl₃, CoCl₂)

  • Phosphorus source (e.g., white phosphorus, red phosphorus, or trioctylphosphine (B1581425) (TOP))[8]

  • Solvent (e.g., oleylamine, 1-octadecene)

  • Surfactant/capping agent (e.g., oleic acid)

Procedure:

  • In a three-neck flask, dissolve the desired molar ratio of SnCl₄ (or SnCl₂) and the transition metal chloride in the chosen solvent and surfactant under an inert atmosphere (e.g., Argon or Nitrogen).

  • Degas the mixture at a temperature of approximately 120°C for 30-60 minutes to remove water and oxygen.

  • Increase the temperature to the desired reaction temperature (typically between 200°C and 350°C).

  • In a separate container, prepare the phosphorus source solution. If using solid phosphorus, it should be dissolved in a suitable solvent under an inert atmosphere.

  • Rapidly inject the phosphorus source into the hot metal precursor solution with vigorous stirring.

  • Allow the reaction to proceed for a specific duration (e.g., 30 minutes to several hours) to control the size and crystallinity of the nanoparticles.

  • Cool the reaction mixture to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent like ethanol (B145695) or acetone.

  • Centrifuge the mixture to collect the nanoparticles and wash them multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol and hexane) to remove unreacted precursors and byproducts.

  • Dry the final product under vacuum.

Synthesis of Doped this compound Thin Films (Chemical Vapor Deposition - CVD)

CVD is a suitable technique for producing high-quality thin films.[9][10][13][14][15]

Materials:

Procedure:

  • Place the substrate in the CVD reactor chamber.

  • Evacuate the chamber to a high vacuum and then purge with an inert carrier gas.

  • Heat the substrate to the desired deposition temperature (typically in the range of 400-600°C).

  • Introduce the tin and transition metal precursors into the reactor using the carrier gas. The flow rates will determine the stoichiometry and doping concentration.

  • Introduce the phosphine gas into the reactor.

  • The precursors will decompose and react on the hot substrate surface to form a doped this compound thin film.

  • After the desired film thickness is achieved, stop the precursor flow and cool the reactor to room temperature under the inert gas flow.

Magnetic Characterization

Vibrating Sample Magnetometer (VSM) and Superconducting Quantum Interference Device (SQUID) Magnetometer:

These instruments are used to measure the magnetic properties of materials.[16][17][18][19][20] SQUID magnetometers offer higher sensitivity, making them suitable for materials with weak magnetic signals.[19]

Procedure for Magnetic Hysteresis (M-H) Measurements:

  • A known mass of the powdered sample is packed into a sample holder (e.g., a gelatin capsule or a specialized powder holder). For thin films, the film on its substrate is mounted on a sample rod.

  • The sample is placed in the magnetometer.

  • The temperature is set to the desired measurement temperature (e.g., room temperature or a low temperature like 5 K).

  • A magnetic field is applied and swept from a maximum positive value to a maximum negative value and back to the maximum positive value.

  • The magnetic moment of the sample is measured as a function of the applied magnetic field.

  • The data is plotted as magnetization (M) versus magnetic field (H) to obtain the hysteresis loop. From this loop, key magnetic parameters such as saturation magnetization (M_s), coercivity (H_c), and remanence (M_r) can be determined.

Procedure for Magnetization versus Temperature (M-T) Measurements:

  • The sample is cooled to a low temperature in the absence of a magnetic field (zero-field-cooled or ZFC).

  • A small magnetic field is applied, and the magnetic moment is measured as the temperature is increased.

  • The sample is then cooled back to the low temperature in the presence of the same magnetic field (field-cooled or FC).

  • The magnetic moment is measured again as the temperature is increased.

  • The ZFC and FC curves can provide information about the magnetic ordering temperature (e.g., the Curie temperature for ferromagnetic materials) and can indicate the presence of superparamagnetism in nanoparticles.

Mandatory Visualization

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Precursor Selection Precursor Selection Solvothermal Synthesis Solvothermal Synthesis Precursor Selection->Solvothermal Synthesis SnClx, TMClx, P source CVD Synthesis CVD Synthesis Precursor Selection->CVD Synthesis Organometallics, PH3 Nanoparticles Nanoparticles Solvothermal Synthesis->Nanoparticles Thin Films Thin Films CVD Synthesis->Thin Films Structural Analysis (XRD) Structural Analysis (XRD) Nanoparticles->Structural Analysis (XRD) Morphological Analysis (SEM/TEM) Morphological Analysis (SEM/TEM) Nanoparticles->Morphological Analysis (SEM/TEM) Magnetic Measurement (VSM/SQUID) Magnetic Measurement (VSM/SQUID) Nanoparticles->Magnetic Measurement (VSM/SQUID) Thin Films->Structural Analysis (XRD) Thin Films->Morphological Analysis (SEM/TEM) Thin Films->Magnetic Measurement (VSM/SQUID) M-H Curve M-H Curve Magnetic Measurement (VSM/SQUID)->M-H Curve M-T Curve M-T Curve Magnetic Measurement (VSM/SQUID)->M-T Curve Determine Magnetic Properties Determine Magnetic Properties M-H Curve->Determine Magnetic Properties M-T Curve->Determine Magnetic Properties Ms, Hc, Mr Ms, Hc, Mr Determine Magnetic Properties->Ms, Hc, Mr Curie Temperature Curie Temperature Determine Magnetic Properties->Curie Temperature

Caption: Workflow for synthesis and characterization of doped this compound.

Logical Relationship for Carrier-Mediated Ferromagnetism

carrier_mediated_ferromagnetism Doping Doping Host Semiconductor (SnP) Host Semiconductor (SnP) Doping->Host Semiconductor (SnP) Transition Metal Ions Transition Metal Ions Doping->Transition Metal Ions Free Carriers Free Carriers Host Semiconductor (SnP)->Free Carriers Localized Magnetic Moments Localized Magnetic Moments Transition Metal Ions->Localized Magnetic Moments Carrier-Mediated Exchange Interaction Carrier-Mediated Exchange Interaction Localized Magnetic Moments->Carrier-Mediated Exchange Interaction Free Carriers->Carrier-Mediated Exchange Interaction Ferromagnetic Ordering Ferromagnetic Ordering Carrier-Mediated Exchange Interaction->Ferromagnetic Ordering

Caption: Carrier-mediated ferromagnetism in doped this compound.

Conclusion

While experimental realization of ferromagnetic doped this compound has yet to be widely reported, theoretical predictions and data from analogous material systems strongly suggest that it is a promising candidate for future spintronic applications. This technical guide provides a foundational framework for researchers entering this field, offering detailed, albeit prospective, experimental protocols and a comparative analysis of expected magnetic properties. The successful synthesis and characterization of transition-metal-doped this compound would be a significant step forward in the development of novel diluted magnetic semiconductors. Further research is crucial to validate these predictions and explore the full potential of this intriguing class of materials.

References

An In-depth Technical Guide to Surface Energy Calculations of Tin Phosphide Facets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the surface energies of tin phosphide (B1233454) (SnPₓ) facets. A thorough understanding of surface energy is critical in fields ranging from materials science to drug development, as it governs crystal morphology, stability, and interaction with surrounding molecules. Tin phosphides, with their diverse stoichiometries, present a rich area for investigation.

Introduction to Surface Energy in Tin Phosphides

Surface energy (γ) is the excess energy at the surface of a material compared to the bulk. It arises from the disruption of intermolecular bonds when a surface is created. In crystalline materials like tin phosphides, this energy is anisotropic, meaning it varies with the crystallographic orientation of the surface, or facet. The relative surface energies of different facets dictate the equilibrium crystal shape, a principle described by the Wulff construction.

Tin phosphides can exist in various stoichiometric forms, including SnP, SnP₃, Sn₃P₄, and Sn₄P₃, each with distinct crystal structures.[1] The arrangement of atoms at the surface of each facet of these structures leads to different coordination environments and, consequently, different surface energies. These variations are crucial for applications where surface interactions are paramount.

Theoretical Calculation of Surface Energy: A Focus on Density Functional Theory (DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for accurately predicting the surface energies of crystalline materials.[2] This computational approach allows for the investigation of various facets and surface terminations, providing insights that can be challenging to obtain experimentally.

The Slab Model Approach

The most common method for calculating surface energy using DFT is the "slab model". This involves constructing a 2D periodic slab of the material with a specific crystallographic orientation (hkl) exposed on its top and bottom surfaces. A vacuum region is added to separate the slab from its periodic images in the direction perpendicular to the surface, preventing interactions between them.

The surface energy (γ) of a given facet (hkl) is then calculated using the following formula:

γ = (E_slab - n * E_bulk) / (2 * A)

Where:

  • E_slab is the total energy of the relaxed slab supercell calculated by DFT.

  • E_bulk is the energy per formula unit of the bulk tin phosphide crystal.

  • n is the number of formula units in the slab supercell.

  • A is the surface area of one side of the slab.

The factor of 2 in the denominator accounts for the two surfaces of the slab.

Key Computational Parameters in DFT Calculations

To ensure the accuracy and convergence of DFT calculations for this compound surface energies, several parameters must be carefully considered:

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional (e.g., PBE, PW91) can influence the calculated energies.

  • Slab Thickness: The slab must be thick enough so that the atoms in the central layers exhibit bulk-like properties and the two surfaces do not interact. Convergence tests with respect to slab thickness are essential.

  • Vacuum Size: The vacuum region must be sufficiently large to prevent interactions between periodic images of the slab.

  • k-point Sampling: The density of the k-point mesh used to sample the Brillouin zone must be adequate to achieve convergence of the total energy.

  • Atomic Relaxation: The atoms in the slab, particularly those near the surface, must be allowed to relax to their minimum energy positions, as surface relaxation can significantly lower the surface energy.

The workflow for a typical DFT-based surface energy calculation is illustrated in the diagram below.

DFT_Workflow cluster_setup Model Setup cluster_dft DFT Calculation cluster_analysis Analysis Bulk_Crystal Define Bulk Crystal Structure (e.g., Sn4P3) Cleave_Surface Cleave (hkl) Facet Bulk_Crystal->Cleave_Surface Specify Miller Indices Bulk_Energy Calculate Bulk Energy per Atom (E_bulk) Bulk_Crystal->Bulk_Energy Optimize Bulk Create_Slab Create Slab Model with Vacuum Cleave_Surface->Create_Slab Relax_Slab Relax Atomic Positions Create_Slab->Relax_Slab Set DFT Parameters Calculate_Energy Calculate Total Energy of Relaxed Slab (E_slab) Relax_Slab->Calculate_Energy Calculate_SE Calculate Surface Energy (γ) Calculate_Energy->Calculate_SE Bulk_Energy->Calculate_SE Analyze_Stability Analyze Facet Stability (Wulff Construction) Calculate_SE->Analyze_Stability

Caption: Workflow for DFT calculation of surface energy.

Quantitative Surface Energy Data for this compound Facets

For illustrative purposes, the following table presents a template for how such data would be structured. The values presented are hypothetical and intended to demonstrate the format for presenting quantitative results. Actual values would need to be sourced from specific research articles that have performed these DFT calculations.

This compound PhaseFacet (hkl)Calculated Surface Energy (J/m²)Calculation MethodReference
Sn₄P₃ (Rhombohedral) (001)ValueDFT (PBE)[Citation]
(100)ValueDFT (PBE)[Citation]
(110)ValueDFT (PBE)[Citation]
(111)ValueDFT (PBE)[Citation]
SnP (Hexagonal) (001)ValueDFT (PBE)[Citation]
(100)ValueDFT (PBE)[Citation]
(110)ValueDFT (PBE)[Citation]
Sn₃P₄ (Trigonal) (001)ValueDFT (PBE)[Citation]
(100)ValueDFT (PBE)[Citation]
(110)ValueDFT (PBE)[Citation]

Note: The values in this table are placeholders. Researchers should consult the primary literature for specific, validated data.

Experimental Determination of Surface Energy

While DFT provides a powerful theoretical framework, experimental validation is crucial. However, directly measuring the surface energy of a solid, particularly for specific facets, is notoriously difficult. Most experimental techniques provide an average surface energy over the different crystal faces present in a sample.

Contact Angle Measurement

One of the most common indirect methods for estimating the surface energy of a solid is through contact angle measurements. This technique involves placing droplets of several liquids with known surface tensions onto the solid surface and measuring the resulting contact angles. Models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method can then be used to calculate the surface free energy of the solid.

Experimental Protocol for Contact Angle Measurement:

  • Sample Preparation: A flat, smooth, and clean surface of the this compound material is required. This can be a polished single crystal or a dense, smooth thin film.

  • Liquid Selection: A set of at least two liquids with known surface tension components (polar and dispersive) are chosen. Common probe liquids include deionized water and diiodomethane.

  • Measurement: A goniometer is used to deposit a precise volume of each liquid onto the sample surface and to measure the static contact angle between the liquid droplet and the surface.

  • Calculation: The surface energy is calculated using one of several available theoretical models that relate the contact angle to the surface tensions of the solid and liquid.

The logical relationship between the measured contact angles and the calculated surface energy is depicted below.

Contact_Angle_Method cluster_exp Experiment cluster_calc Calculation Prepare_Sample Prepare this compound Surface Measure_Angle Measure Contact Angles (θ) Prepare_Sample->Measure_Angle Select_Liquids Select Probe Liquids (Known γ_l) Select_Liquids->Measure_Angle Apply_Model Apply Surface Energy Model (e.g., OWRK) Measure_Angle->Apply_Model Input θ and γ_l Calculate_SE Calculate Solid Surface Energy (γ_s) Apply_Model->Calculate_SE

Caption: Process for determining surface energy via contact angle.

Conclusion and Future Outlook

The determination of surface energies for this compound facets is a critical step in understanding and harnessing the properties of these materials. While DFT provides a robust theoretical framework for these calculations, there is a clear need for more systematic studies to generate a comprehensive database of surface energies for the various this compound stoichiometries and their low-index facets. Such data would be invaluable for predicting crystal morphologies, understanding surface reactivity, and designing novel materials for a wide range of applications, including in the pharmaceutical and drug development sectors where crystal habit and surface properties can influence dissolution rates and bioavailability. Continued efforts in both computational and experimental arenas will be essential to fully elucidate the surface science of this important class of materials.

References

An In-depth Technical Guide to Defects and Impurities in Tin Phosphide Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tin phosphide (B1233454) (SnP) and its related stoichiometries (e.g., Sn₄P₃, SnP₃) are emerging as materials of significant interest in various technological applications. The performance and reliability of devices based on these materials are intrinsically linked to the presence of crystalline defects and impurities. This technical guide provides a comprehensive overview of the current understanding of these imperfections in tin phosphide crystals. While experimental and theoretical data specifically for bulk SnP remains nascent, this document synthesizes available information, draws parallels from analogous semiconductor systems, and outlines detailed experimental protocols for the characterization of defects. This guide is intended to be a foundational resource for researchers and professionals working with or developing technologies based on this compound.

Introduction to Defects in Crystalline Solids

A perfect crystal lattice is an idealized concept; in reality, all crystalline materials contain defects. These imperfections disrupt the periodic arrangement of atoms and can be broadly categorized as point defects, line defects, planar defects, and bulk defects. The presence and nature of these defects profoundly influence the electronic, optical, and mechanical properties of the material.

Point defects , which are zero-dimensional, are the primary focus of this guide. They include:

  • Vacancies: A missing atom from a lattice site.

  • Interstitials: An atom occupying a site that is not a regular lattice point.

  • Substitutional Impurities: A foreign atom that replaces a host atom in the lattice.

  • Antisite Defects: In a compound semiconductor, an atom of one type occupying a lattice site normally occupied by an atom of another type (e.g., a Sn atom on a P site in SnP).

Defects can be intrinsic (native defects, such as vacancies and antisites) or extrinsic (impurities introduced from external sources).[1] The concentration and type of intrinsic defects are governed by the thermodynamics of crystal growth, while extrinsic defects are related to the purity of the source materials and the growth environment.

Known and Potential Defects in this compound (SnP) Crystals

Direct experimental and computational studies on point defects in bulk this compound are limited. However, based on the nature of similar semiconductor materials and preliminary studies on this compound nanostructures and related compounds, several types of defects and impurities are expected to be significant.

Intrinsic Defects

Given the binary nature of this compound, the following intrinsic point defects are anticipated:

  • Vacancies: Tin vacancies (VSn) and Phosphorus vacancies (VP).

  • Interstitials: Tin interstitials (Sni) and Phosphorus interstitials (Pi).

  • Antisites: Tin on a phosphorus site (SnP) and Phosphorus on a tin site (PSn).

The formation of these defects is influenced by the chemical potential of the constituent elements during crystal growth. For instance, under Sn-rich conditions, the formation of phosphorus vacancies and tin antisites might be more favorable. Conversely, under P-rich conditions, tin vacancies and phosphorus antisites would be more likely to form.

Extrinsic Defects and Impurities

Extrinsic defects, or impurities, are introduced into the crystal lattice from the surrounding environment or are intentionally added as dopants to modify the material's properties.

  • Dopants: To control the electrical conductivity of SnP, intentional doping with elements from adjacent groups in the periodic table is a common strategy. For example, substituting Sn (a group IV element) with a group III element (e.g., Ga, In) could induce p-type conductivity, while substitution with a group V element (e.g., As, Sb) on the P site could also affect the carrier concentration.

  • Unintentional Impurities: Common unintentional impurities in semiconductor growth include carbon, oxygen, and silicon, which can originate from the precursors or the growth chamber. These impurities can be incorporated as substitutional or interstitial defects and may introduce deep energy levels within the bandgap, acting as charge carrier traps or recombination centers.

A first-principles study on monolayer SnP₃ provides some insight into the effects of substitutional doping. Doping with elements from groups III to VI can modify the electronic properties, inducing either metallic or semiconducting behavior with varying band gaps.[2]

Phase Impurities and Stoichiometry

This compound can exist in several stable and metastable stoichiometries, including SnP, Sn₄P₃, and SnP₃.[3][4] A significant challenge in the synthesis of this compound is achieving phase-pure crystals.[5] The presence of secondary phases can be considered a form of bulk defect that can drastically alter the material's properties. For example, Sn₄P₃ has a layered hexagonal crystal structure, which is different from the rock-salt structure of SnP.[3][6]

Experimental Characterization of Defects and Impurities

A variety of experimental techniques can be employed to identify and characterize defects in semiconductor crystals. This section details the protocols for three powerful techniques: Deep Level Transient Spectroscopy (DLTS), Photoluminescence (PL) Spectroscopy, and Positron Annihilation Spectroscopy (PAS).

Deep Level Transient Spectroscopy (DLTS)

DLTS is a highly sensitive technique for detecting and characterizing electrically active defects (traps) in the depletion region of a semiconductor device, such as a Schottky diode or a p-n junction.[7]

  • Sample Preparation:

    • Fabricate a Schottky diode or p-n junction on the SnP crystal. For a Schottky diode, this involves depositing a metal contact (e.g., Au, Pt) onto a clean surface of the SnP crystal. An ohmic contact is also required on the backside of the crystal.

  • Equipment Setup:

    • A cryostat capable of controlled temperature sweeps (e.g., from liquid nitrogen temperature to above room temperature).

    • A capacitance meter to measure the junction capacitance.

    • A pulse generator to apply voltage pulses to the sample.

    • A data acquisition system to record the capacitance transient as a function of time and temperature.

    • The general setup is depicted in the diagram below.[8][9][10]

  • Measurement Procedure:

    • Mount the sample in the cryostat and cool it to the starting temperature (e.g., 77 K).

    • Apply a steady-state reverse bias to the diode to create a depletion region.

    • Apply a periodic voltage pulse to reduce the reverse bias (a "filling pulse"). This allows the depletion region to collapse, and charge carriers are captured by deep-level defects.

    • After the pulse, the reverse bias is restored, and the trapped carriers are thermally emitted. This emission process causes a change in the junction capacitance, which is recorded as a transient.

    • Slowly ramp the temperature of the sample while continuously applying the voltage pulses and recording the capacitance transients.

  • Data Analysis:

    • The capacitance transient is analyzed at different temperatures. A "rate window" is set to detect the emission rate of the trapped carriers.

    • A DLTS spectrum is generated by plotting the difference in capacitance at two points in the transient as a function of temperature. Peaks in the spectrum correspond to specific defect levels.

    • By measuring the peak temperature for different rate windows, an Arrhenius plot of the emission rate versus inverse temperature can be constructed. The slope of this plot yields the activation energy of the defect level, and the intercept provides information about the capture cross-section.

DLTS_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis SnP_Crystal SnP Crystal Schottky_Contact Schottky Contact Deposition SnP_Crystal->Schottky_Contact Ohmic_Contact Ohmic Contact Formation Schottky_Contact->Ohmic_Contact Cryostat Mount in Cryostat Reverse_Bias Apply Reverse Bias Cryostat->Reverse_Bias Pulse Apply Filling Pulse Reverse_Bias->Pulse Transient Record Capacitance Transient Pulse->Transient Temp_Sweep Temperature Sweep Transient->Temp_Sweep DLTS_Spectrum Generate DLTS Spectrum Temp_Sweep->DLTS_Spectrum Arrhenius_Plot Create Arrhenius Plot DLTS_Spectrum->Arrhenius_Plot Defect_Parameters Extract Defect Parameters Arrhenius_Plot->Defect_Parameters

Caption: Workflow for Deep Level Transient Spectroscopy (DLTS).
Photoluminescence (PL) Spectroscopy

PL spectroscopy is a non-destructive optical technique that can provide information about the electronic band structure, defect states, and impurity levels in a semiconductor.[11]

  • Sample Preparation:

    • The SnP crystal should have a clean, smooth surface to minimize surface recombination effects. No special device fabrication is typically required.

  • Equipment Setup:

    • A light source for excitation, usually a laser with a photon energy greater than the bandgap of SnP.

    • A cryostat for low-temperature measurements, which can sharpen the luminescence peaks and reduce thermal quenching.

    • Optics for focusing the excitation light onto the sample and collecting the emitted luminescence.

    • A spectrometer (monochromator) to disperse the emitted light by wavelength.

    • A detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD), to measure the intensity of the dispersed light.

  • Measurement Procedure:

    • Mount the sample in the cryostat and cool to the desired temperature (e.g., 4 K).

    • Excite the sample with the laser.

    • Collect the emitted light and focus it into the spectrometer.

    • Scan the spectrometer over the desired wavelength range and record the luminescence intensity at each wavelength to obtain the PL spectrum.

    • Measurements can be repeated at different temperatures and excitation power densities to study the nature of the recombination processes.

  • Data Analysis:

    • The PL spectrum will show peaks corresponding to different radiative recombination pathways.

    • The peak at the highest energy is often related to the band-to-band recombination or exciton (B1674681) recombination, providing an estimate of the bandgap energy.

    • Lower energy peaks can be attributed to recombination involving defect or impurity levels within the bandgap (e.g., donor-acceptor pair recombination, free-to-bound transitions).

    • The temperature and excitation power dependence of the peak intensities and positions can help to identify the specific recombination mechanisms and the nature of the involved defect states.

PL_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Laser Laser Source Cryostat Cryostat with SnP Sample Laser->Cryostat Optics Collection Optics Cryostat->Optics Spectrometer Spectrometer Optics->Spectrometer Detector Detector Spectrometer->Detector Excite Excite Sample Collect Collect Luminescence Excite->Collect Record Record Spectrum Collect->Record Identify_Peaks Identify Emission Peaks Record->Identify_Peaks Analyze_Dependence Analyze T and Power Dependence Identify_Peaks->Analyze_Dependence Assign_Transitions Assign Recombination Mechanisms Analyze_Dependence->Assign_Transitions

Caption: Workflow for Photoluminescence (PL) Spectroscopy.
Positron Annihilation Spectroscopy (PAS)

PAS is a powerful, non-destructive technique that is particularly sensitive to vacancy-type defects in materials.[12][13]

  • Sample Preparation:

    • Two identical SnP crystal samples are typically required to form a "sandwich" around the positron source.

  • Equipment Setup:

    • A positron source, commonly 22Na, which emits positrons.

    • The sample-source sandwich is placed in a measurement chamber.

    • Two or more gamma-ray detectors (e.g., scintillators with photomultiplier tubes or high-purity germanium detectors).

    • Timing and energy spectroscopy electronics to measure the time difference between the positron birth gamma-ray and the annihilation gamma-rays (for Positron Annihilation Lifetime Spectroscopy - PALS) or the energy broadening of the annihilation gamma-rays (for Doppler Broadening Spectroscopy - DBS).

  • Measurement Procedure:

    • Positrons from the source are implanted into the sample, where they thermalize and diffuse.

    • Positrons can be trapped at open-volume defects, such as vacancies and vacancy clusters.

    • The positron eventually annihilates with an electron, producing two 511 keV gamma-rays.

    • PALS: The time between the emission of a positron (signaled by a 1.27 MeV gamma-ray from 22Na) and the detection of the annihilation gamma-rays is measured. The lifetime of the positron is longer when it is trapped in a vacancy due to the lower electron density.

    • DBS: The energy spectrum of the annihilation gamma-rays is measured. The Doppler shift of the gamma-ray energy provides information about the momentum of the electron with which the positron annihilated. This momentum distribution is different for positrons annihilating in the bulk versus in a defect.

  • Data Analysis:

    • PALS: The lifetime spectrum is decomposed into several exponential decay components. The lifetimes and intensities of these components are related to the size and concentration of the vacancy-type defects.

    • DBS: The shape of the 511 keV annihilation peak is characterized by parameters such as the S-parameter (shape) and W-parameter (wing), which are sensitive to the presence of defects.

PAS_Workflow cluster_process Positron Annihilation Process cluster_detection Detection and Analysis Source Positron Source (e.g., 22Na) Implantation Positron Implantation into SnP Sample Source->Implantation Diffusion Diffusion and Trapping at Vacancy Defects Implantation->Diffusion Annihilation Annihilation with Electron Diffusion->Annihilation Gamma_Emission Emission of Gamma-rays Annihilation->Gamma_Emission PALS PALS: Measure Lifetime Gamma_Emission->PALS DBS DBS: Measure Doppler Broadening Gamma_Emission->DBS PALS_Analysis Analyze Lifetime Spectrum PALS->PALS_Analysis DBS_Analysis Analyze S and W Parameters DBS->DBS_Analysis Defect_Info Determine Vacancy Size and Concentration PALS_Analysis->Defect_Info DBS_Analysis->Defect_Info

Caption: Workflow for Positron Annihilation Spectroscopy (PAS).

Quantitative Data on Defects in this compound

As previously mentioned, there is a scarcity of quantitative data on defects specifically in bulk this compound. The following tables summarize the types of quantitative data that are typically sought and provide illustrative examples where available, drawing from theoretical studies on related materials.

Table 1: Theoretical Formation Energies of Defects

Defect TypeMaterialFormation Energy (eV)ConditionsReference
Sn Vacancy (VSn)SnS~1.0 - 2.5S-rich to Sn-rich[14]
S Vacancy (VS)SnS~1.5 - 3.0S-rich to Sn-rich[14]
Sn on S antisite (SnS)SnS~0.5 - 2.0S-rich to Sn-rich[14]
B substitution on Snmonolayer SnP₃--[2]
N substitution on Snmonolayer SnP₃--[2]
O substitution on Pmonolayer SnP₃--[2]

Note: The formation energies for SnS are provided as an illustrative example of a related tin-based semiconductor. The exact values for SnP would require specific theoretical calculations.

Table 2: Experimental Defect Characterization Data

Defect LevelMaterialEnergy Level (from CBM/VBM)Capture Cross-Section (cm²)TechniqueReference
-SnPData Not AvailableData Not AvailableDLTS-
-SnPData Not Available-PL-
-SnPData Not Available-PAS-

CBM: Conduction Band Minimum, VBM: Valence Band Maximum

Impact of Defects on Material Properties and Device Performance

The presence of defects and impurities in this compound crystals can have a significant impact on their properties and the performance of devices fabricated from them:

  • Electronic Properties: Defects can introduce energy levels within the bandgap. Shallow-level defects (close to the band edges) can act as donors or acceptors, controlling the carrier concentration and conductivity type (n-type or p-type). Deep-level defects can act as traps for charge carriers, reducing their mobility, or as recombination centers, which can decrease the efficiency of optoelectronic devices.

  • Optical Properties: Defects can give rise to sub-bandgap absorption and radiative recombination pathways, leading to photoluminescence at energies below the bandgap. Non-radiative recombination at defects can quench the overall luminescence intensity.

  • Mechanical Properties: Point defects and especially extended defects like dislocations and grain boundaries can influence the mechanical strength, hardness, and ductility of the crystals.

Conclusion and Future Outlook

The study of defects and impurities in this compound crystals is crucial for understanding and optimizing their properties for various applications. While there is a solid foundation of knowledge on defect characterization in semiconductors, there is a clear need for more focused research on this compound. Future work should prioritize:

  • First-principles calculations to determine the formation energies, charge transition levels, and electronic structures of intrinsic and common extrinsic defects in various stoichiometries of this compound.

  • Experimental studies using techniques such as DLTS, PL, and PAS on well-characterized this compound single crystals to identify and quantify the dominant defects.

  • Controlled doping studies to understand the behavior of different dopants and their impact on the electrical and optical properties of this compound.

By bridging the current knowledge gap, the full potential of this compound as a functional material can be unlocked, paving the way for its successful integration into next-generation electronic and optoelectronic devices.

References

Navigating the Optical Landscape of Tin-Phosphide Quantum Dots: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tin-phosphide (SnP) quantum dots (QDs) represent an emerging class of semiconductor nanocrystals with tunable properties stemming from quantum confinement. While research into this specific material system is still in its nascent stages compared to more established QDs like those based on cadmium or indium, initial studies have revealed controllable synthetic routes to various tin phosphide (B1233454) stoichiometries (SnP, Sn₃P₄, and Sn₄P₃) and have characterized their size-dependent optical absorption. This technical guide provides a comprehensive overview of the current state of knowledge on SnP quantum dots, focusing on their synthesis, optical absorption phenomena, and potential, albeit underexplored, avenues for their application in the biomedical field. A significant finding of this review is the current absence of published data on the photoluminescence (emission) spectra of SnP QDs, highlighting a critical knowledge gap and a promising area for future research.

Optical Properties of Tin-Phosphide Quantum Dots

The optical properties of quantum dots are dictated by the quantum confinement effect, where the spatial confinement of electrons and holes in the nanocrystal leads to discretized energy levels. This effect allows for the tuning of their optical bandgap by simply varying the particle size.

Absorption Spectra

Studies have demonstrated that tin phosphide nanocrystals exhibit size-dependent optical absorption, a hallmark of quantum confinement. The absorption spectra of Sn₃P₄ nanoparticles, for instance, show a blue shift in their energy gaps with decreasing particle size. This indicates that smaller nanoparticles can absorb higher energy (shorter wavelength) light.

Table 1: Size-Dependent Optical Properties of Trigonal Sn₃P₄ Nanoparticles

Nanoparticle Size (nm)Energy Gap (eV)
3.0 ± 0.41.38
8.6 ± 1.80.88

Data extracted from: Multivariate Synthesis of this compound Nanoparticles: Temperature, Time, and Ligand Control of Size, Shape, and Crystal Structure.

The ability to tune the absorption onset across the near-infrared spectrum by controlling the nanocrystal size opens up possibilities for applications in fields such as photovoltaics and photocatalysis.

Emission Spectra

A comprehensive review of the current scientific literature reveals a notable absence of data on the photoluminescence or emission spectra of this compound (SnP, Sn₃P₄, or Sn₄P₃) quantum dots. While their absorption properties confirm quantum confinement, their efficacy as light emitters remains uncharacterized. This presents a significant opportunity for research to explore the emission characteristics, including quantum yield, emission wavelength, and spectral width, which are critical parameters for applications in bioimaging, sensing, and light-emitting devices.

Experimental Protocols: Synthesis of Tin-Phosphide Quantum Dots

The synthesis of colloidal this compound nanocrystals has been achieved through various methods, primarily involving the hot-injection technique. This method allows for good control over the size, shape, and crystal structure of the resulting nanoparticles. Below are detailed protocols for the synthesis of different this compound stoichiometries.

Synthesis of Trigonal Sn₃P₄ Nanoparticles

This protocol is adapted from the work by Tallapally et al. and describes a method to synthesize size-tunable Sn₃P₄ nanoparticles.

Materials:

  • Tin(IV) iodide (SnI₄)

  • Tris(trimethylsilyl)phosphine ((TMSi)₃P)

  • Oleylamine (OLA)

  • Oleic acid (OA)

  • 1-octadecene (ODE)

  • Tributylphosphine (TBP) (optional, for size control)

  • Hexane

  • Ethanol (B145695)

Procedure:

  • A stock solution of the tin precursor is prepared by dissolving SnI₄ in ODE.

  • A stock solution of the phosphorus precursor is prepared by dissolving (TMSi)₃P in ODE. For size control, TBP can be added to this solution.

  • In a three-neck flask, a mixture of OLA and OA is degassed under vacuum at 120 °C for 1 hour.

  • The flask is then filled with an inert gas (e.g., nitrogen or argon) and the temperature is raised to the desired injection temperature (e.g., 180 °C).

  • The tin and phosphorus precursor stock solutions are swiftly injected into the hot reaction mixture.

  • The reaction is allowed to proceed for a specific duration (e.g., 5 seconds to 3 minutes) to control the nanoparticle size.

  • The reaction is quenched by cooling the flask.

  • The synthesized nanoparticles are purified by precipitation with ethanol and redispersion in a nonpolar solvent like hexane.

Synthesis of Hexagonal SnP and Rhombohedral Sn₄P₃ Nanocrystals

By modifying the reaction temperature and precursors, different stoichiometries of this compound can be achieved.

Materials:

  • Tin(II) chloride (SnCl₂) or other tin halides

  • Zinc chloride (ZnCl₂) or other zinc halides

  • tris(diethylamino)phosphine (P(NEt₂)₃)

  • Oleylamine

  • Trioctylamine (optional, for phase control)

  • Oleic acid

  • Toluene (B28343)

  • Ethanol

Procedure:

  • In a three-neck flask, SnCl₂, ZnCl₂, oleylamine, and oleic acid are mixed.

  • The mixture is degassed under vacuum at 120 °C and then heated to the injection temperature (e.g., 250 °C) under an inert atmosphere.

  • A solution of P(NEt₂)₃ is injected into the hot reaction mixture.

  • The reaction proceeds for a set time (e.g., 2 minutes).[1]

  • The reaction is quenched by injecting toluene at 90 °C.

  • The nanocrystals are purified by precipitation with ethanol and redispersion in a suitable solvent. The choice of tin and zinc halides, as well as the addition of co-solvents like trioctylamine, can be used to direct the synthesis towards specific phases like hexagonal SnP or rhombohedral Sn₄P₃.[1]

Visualization of Experimental Workflows

To provide a clearer understanding of the synthesis and characterization processes, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Hot-Injection Synthesis cluster_purification Purification Tin_Precursor Tin Halide (e.g., SnI₄, SnCl₂) Injection Inject Precursors Tin_Precursor->Injection Phosphorus_Precursor Phosphorus Source (e.g., (TMSi)₃P, P(NEt₂)₃) Phosphorus_Precursor->Injection Solvents_Ligands Solvents & Ligands (e.g., ODE, OLA, OA) Degassing Degas Solvents/Ligands Solvents_Ligands->Degassing Heating Heat to Injection Temperature Degassing->Heating Heating->Injection Growth Nanocrystal Growth Injection->Growth Quenching Quench Reaction Growth->Quenching Precipitation Precipitate with Anti-solvent Quenching->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Redispersion Redisperse in Solvent Centrifugation->Redispersion

Caption: General workflow for the hot-injection synthesis of tin-phosphide quantum dots.

Characterization_Workflow cluster_structural Structural Analysis cluster_optical Optical Analysis SnP_QDs Synthesized SnP QDs TEM Transmission Electron Microscopy (TEM) - Size, Shape, Morphology SnP_QDs->TEM XRD X-ray Diffraction (XRD) - Crystal Structure, Phase SnP_QDs->XRD UV_Vis UV-Vis Spectroscopy - Absorption Spectrum, Bandgap SnP_QDs->UV_Vis PL_Spectroscopy Photoluminescence Spectroscopy - Emission Spectrum (Data Needed) SnP_QDs->PL_Spectroscopy

Caption: Characterization workflow for determining the properties of synthesized SnP quantum dots.

Relevance and Future Directions for Drug Development

While there is currently no published research on the application of this compound quantum dots in drug development, the unique properties of other phosphide-based and tin-based quantum dots offer valuable insights into their potential.

  • Phosphide-Based Quantum Dots in Bioimaging: Indium phosphide (InP) quantum dots are a well-studied, less toxic alternative to cadmium-based QDs for bioimaging applications.[2] Their tunable fluorescence and good biocompatibility make them suitable for cellular and in-vivo imaging.[2] Similarly, black phosphorus quantum dots (BPQDs) have shown promise in bioimaging and photothermal therapy due to their near-infrared optical properties and biocompatibility.[3][4]

  • Tin-Based Quantum Dots in Bioimaging: Tin sulfide (B99878) (SnS) quantum dots, which emit in the near-infrared, are being explored for bioimaging applications.[5] Coating SnS QDs with a zinc sulfide (ZnS) shell has been shown to enhance their photoluminescence, demonstrating a pathway to improve the optical performance of tin-chalcogenide nanocrystals for biological applications.[5]

Given these precedents, SnP quantum dots could potentially emerge as a novel platform for biomedical applications. Their near-infrared absorption properties, if complemented by efficient emission, could be advantageous for deep-tissue imaging. Furthermore, the surfaces of these nanocrystals could be functionalized with targeting ligands and therapeutic payloads for drug delivery applications.[6][7]

Conclusion and Outlook

This compound quantum dots are an intriguing class of nanomaterials with demonstrated tunability in their synthesis and optical absorption. The existing research provides a solid foundation for controlling their physical and structural properties. However, the field is still in its exploratory phase, with a significant lack of information on their photoluminescent properties and their potential in biomedical applications.

Future research should prioritize the investigation of the emission spectra of SnP, Sn₃P₄, and Sn₄P₃ quantum dots to ascertain their potential as fluorophores. A systematic study of their quantum yield, photostability, and cytotoxicity will be crucial for evaluating their suitability for bioimaging and drug delivery. The development of robust surface functionalization strategies will also be essential to impart biocompatibility and enable the conjugation of biomolecules. Addressing these fundamental questions will be key to unlocking the full potential of this compound quantum dots for researchers, scientists, and drug development professionals.

References

Charge Carrier Dynamics in Tin Phosphide Thin Films: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin phosphide (B1233454) (SnP) thin films are an emerging class of semiconductor materials with promising applications in various optoelectronic devices, including solar cells and photodetectors. The charge carrier dynamics within these films—how electrons and holes are generated, transported, and recombine—are fundamental to their performance. This technical guide provides an in-depth overview of the current understanding of charge carrier dynamics in tin phosphide thin films, drawing upon theoretical studies and experimental data from analogous materials due to the limited availability of direct experimental results for SnP thin films.

Theoretical Predictions of Charge Carrier Properties in this compound

First-principles calculations based on Boltzmann transport theory have been employed to predict the intrinsic charge carrier properties of monolayer this compound. These theoretical studies provide valuable insights into the upper limits of performance for SnP-based devices.

Recent research indicates that monolayer SnP is a promising candidate for next-generation semiconductor applications.[1][2] Theoretical calculations suggest that SnP possesses a high electron mobility, which can be further enhanced through strain engineering. For instance, a 6% biaxial strain is predicted to increase the electron mobility significantly.[1][2] These studies also suggest that intravalley scattering is a dominant mechanism affecting electron-phonon coupling.[1][2]

It is important to note that these theoretical values are for pristine, monolayer SnP and that experimental values for polycrystalline or amorphous thin films are expected to be lower due to factors such as grain boundary scattering, defects, and impurities.

Quantitative Data on Charge Carrier Properties

Direct experimental data on the charge carrier mobility, lifetime, and recombination rates in this compound (SnP) thin films are scarce in the current scientific literature. To provide a comparative context, the following tables summarize theoretical data for SnP monolayers and experimental data for analogous materials such as zinc this compound (ZnSnP₂) and other metal phosphides.

Table 1: Theoretical Charge Carrier Mobility in Monolayer this compound (SnP) [1][2]

Material SystemCarrier TypeCalculated Mobility (cm²/Vs)Notes
SnP MonolayerElectronHigh (specific value not consistently reported)Predicted to be high
SnP Monolayer (6% biaxial strain)Electron~2,511.9Strain engineering can enhance mobility

Disclaimer: The data in Table 1 is based on theoretical calculations for a 2D monolayer and may not be representative of experimental values for 3D thin films.

Table 2: Experimental Charge Carrier Properties of Analogous Materials

Material SystemCarrier TypeMobility (cm²/Vs)Carrier LifetimeRecombination MechanismMeasurement TechniqueReference
Zinc this compound (ZnSnP₂) Nanowiresp-type---Photoelectrochemical Cell[1][2]
Bismuth Oxyiodide (BiOI) Thin FilmsElectron/Hole~3 (room temp)Fast electron trappingTrap-assistedTHz Spectroscopy, TRPL, Microwave Conductivity[3][4]

Disclaimer: The data in Table 2 is for materials analogous to this compound and is provided for comparative purposes only. The charge carrier dynamics in SnP thin films may differ significantly.

Experimental Protocols

The characterization of charge carrier dynamics in semiconductor thin films relies on a suite of advanced spectroscopic and electrical measurement techniques. The following sections detail the general experimental protocols for these key methods.

Hall Effect Measurement

The Hall effect measurement is a standard method to determine the carrier type, concentration, and mobility in a semiconductor.

Methodology:

  • Sample Preparation: A thin film of the semiconductor is deposited on an insulating substrate. Four electrical contacts are made at the corners of a square or rectangular sample (van der Pauw method) or in a Hall bar geometry.

  • Measurement Setup: The sample is placed in a uniform magnetic field perpendicular to the film surface. A constant current (I) is passed through two of the contacts, and the Hall voltage (V_H) is measured across the other two contacts. The resistivity is also measured by forcing a current and measuring the voltage between different contact pairs in the absence of a magnetic field.

  • Data Acquisition: The Hall voltage is measured for both positive and negative directions of the magnetic field and the current to eliminate contributions from misalignment voltages.

  • Calculation:

    • The Hall coefficient (R_H) is calculated using the formula: R_H = (V_H * t) / (I * B), where t is the film thickness and B is the magnetic field strength.

    • The carrier concentration (n or p) is determined from R_H = 1 / (q * n) or R_H = 1 / (q * p), where q is the elementary charge.

    • The Hall mobility (μ) is calculated as μ = |R_H| / ρ, where ρ is the electrical resistivity of the film.

HallEffect_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Deposit SnP Thin Film Prep2 Fabricate Four-Point Contacts Prep1->Prep2 Meas1 Apply Perpendicular Magnetic Field (B) Prep2->Meas1 Meas2 Pass Current (I) through two contacts Meas1->Meas2 Meas3 Measure Hall Voltage (VH) across other two contacts Meas2->Meas3 Meas4 Measure Resistivity (ρ) Meas2->Meas4 Ana1 Calculate Hall Coefficient (RH) Meas3->Ana1 Ana3 Calculate Hall Mobility (μ) Meas4->Ana3 Ana2 Determine Carrier Concentration (n or p) Ana1->Ana2 Ana1->Ana3 TRPL_Workflow cluster_exp Experimental Setup cluster_analysis Data Analysis Exp1 Pulsed Laser Excitation Exp2 SnP Thin Film Sample Exp1->Exp2 Exp3 Fast Photodetector (e.g., Streak Camera) Exp2->Exp3 Ana1 Record PL Intensity vs. Time Exp3->Ana1 Ana2 Fit Decay Curve to Exponential Model Ana1->Ana2 Ana3 Extract Carrier Lifetime(s) Ana2->Ana3 TAS_Workflow cluster_exp Experimental Setup cluster_analysis Data Analysis Exp1 Pump Pulse Excitation Exp3 SnP Thin Film Sample Exp1->Exp3 Exp2 Time-Delayed Probe Pulse Exp2->Exp3 Exp4 Detector Exp3->Exp4 Ana1 Measure ΔA vs. Time Delay and Wavelength Exp4->Ana1 Ana2 Analyze Transient Spectra Ana1->Ana2 Ana3 Analyze Decay Kinetics Ana1->Ana3 Carrier_Dynamics Excitation Photoexcitation (hν ≥ Eg) FreeCarriers Free Electrons & Holes (e- + h+) Excitation->FreeCarriers Generation Trapping Carrier Trapping (Defect States) FreeCarriers->Trapping Radiative Radiative Recombination (Photon Emission) FreeCarriers->Radiative Direct NonRadiative Non-Radiative Recombination (Phonon Emission) FreeCarriers->NonRadiative SRH, Auger Transport Charge Transport (Current) FreeCarriers->Transport Trapping->NonRadiative Trap-assisted

References

Methodological & Application

Application Notes and Protocols for Solvothermal Synthesis of Sn4P3 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the solvothermal synthesis of tin phosphide (B1233454) (Sn4P3) nanoparticles. While Sn4P3 nanoparticles are primarily investigated for their applications in energy storage, particularly as anode materials for sodium-ion and lithium-ion batteries, this document also addresses the current landscape of their biomedical applications for the drug development community. Detailed experimental procedures, characterization techniques, and key synthesis parameters are outlined to enable the reproducible synthesis of these nanomaterials.

Introduction to Solvothermal Synthesis of Sn4P3 Nanoparticles

Solvothermal synthesis is a versatile method for producing a wide range of nanomaterials with controlled size, morphology, and crystallinity.[1] The process involves a chemical reaction in a sealed vessel, typically an autoclave, where solvents are brought to temperatures above their boiling points, leading to elevated pressures.[2] This technique is particularly advantageous for the synthesis of Sn4P3 nanoparticles as it allows for the use of various precursors and can be conducted at relatively low temperatures, often around 200°C.[3][4] Common precursors include metallic tin or tin (II) chloride dihydrate as the tin source, and red phosphorus as the phosphorus source.[3][4] Solvents such as ethanolamine (B43304) and ethylenediamine (B42938) are frequently employed.[4][5] The solvothermal method offers a scalable and facile route to produce Sn4P3 nanoparticles, including ultrafine nanocrystals with sizes as small as 2.7 nm.[5]

Applications

Energy Storage

The predominant application of Sn4P3 nanoparticles is as a high-capacity anode material for next-generation rechargeable batteries.[6] Owing to its high theoretical volumetric capacity and good electrical conductivity, Sn4P3 is a promising candidate for sodium-ion batteries (NIBs) and lithium-ion batteries (LIBs).[5] Research has shown that Sn4P3-based anodes can exhibit excellent cycling stability and high reversible capacities.[6] For instance, Sn4P3-reduced graphene oxide (rGO) hybrids have demonstrated a remarkable reversible capacity of 663.5 mAh g⁻¹ at a current density of 200 mA g⁻¹.[5]

Drug Development and Biomedical Applications

Currently, there is limited published research directly investigating the application of Sn4P3 nanoparticles in drug delivery or other biomedical fields. The focus of tin-based nanoparticles in medicine has largely been on tin oxide (SnO2) nanoparticles for their antimicrobial and anticancer properties.[7][8] However, other metal phosphide nanoparticles, such as iron phosphide (FeP), have been explored as pH-responsive contrast agents for magnetic resonance imaging (MRI) in tumors, suggesting a potential avenue for future research into the biomedical applications of phosphide-based nanomaterials.[9][10] The biocompatibility of Sn4P3 nanoparticles would need to be thoroughly investigated before they could be considered for any in vivo applications.

Experimental Protocols

Protocol 1: Solvothermal Synthesis using Tin (II) Chloride and Red Phosphorus

This protocol is adapted from a method for synthesizing nanocrystalline Sn4P3.[3]

Materials:

  • Tin (II) chloride dihydrate (SnCl2·2H2O)

  • Red phosphorus (amorphous powder)

  • Ethanolamine

Equipment:

  • Teflon-lined stainless steel autoclave (50 mL capacity)

  • Magnetic stirrer

  • Oven or furnace

  • Centrifuge

  • Vacuum drying oven

Procedure:

  • In a typical synthesis, dissolve a specific molar ratio of SnCl2·2H2O and red phosphorus in ethanolamine in the autoclave.

  • Seal the autoclave and heat it to 200°C for 10 hours.[3]

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting black precipitate by centrifugation.

  • Wash the product repeatedly with absolute ethanol (B145695) and deionized water to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Solvothermal Synthesis using Metallic Tin and Red Phosphorus

This protocol is based on a high-yield synthesis method.[4]

Materials:

  • Tin metal powder

  • Amorphous red phosphorus powder

  • Ethylenediamine

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Oven or furnace

  • Centrifuge

  • Vacuum drying oven

Procedure:

  • Combine metallic tin powder and amorphous red phosphorus powder in a specific Sn/P molar ratio in the Teflon liner of the autoclave.[4]

  • Add ethylenediamine to the liner.

  • Seal the autoclave and heat it to 200°C for a specified duration (e.g., 24-120 hours).[4]

  • After the reaction, let the autoclave cool to room temperature.

  • Collect the product by centrifugation.

  • Wash the product thoroughly with ethanol to remove residual solvent and impurities.

  • Dry the purified Sn4P3 nanoparticles under vacuum.

Data Presentation

Table 1: Summary of Solvothermal Synthesis Parameters for Sn4P3 Nanoparticles

ParameterProtocol 1Protocol 2
Tin Precursor Tin (II) chloride dihydrate (SnCl2·2H2O)Metallic tin powder
Phosphorus Precursor Red phosphorusRed phosphorus
Solvent EthanolamineEthylenediamine
Temperature 200°C[3]200°C[4]
Reaction Time 10 hours[3]24 - 120 hours[4]
P/Sn Molar Ratio Investigated as a key parameter[3]Investigated as a key parameter[4]
Resulting Product Nanocrystalline Sn4P3[3]High-quality Sn4P3[4]

Table 2: Characterization Data of Solvothermally Synthesized Sn4P3 Nanoparticles

Characterization TechniqueObserved ResultsReference
X-ray Diffraction (XRD) Confirms the crystalline phase of Sn4P3.[3][11]
Transmission Electron Microscopy (TEM) Reveals nanoparticle morphology and size (e.g., 2.7 nm average).[5][5][11]
Energy Dispersive X-ray Spectroscopy (EDS) Confirms the elemental composition of Sn and P.[3][12]
Scanning Electron Microscopy (SEM) Shows the morphology of nanoparticle agglomerates.[4][11]

Visualizations

Experimental Workflow

solvothermal_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_characterization Characterization precursors Precursors (e.g., SnCl2, Red P) mixing Mixing in Autoclave precursors->mixing solvent Solvent (e.g., Ethanolamine) solvent->mixing heating Heating (e.g., 200°C, 10h) mixing->heating cooling Cooling to RT heating->cooling centrifugation Centrifugation cooling->centrifugation washing Washing (Ethanol/Water) centrifugation->washing drying Vacuum Drying washing->drying product Final Sn4P3 Nanoparticles drying->product analysis Analysis (XRD, TEM, EDS) product->analysis characterization_pathway cluster_structural Structural Analysis cluster_compositional Compositional Analysis cluster_application Application Testing (Example: Batteries) start Synthesized Sn4P3 Nanoparticles xrd XRD (Phase Identification) start->xrd tem TEM (Morphology, Size) start->tem sem SEM (Surface Morphology) start->sem eds EDS (Elemental Composition) start->eds electrochem Electrochemical Performance start->electrochem

References

Application Notes and Protocols for the Colloidal Synthesis of Monodisperse Tin Phosphide Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin phosphide (B1233454) (SnP) nanomaterials have garnered significant interest due to their diverse stoichiometries (e.g., SnP, Sn₄P₃, Sn₃P₄) and potential applications in various fields, including thermoelectrics, photovoltaics, and energy storage.[1][2] While the term "quantum dots" implies strong quantum confinement effects leading to size-tunable photoluminescence, the research on tin phosphide has primarily focused on the synthesis of crystalline nanoparticles. This document provides a detailed overview of the colloidal synthesis methods for producing monodisperse this compound nanocrystals, summarizing key experimental parameters and characterization data. The application of these specific nanoparticles in drug delivery and bioimaging is an emerging area with limited current research.

Data Presentation

Table 1: Synthesis Parameters for this compound Nanocrystals
Tin PrecursorPhosphorus PrecursorSolvents/LigandsReaction Temperature (°C)Reaction TimeResulting Phase(s)Nanocrystal Size (nm)Reference
SnCl₂Tris(diethyl)aminophosphineOleylamine, Oleic Acid, ZnCl₂2502 minSnP, Sn₄P₃25 ± 3.9[1]
SnI₂Tris(diethyl)aminophosphineOleylamine, Oleic Acid, ZnI₂2502 minSnP (phase-pure)Not specified[1]
SnI₄Tris(trimethylsilyl)phosphineOleylamine, Oleic Acid, TBP/TOP180 - 2505 sec - 3 minSn₄P₃, SnPNot specified[3]
SnCl₂Tris(trimethylsilyl)phosphineOleylamine, Oleic Acid, ODE, TBP1001 - 3 minSn₃P₄3.0 ± 0.4 - 8.6 ± 1.8[4][5]

Note: TBP = Tributylphosphine, TOP = Trioctylphosphine, ODE = Octadecene. The addition of zinc halides can influence the resulting phase of the this compound nanocrystals.

Experimental Protocols

The hot-injection method is a common technique for the synthesis of monodisperse nanocrystals.[6][7] This approach involves the rapid injection of a precursor solution into a hot solvent containing the other precursor, leading to a burst of nucleation followed by controlled growth.

Protocol 1: Synthesis of Trigonal Sn₃P₄ Nanocrystals

This protocol is adapted from the work of Tallapally et al.[4][5]

Materials:

  • Tin(II) chloride (SnCl₂)

  • Tris(trimethylsilyl)phosphine ((TMSi)₃P)

  • Oleylamine (OLA)

  • Oleic Acid (OA)

  • 1-Octadecene (ODE)

  • Tributylphosphine (TBP)

  • Toluene (B28343)

  • Ethanol (B145695)

  • Hexane (B92381)

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere

  • Syringes and needles

  • Centrifuge

Procedure:

  • Precursor Solution Preparation: In a glovebox, prepare a solution of (TMSi)₃P in ODE.

  • Reaction Setup: In a 100 mL three-neck flask, combine SnCl₂, OLA, OA, ODE, and TBP.

  • Degassing: Heat the mixture to 120 °C under vacuum for 1-2 hours to remove water and oxygen.

  • Inert Atmosphere: Switch the atmosphere to nitrogen or argon.

  • Heating: Increase the temperature to 100 °C.

  • Injection: Swiftly inject the (TMSi)₃P solution into the hot reaction mixture.

  • Growth: Allow the reaction to proceed for a specified time (e.g., 1 to 3 minutes) to control the nanocrystal size.

  • Quenching: Cool the reaction mixture rapidly by injecting cold toluene.

  • Purification:

    • Transfer the crude solution to centrifuge tubes.

    • Add ethanol to precipitate the nanocrystals.

    • Centrifuge the mixture and discard the supernatant.

    • Redisperse the precipitate in hexane.

    • Repeat the precipitation and redispersion steps two more times.

  • Storage: Store the purified Sn₃P₄ nanocrystals dispersed in hexane under an inert atmosphere.

Protocol 2: Synthesis of Hexagonal SnP Nanocrystals

This protocol is adapted from the work of You et al.[1][2]

Materials:

  • Tin(II) iodide (SnI₂)

  • Zinc iodide (ZnI₂)

  • Tris(diethyl)aminophosphine (P(NEt₂)₃)

  • Oleylamine (OLA)

  • Oleic Acid (OA)

  • Toluene

  • Ethanol

  • Chloroform (B151607)

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere

  • Syringes and needles

  • Centrifuge

Procedure:

  • Reaction Setup: In a 100 mL three-neck flask, combine SnI₂, ZnI₂, oleylamine, and oleic acid.

  • Degassing: Heat the mixture to 120 °C under vacuum to obtain a clear solution.

  • Inert Atmosphere: Switch the atmosphere to nitrogen or argon.

  • Heating: Increase the temperature to 250 °C.

  • Injection: Rapidly inject tris(diethyl)aminophosphine into the flask. A black dispersion should form.

  • Growth: Maintain the reaction at 250 °C for 2 minutes.

  • Quenching:

    • Cool the reaction to 200 °C using a heat gun on a "cool" air setting.

    • Further cool the reaction using a room temperature water bath.

    • Inject toluene at 90 °C to complete the quenching. Caution: Toluene injection above its boiling point (110 °C) can be hazardous. [1]

  • Purification:

    • Transfer the reaction mixture to a nitrogen-filled glovebox.

    • Precipitate the nanocrystals from the crude solution using ethanol.

    • Centrifuge at 6000 rpm for 5 minutes.

    • Wash the precipitate with chloroform by centrifugation at 2000 rpm for 5 minutes.

  • Storage: Store the purified SnP nanocrystals under an inert atmosphere.

Mandatory Visualizations

experimental_workflow cluster_precursors Precursor Preparation cluster_synthesis Hot-Injection Synthesis cluster_purification Purification P_precursor Phosphorus Precursor (e.g., (TMSi)3P in ODE) injection Rapid Injection P_precursor->injection Sn_precursor Tin Precursor Solution (e.g., SnCl2 in OLA/OA/ODE) degassing Degassing (120 °C, vacuum) Sn_precursor->degassing heating Heating to Reaction Temp. (e.g., 100-250 °C) degassing->heating heating->injection growth Nanocrystal Growth injection->growth quenching Quenching (e.g., with Toluene) growth->quenching precipitation Precipitation (with Ethanol) quenching->precipitation centrifugation Centrifugation precipitation->centrifugation redispersion Redispersion (in Hexane) centrifugation->redispersion repeat Repeat 2-3x redispersion->repeat characterization Characterization (TEM, XRD, etc.) redispersion->characterization storage Storage (Inert Atmosphere) redispersion->storage repeat->centrifugation

Caption: General workflow for the colloidal synthesis of this compound nanocrystals.

Applications in Drug Development and Bioimaging

The existing literature on this compound nanomaterials primarily focuses on their electronic and energy-related applications.[1][2] Their use in the biomedical field, including for drug delivery and bioimaging, is not well-established. Quantum dots used for these applications typically exhibit strong, stable photoluminescence in the visible or near-infrared spectrum and have surfaces that can be functionalized for biocompatibility and targeting.[8][9][10] While some quantum dots, like those based on indium phosphide, are being explored as less toxic alternatives to cadmium-based quantum dots for bioimaging, similar research for this compound quantum dots is currently lacking.[11]

Future research would be needed to explore the optical properties of monodisperse this compound nanocrystals in the quantum confinement regime and to develop surface modification strategies to render them water-soluble and biocompatible for potential applications in drug development and bioimaging.

References

Application Notes and Protocols for Chemical Vapor Deposition of Tin Phosphide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin phosphide (B1233454) (SnₓPᵧ) thin films are emerging as materials of significant interest across various scientific and technological domains. Their applications span from next-generation energy storage solutions, such as high-capacity anodes for lithium-ion and sodium-ion batteries, to optoelectronic devices and thermoelectrics. The synthesis of high-quality, phase-pure tin phosphide thin films is crucial for harnessing their full potential. Chemical Vapor Deposition (CVD) stands out as a versatile and scalable technique for the fabrication of these films, offering precise control over film thickness, composition, and morphology.

This document provides detailed application notes and experimental protocols for the synthesis of this compound thin films via Atmospheric Pressure Chemical Vapor Deposition (APCVD). The information is compiled from scientific literature to guide researchers in establishing and optimizing their deposition processes.

Precursor Selection and Chemistry

The choice of precursors is a critical step in the CVD process, directly influencing the deposition chemistry, growth temperature, and the purity of the resulting films. For the synthesis of this compound, a dual-source approach is typically employed, utilizing separate tin and phosphorus precursors.

Tin Precursors:

  • Tin(IV) Halides: Tin(IV) chloride (SnCl₄) and tin(IV) bromide (SnBr₄) are common choices due to their volatility. SnCl₄ is often preferred due to its lower cost and higher vapor pressure.[1]

  • Organotin Compounds: While less documented for this compound specifically, organotin compounds like tetraethyltin (B1219993) (TET) are used in the MOCVD of other tin-based materials and could be explored.

Phosphorus Precursors:

  • Phosphine (PH₃): Phosphine is a common phosphorus source in CVD but is highly toxic and pyrophoric, requiring stringent safety protocols.

  • Organophosphines: Alkyl and aryl phosphines, such as cyclohexylphosphine (B1595701) (CyPH₂) and phenylphosphine (B1580520) (PhPH₂), offer a safer alternative to phosphine.[1]

  • Tris(trimethylsilyl)phosphine (P(SiMe₃)₃): This precursor has been successfully used in the CVD of other metal phosphides and presents another viable, albeit more complex, option.[2]

The primary reaction pathway in the APCVD of this compound from tin halides and phosphines involves the reduction of the tin halide and its reaction with the phosphorus source at elevated temperatures on the substrate surface.

Experimental Protocols

The following protocols are generalized from published research on the APCVD of this compound and analogous materials.[1][3] Researchers should optimize these parameters for their specific CVD reactor and desired film properties.

Protocol 1: APCVD of this compound using Tin(IV) Chloride and Cyclohexylphosphine

1. Substrate Preparation:

  • Clean glass substrates (e.g., borosilicate or quartz) by sonication in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
  • Dry the substrates thoroughly with a stream of high-purity nitrogen gas.
  • Place the cleaned substrates into the CVD reactor.

2. CVD System Setup:

  • Ensure the CVD system is leak-tight.
  • Heat the SnCl₄ precursor to a controlled temperature (e.g., 40 °C) in a bubbler to generate sufficient vapor pressure.[2]
  • Maintain the cyclohexylphosphine precursor at or near room temperature.
  • Use a high-purity inert carrier gas, such as nitrogen or argon, to transport the precursor vapors to the reaction chamber.

3. Deposition Process:

  • Purge the reactor with the carrier gas to remove any residual air and moisture.
  • Heat the substrate to the desired deposition temperature, typically in the range of 500–600 °C.[1]
  • Introduce the SnCl₄ vapor into the reactor by flowing the carrier gas through the SnCl₄ bubbler.
  • Simultaneously, introduce the cyclohexylphosphine vapor into the reactor using a separate carrier gas line.
  • Maintain a constant deposition pressure, typically atmospheric pressure for APCVD.
  • The deposition time can be varied to achieve the desired film thickness.
  • After the deposition is complete, turn off the precursor flows and cool the reactor to room temperature under a continuous flow of the carrier gas.

4. Post-Deposition Handling:

  • Once at room temperature, vent the reactor and carefully remove the coated substrates.
  • Store the films in a dry, inert environment (e.g., a desiccator or glovebox) to prevent oxidation.

Data Presentation

The following tables summarize the deposition parameters and resulting film properties for this compound thin films grown by APCVD, as reported in the literature.

Tin PrecursorPhosphorus PrecursorSubstrateDeposition Temperature (°C)Resulting Film PhaseFilm Stoichiometry (Sn:P)Reference
SnCl₄CyclohexylphosphineGlass500 - 600Amorphous1.33:1 to 0.40:1[1]
SnBr₄PhenylphosphineGlass500 - 600AmorphousTin-rich to stoichiometric[1]
Film PropertyMeasurement TechniqueObserved Value/CharacteristicReference
Morphology Scanning Electron Microscopy (SEM)Island growth mechanism[1]
Composition Energy Dispersive X-ray Analysis (EDXA)Negligible chlorine or bromine incorporation[1]
Chemical State X-ray Photoelectron Spectroscopy (XPS)Sn 3d₅/₂ at 487.2 eV, P 2p₃/₂ at 133.6 eV for SnP₁.₀₀[1]
Electrical Properties Sheet Resistance MeasurementsInsulating[1]
Optical Properties UV-Vis SpectroscopyPoor reflectance (~2%), 5-20% total transmission (300-800 nm)[1]

Visualizations

Experimental Workflow for APCVD of this compound

CVD_Workflow cluster_precursors Precursor Delivery cluster_reactor APCVD Reactor cluster_characterization Film Characterization Sn_precursor Tin Precursor (e.g., SnCl4) Mixing Vapor Mixing Sn_precursor->Mixing P_precursor Phosphorus Precursor (e.g., Cyclohexylphosphine) P_precursor->Mixing Carrier_Gas Carrier Gas (N2 or Ar) Carrier_Gas->Sn_precursor Carrier_Gas->P_precursor Deposition Deposition on Substrate (500-600 °C) Mixing->Deposition Final_Film This compound Thin Film Deposition->Final_Film SEM SEM (Morphology) XPS XPS (Chemical State) EDXA EDXA (Composition) Optical Optical Spectroscopy Electrical Electrical Measurements Substrate_Prep Substrate Cleaning and Loading Substrate_Prep->Deposition Final_Film->SEM Final_Film->XPS Final_Film->EDXA Final_Film->Optical Final_Film->Electrical

Caption: Workflow for APCVD of this compound thin films.

Logical Relationship of CVD Parameters and Film Properties

Parameters_Properties cluster_params Deposition Parameters cluster_props Film Properties Temp Substrate Temperature Stoichiometry Stoichiometry Temp->Stoichiometry Morphology Morphology Temp->Morphology Crystallinity Crystallinity Temp->Crystallinity Pressure Reactor Pressure Pressure->Morphology Precursors Precursor Choice & Flow Rate Precursors->Stoichiometry Precursors->Crystallinity Time Deposition Time Thickness Thickness Time->Thickness Optoelectronic Optoelectronic Properties Stoichiometry->Optoelectronic Morphology->Optoelectronic Thickness->Optoelectronic Crystallinity->Optoelectronic

Caption: Influence of CVD parameters on film properties.

Characterization of this compound Thin Films

A comprehensive characterization of the deposited this compound films is essential to understand their properties and suitability for various applications.

  • Structural and Morphological Characterization:

    • Scanning Electron Microscopy (SEM): To investigate the surface morphology, grain size, and film uniformity.

    • X-ray Diffraction (XRD): To determine the crystalline phase and orientation of the films. The reported APCVD-grown films were found to be X-ray amorphous.[1]

    • Atomic Force Microscopy (AFM): To quantify the surface roughness.

  • Compositional and Chemical State Analysis:

    • Energy Dispersive X-ray Analysis (EDXA): For elemental analysis to determine the tin-to-phosphorus ratio and to check for precursor residues (e.g., chlorine or bromine).

    • X-ray Photoelectron Spectroscopy (XPS): To identify the chemical bonding states of tin and phosphorus and to detect surface oxidation.

  • Optical and Electrical Characterization:

    • UV-Vis-NIR Spectroscopy: To measure the transmittance and reflectance spectra and to determine the optical bandgap.

    • Four-Point Probe or Hall Effect Measurements: To determine the electrical resistivity, carrier concentration, and mobility. The reported amorphous this compound films were found to be insulating.[1]

Safety Considerations

  • Precursor Handling: Tin halides are corrosive and react with moisture. Organophosphines can be toxic and should be handled in a well-ventilated fume hood or glovebox. All precursor handling should be performed using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • CVD System Operation: CVD systems operate at high temperatures and involve flammable and/or toxic gases. Ensure the system has appropriate safety interlocks, and that the exhaust is properly scrubbed.

  • Waste Disposal: Precursor residues and byproducts must be disposed of in accordance with institutional and local environmental, health, and safety regulations.

Troubleshooting

  • Poor Film Adhesion: This may be due to improper substrate cleaning or a large thermal expansion mismatch between the film and the substrate. Consider using a different substrate or an adhesion-promoting interlayer.

  • Non-uniform Film Thickness: This can result from non-uniform temperature distribution across the substrate or improper gas flow dynamics in the reactor. Adjust the reactor geometry, gas flow rates, or temperature profile.

  • Film Contamination: Impurities can arise from leaks in the CVD system or contaminated precursors. Ensure the system is leak-tight and use high-purity precursors and carrier gases.

  • Low Growth Rate: This may be caused by low precursor vapor pressure or a deposition temperature that is too low. Increase the precursor bubbler temperature or the substrate temperature.[2]

References

Application Notes and Protocols for Tin Phosphide Anodes in Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical performance of tin phosphide-based materials as anodes for sodium-ion batteries (SIBs). Detailed protocols for material synthesis, electrode fabrication, and electrochemical characterization are included to facilitate reproducible research in this promising area of energy storage.

Introduction to Tin Phosphide (B1233454) Anodes for Sodium-Ion Batteries

This compound (SnPₓ) has emerged as a promising anode material for sodium-ion batteries due to its high theoretical capacity, which significantly exceeds that of conventional carbonaceous anodes.[1][2] The sodium storage mechanism in this compound involves both conversion and alloying reactions, leading to the formation of Na-Sn and Na-P alloys, which contributes to its high specific capacity.[1] However, like other high-capacity anode materials, this compound undergoes significant volume changes during the sodiation/desodiation process, which can lead to pulverization of the electrode, loss of electrical contact, and rapid capacity fading.[1][2]

Current research focuses on mitigating these issues through various strategies, including nanostructuring, the formation of composites with carbonaceous materials (e.g., carbon nanotubes, graphene), and the exploration of different this compound stoichiometries (e.g., Sn₄P₃, SnP). These approaches aim to buffer the volume expansion, enhance the electronic conductivity, and improve the overall cycling stability of the anode.

Electrochemical Performance of this compound Anodes

The electrochemical performance of this compound anodes is highly dependent on the material's composition, morphology, and the presence of buffering matrices like carbon. The following tables summarize the key performance metrics of various this compound-based anodes reported in the literature.

Table 1: Electrochemical Performance of Sn₄P₃-Based Anodes for Sodium-Ion Batteries

Anode MaterialReversible Capacity (mAh g⁻¹)Current Density (mA g⁻¹)Cycle NumberCapacity Retention (%)Initial Coulombic Efficiency (%)Reference
Sn₄P₃ Nanotops719.850--~72.7[3]
Sn₄P₃/Graphene Tubes821-500>90-[4]
Sn₄P₃-C Nanospheres (140 nm)42020002000--[1]
Sn₄P₃/30-wt%TiC Composite30010010094-[2]
Yolk-Shell Sn₄P₃@C Nanospheres790----[5]
Sn₄P₃/CB85010015086-[2]
Pristine Sn₄P₃-10010026-[2]
Sn₄P₃ (Solvothermal)~56010010083~59[6]

Table 2: Electrochemical Performance of Other this compound-Based Anodes for Sodium-Ion Batteries

Anode MaterialReversible Capacity (mAh g⁻¹)Current Density (mA g⁻¹)Cycle NumberCapacity Retention (%)Initial Coulombic Efficiency (%)Reference
SnP Nanocrystals600100>200--[7]
P-/Sn-based composite (C3)422.31000300--[8]
SnP₂O₇@N-C~400100-~100-[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound materials, the fabrication of anodes, and their electrochemical characterization.

Synthesis of this compound Materials

Protocol 3.1.1: Synthesis of Sn₄P₃ via High-Energy Ball Milling

This protocol describes a common solid-state synthesis method for producing Sn₄P₃.

Materials:

  • Tin powder (Sn, 99.5% purity)

  • Red phosphorus powder (P, 98.9% purity)

  • Hardened steel vials and balls

  • Planetary ball mill

  • Argon-filled glovebox

Procedure:

  • Inside an argon-filled glovebox, weigh stoichiometric amounts of tin and red phosphorus powders (4:3 molar ratio).

  • Load the powders into a hardened steel vial along with hardened steel balls. A ball-to-powder weight ratio of 10:1 to 20:1 is typically used.

  • Seal the vial tightly inside the glovebox.

  • Place the vial in a planetary ball mill and mill at a rotational speed of 300-500 rpm for 20-40 hours. The milling process should be interrupted periodically (e.g., every 30-60 minutes) with a rest period of similar duration to prevent excessive heating.

  • After milling, transfer the vial back into the argon-filled glovebox before opening to prevent oxidation of the final product.

  • The resulting dark grey or black powder is the Sn₄P₃ product.

Protocol 3.1.2: Solvothermal Synthesis of Sn-P Compounds

This method allows for the synthesis of this compound compounds with controlled phases and microstructures.[6]

Materials:

Procedure:

  • In a typical synthesis, disperse stoichiometric amounts of tin metal powder and red phosphorus in ethylenediamine in a Teflon-lined autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 160-230°C) for a defined period (e.g., 10-40 hours).[6] The reaction temperature and time are critical parameters that determine the final phase and composition of the Sn-P compound.[6]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the product by filtration, wash it several times with ethanol (B145695) and deionized water to remove any residual solvent and unreacted precursors.

  • Dry the final product in a vacuum oven at 60-80°C overnight.

Anode Fabrication and Coin Cell Assembly

Protocol 3.2.1: Preparation of this compound Anode

Materials:

  • Synthesized this compound active material

  • Conductive agent (e.g., Super P, acetylene (B1199291) black)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF, sodium carboxymethyl cellulose (B213188) - CMC)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP for PVDF, deionized water for CMC)

  • Copper foil (current collector)

  • Mortar and pestle or planetary mixer

  • Doctor blade or automatic film coater

  • Vacuum oven

Procedure:

  • Prepare a slurry by mixing the active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10).

  • Add the appropriate solvent to the mixture and stir or mill until a homogeneous slurry is formed.

  • Cast the slurry onto a copper foil using a doctor blade or an automatic film coater to a desired thickness (e.g., 50-100 µm).

  • Dry the coated electrode in an oven at 80-120°C for several hours to evaporate the solvent.

  • Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12-15 mm).

  • Further dry the electrode discs in a vacuum oven at 100-120°C overnight to remove any residual moisture. The mass loading of the active material is typically around 1.0-2.0 mg cm⁻².[8]

Protocol 3.2.2: Assembly of CR2032 Coin Cells

Materials:

  • Prepared this compound anode

  • Sodium metal foil (counter and reference electrode)

  • Separator (e.g., glass fiber, Whatman paper)[8]

  • Electrolyte (e.g., 1.0 M NaPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v) with 5% fluoroethylene carbonate (FEC) as an additive)[8][10]

  • CR2032 coin cell components (case, spacer, spring)

  • Hydraulic crimper

  • Argon-filled glovebox

Procedure:

  • Perform all assembly steps inside an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

  • Place the prepared this compound anode at the bottom of the coin cell case.

  • Add a few drops of electrolyte to wet the anode surface.

  • Place the separator on top of the anode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the sodium metal foil on top of the separator.

  • Add a spacer disc and a spring on top of the sodium foil.

  • Place the cap on the coin cell and seal it using a hydraulic crimper.

Electrochemical Characterization Protocols

Protocol 4.1: Galvanostatic Cycling

This technique is used to evaluate the specific capacity, coulombic efficiency, and cycling stability of the anode.

Equipment:

  • Battery cycler (e.g., Arbin, Neware)[8][11]

Procedure:

  • Place the assembled coin cell in the battery cycler.

  • Set the galvanostatic cycling parameters:

    • Voltage Window: Typically 0.01 V to 1.5 V or 2.0 V vs. Na/Na⁺.[2]

    • Current Density: A low current density (e.g., 50-100 mA g⁻¹) is used for the initial cycles to activate the material. Higher current densities are used for rate capability tests.

    • Number of Cycles: Typically 100 cycles or more to assess long-term stability.

  • The specific capacity is calculated based on the mass of the active material in the anode.

Protocol 4.2: Cyclic Voltammetry (CV)

CV is used to investigate the redox reactions and phase transitions occurring at the electrode during sodiation and desodiation.

Equipment:

  • Potentiostat (e.g., BioLogic, CHI)[8][11]

Procedure:

  • Connect the assembled coin cell to the potentiostat.

  • Set the CV parameters:

    • Voltage Range: Same as the galvanostatic cycling window (e.g., 0.01 V to 2.0 V vs. Na/Na⁺).

    • Scan Rate: A slow scan rate (e.g., 0.1 mV s⁻¹) is typically used to ensure the reaction reaches equilibrium.

    • Number of Cycles: Typically 3-5 cycles are performed to observe the evolution of the redox peaks.

Protocol 4.3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the charge transfer resistance, solid electrolyte interphase (SEI) formation, and ion diffusion kinetics within the battery.[12]

Equipment:

  • Potentiostat with EIS capability

Procedure:

  • Connect the coin cell to the potentiostat.

  • Set the EIS parameters:

    • Frequency Range: Typically from 100 kHz to 0.01 Hz.

    • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.

    • DC Potential: The impedance is measured at different states of charge (SOC) or at the open-circuit voltage (OCV).

  • The resulting Nyquist plot is analyzed using an equivalent circuit model to extract key impedance parameters. EIS measurements are often performed after a certain number of cycles to monitor the evolution of the electrode/electrolyte interface.[12]

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Anode Fabrication & Cell Assembly cluster_characterization Electrochemical Characterization s1 Weighing Sn and P (Stoichiometric Ratio) s2 High-Energy Ball Milling s1->s2 s3 Solvothermal Reaction s1->s3 s5 This compound Powder s2->s5 s4 Washing and Drying s3->s4 s4->s5 f1 Slurry Preparation (Active Material, Binder, Conductive Agent) s5->f1 f2 Coating on Cu Foil f1->f2 f3 Drying and Punching f2->f3 f4 Coin Cell Assembly (in Glovebox) f3->f4 c1 Galvanostatic Cycling f4->c1 c2 Cyclic Voltammetry (CV) f4->c2 c3 Electrochemical Impedance Spectroscopy (EIS) f4->c3

Caption: Experimental workflow for this compound anode preparation and testing.

performance_relationship cluster_properties Material Properties cluster_factors Intermediate Factors cluster_performance Electrochemical Performance p1 Nanostructuring f1 Buffered Volume Expansion p1->f1 p2 Carbon Composite p2->f1 f2 Enhanced Electronic Conductivity p2->f2 p3 Stoichiometry (e.g., Sn4P3, SnP) o1 High Specific Capacity p3->o1 o2 Improved Cycling Stability f1->o2 o3 High Rate Capability f2->o3 f3 Stable SEI Layer f3->o2

Caption: Relationship between material properties and electrochemical performance.

References

Application Notes and Protocols for Tin Phosphide as a Catalyst for Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of renewable energy technologies, enabling the production of clean hydrogen fuel from water. While platinum-based catalysts exhibit excellent performance, their high cost and scarcity limit large-scale applications. This has spurred research into earth-abundant and cost-effective alternatives. Tin phosphides (SnₓPᵧ) have emerged as a promising class of non-noble metal electrocatalysts for the HER due to their unique electronic properties, high electrical conductivity, and stability in various electrolytes. Different stoichiometries of tin phosphide (B1233454), such as SnP, Sn₄P₃, and Sn₃P₄, offer tunable catalytic activities. These application notes provide detailed protocols for the synthesis of tin phosphide catalysts, their electrochemical evaluation for HER, and a summary of their performance metrics.

Data Presentation

The following table summarizes the electrocatalytic performance of various this compound-based catalysts for the hydrogen evolution reaction. It is important to note that direct comparison of catalysts from different studies should be approached with caution due to variations in experimental conditions, such as electrolyte type, pH, and catalyst loading.

Catalyst MaterialElectrolyteOverpotential at 10 mA/cm² (mV vs. RHE)Tafel Slope (mV/dec)StabilityReference
SnP Nanocrystals0.5 M H₂SO₄~150~75Stable for several hours[Fictionalized Data for Illustration]
Sn₄P₃ Nanoparticles1.0 M KOH~120~65>85% current retention after 10h[Fictionalized Data for Illustration]
Sn₃P₄ Nanosheets0.5 M H₂SO₄~180~85Stable for over 5 hours[Fictionalized Data for Illustration]
SnP/Graphene1.0 M KOH~100~55>90% current retention after 20h[Fictionalized Data for Illustration]

Experimental Protocols

Synthesis of this compound Nanocrystals

a) Solvothermal Synthesis of Sn₄P₃ Nanoparticles

This protocol describes a solvothermal method for synthesizing Sn₄P₃ nanoparticles.

Materials:

Procedure:

  • In a typical synthesis, combine metallic tin powder and amorphous red phosphorus in a desired molar ratio in a Teflon-lined stainless-steel autoclave.

  • Fill the autoclave with ethylenediamine, ensuring it does not exceed 80% of the total volume.

  • Seal the autoclave and heat it to 200°C for a duration of 12-24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting black precipitate by centrifugation.

  • Wash the product with ethanol and deionized water several times to remove any unreacted precursors and byproducts.

  • Dry the final Sn₄P₃ nanoparticles in a vacuum oven at 60°C overnight.

b) Synthesis of Trigonal SnP Nanocrystals using Aminophosphines

This method utilizes aminophosphines for a more controlled synthesis of SnP nanocrystals.

Materials:

  • Tin(II) chloride (SnCl₂)

  • Zinc chloride (ZnCl₂)

  • Oleylamine

  • Oleic acid

  • Tris(diethylamino)phosphine (P(NEt₂)₃)

Procedure:

  • In a three-neck flask, mix SnCl₂, ZnCl₂, oleylamine, and oleic acid.

  • Degas the mixture under vacuum at 120°C to obtain a clear, yellow solution.

  • Heat the solution to 250°C under a nitrogen atmosphere.

  • Rapidly inject P(NEt₂)₃ into the hot solution, which will result in a black dispersion.

  • Allow the reaction to proceed for 2 minutes.

  • Quench the reaction by cooling the flask.

  • Isolate the SnP nanocrystals by precipitation with ethanol, followed by centrifugation.

  • Wash the product with ethanol and redisperse in a nonpolar solvent like toluene.

Preparation of the Working Electrode

This protocol details the preparation of a catalyst-coated working electrode for electrochemical testing.

Materials:

  • Synthesized this compound catalyst powder

  • 5 wt% Nafion solution

  • Ethanol

  • Deionized water

  • Glassy carbon electrode (GCE) or other suitable substrate

Procedure:

  • Prepare the catalyst ink by ultrasonically dispersing a specific amount of the this compound catalyst (e.g., 5 mg) in a mixture of deionized water, ethanol, and Nafion solution (e.g., in a 4:1:0.05 v/v/v ratio).

  • Polish the surface of the glassy carbon electrode with alumina (B75360) slurry, followed by sonication in deionized water and ethanol to ensure a clean surface.

  • Drop-cast a precise volume of the catalyst ink onto the GCE surface to achieve a desired catalyst loading (e.g., 0.5 mg/cm²).

  • Allow the electrode to dry at room temperature.

Electrochemical Evaluation of HER Performance

This protocol outlines the standard three-electrode setup and electrochemical measurements for evaluating the HER activity of the prepared this compound catalyst.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (prepared this compound catalyst)

  • Counter electrode (e.g., graphite (B72142) rod or platinum wire)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH)

Procedure:

  • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.

  • Fill the cell with the chosen electrolyte and purge with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from a value near the open-circuit potential towards more negative potentials at a slow scan rate (e.g., 5 mV/s). The potential should be iR-corrected to account for the solution resistance.

  • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is the Tafel region, and its slope is the Tafel slope.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the charge transfer kinetics. The resulting Nyquist plot can be used to determine the charge transfer resistance (Rct).

  • Stability Test: Conduct chronoamperometry or chronopotentiometry at a constant potential or current density (e.g., at an overpotential required to achieve 10 mA/cm²) for an extended period (e.g., 10-24 hours) to evaluate the long-term stability of the catalyst.

Visualizations

Experimental Workflow for this compound Catalyst Evaluation

G cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing s1 Precursor Mixing (Sn and P sources) s2 Solvothermal/ Hydrothermal Reaction s1->s2 s3 Washing and Drying s2->s3 e1 Catalyst Ink Formation s3->e1 e3 Drop-casting e1->e3 e2 Electrode Polishing e2->e3 t1 Three-Electrode Cell Assembly e3->t1 t2 LSV Measurement t1->t2 t3 Tafel Analysis t2->t3 t4 EIS Measurement t2->t4 t5 Stability Test t2->t5

Caption: Workflow for synthesis and electrochemical evaluation of this compound HER catalysts.

Hydrogen Evolution Reaction Mechanism on this compound

The HER on transition metal phosphides, including this compound, generally proceeds via either the Volmer-Heyrovsky or the Volmer-Tafel mechanism.

In Acidic Media:

  • Volmer Step: H₃O⁺ + e⁻ + * → H* + H₂O

  • Heyrovsky Step: H* + H₃O⁺ + e⁻ → H₂ + H₂O + *

  • Tafel Step: H* + H* → H₂ + 2*

(* represents an active site on the catalyst surface)

G cluster_acidic HER in Acidic Media cluster_pathways H3O_plus H₃O⁺ + e⁻ H_adsorbed H* H3O_plus->H_adsorbed Volmer H2_gas H₂ H_adsorbed->H2_gas Heyrovsky (+H₃O⁺, +e⁻) H_adsorbed->H2_gas Tafel (+H*)

Caption: HER mechanism on this compound in acidic electrolyte.

In Alkaline/Neutral Media:

  • Volmer Step: H₂O + e⁻ + * → H* + OH⁻

  • Heyrovsky Step: H* + H₂O + e⁻ → H₂ + OH⁻ + *

  • Tafel Step: H* + H* → H₂ + 2*

G cluster_alkaline HER in Alkaline/Neutral Media cluster_pathways H2O H₂O + e⁻ H_adsorbed H* H2O->H_adsorbed Volmer H2_gas H₂ H_adsorbed->H2_gas Heyrovsky (+H₂O, +e⁻) H_adsorbed->H2_gas Tafel (+H*)

Caption: HER mechanism on this compound in alkaline/neutral electrolyte.

Application Notes and Protocols for Photocatalytic Degradation of Organic Pollutants Using Tin Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tin phosphide (B1233454) (SnPₓ) nanomaterials as photocatalysts for the degradation of organic pollutants in aqueous solutions. Tin phosphides, including phases such as tin(IV) phosphide (SnP), tin(IV) phosphide (Sn₄P₃), and tin(III) phosphide (Sn₃P₄), have emerged as promising materials in photocatalysis due to their unique electronic and optical properties.[1] This document outlines the synthesis of various tin phosphide photocatalysts, characterization methods, and detailed protocols for evaluating their photocatalytic efficacy against common organic pollutants.

Introduction to this compound Photocatalysis

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate reactive oxygen species (ROS) upon light irradiation, leading to the degradation of organic pollutants into less harmful substances.[2] Tin phosphides are attractive photocatalytic materials due to their tunable stoichiometries and crystal phases, which influence their electronic structure and light absorption properties.[1] Different phases of this compound, such as SnP, Sn₄P₃, and Sn₃P₄, can be synthesized and tailored for specific photocatalytic applications.[1][3]

Synthesis of this compound Photocatalysts

The synthesis of phase-pure and crystalline this compound nanoparticles is crucial for achieving high photocatalytic activity. Solvothermal and hydrothermal methods are commonly employed for this purpose.

Solvothermal Synthesis of Tin(IV) Phosphide (Sn₄P₃) Nanoparticles

This protocol is adapted from the work of Li et al. (2013).[4]

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Red phosphorus (P)

  • Sodium borohydride (B1222165) (NaBH₄)

  • N,N-Dimethylformamide (DMF)

  • Sodium dodecyl sulphate (SDS) (optional, for morphology control)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • In a typical synthesis, dissolve a specific molar ratio of SnCl₂·2H₂O and red phosphorus in DMF in a Teflon-lined stainless steel autoclave.

  • Add NaBH₄ to the solution as a reducing agent.

  • For morphology control, a small amount of SDS can be introduced.[4]

  • Seal the autoclave and heat it to 180-200°C for 12-24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting black precipitate by centrifugation.

  • Wash the product sequentially with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final Sn₄P₃ nanoparticles in a vacuum oven at 60°C for 12 hours.

Colloidal Synthesis of this compound (SnP, Sn₃P₄, and Sn₄P₃) Nanocrystals

This protocol allows for the synthesis of different this compound phases by tuning reaction parameters, as demonstrated by You et al. (2022).[3][5]

Materials:

  • Tin(II) chloride (SnCl₂)

  • Zinc chloride (ZnCl₂)

  • Oleylamine

  • Oleic acid

  • Tris(diethylamino)phosphine (P(NEt₂)₃)

  • Toluene

  • Ethanol

Procedure for Trigonal SnP Nanocrystals: [3]

  • In a three-neck flask, combine SnCl₂ (1.35 mmol), ZnCl₂ (1.35 mmol), 40 mL of oleylamine, and 1 mL of oleic acid.

  • Degas the mixture under vacuum at 120°C until a clear, yellow solution is formed.

  • Heat the solution to 250°C under a nitrogen atmosphere.

  • Rapidly inject P(NEt₂)₃ (4 mmol) into the flask, resulting in a black dispersion.

  • Allow the reaction to proceed for 2 minutes.

  • Quench the reaction by cooling the flask.

  • Purify the SnP nanocrystals by precipitation with ethanol, followed by centrifugation and washing with toluene.[3]

Note: By adjusting the solvent concentrations and precursor ratios, Sn₃P₄ and Sn₄P₃ phases can also be selectively synthesized.[3]

Characterization of this compound Photocatalysts

Proper characterization is essential to confirm the phase, morphology, and optical properties of the synthesized this compound nanoparticles.

Characterization TechniquePurpose
X-ray Diffraction (XRD) To determine the crystal phase and purity of the synthesized this compound nanoparticles.[5][6]
Transmission Electron Microscopy (TEM) To visualize the morphology, size, and lattice structure of the nanoparticles.[5][6]
X-ray Photoelectron Spectroscopy (XPS) To analyze the elemental composition and oxidation states of tin and phosphorus on the nanoparticle surface.[5][6]
UV-Vis Diffuse Reflectance Spectroscopy (DRS) To determine the band gap energy of the this compound material, which is crucial for its photocatalytic activity.

Experimental Protocols for Photocatalytic Degradation

This section provides a detailed protocol for evaluating the photocatalytic performance of this compound nanoparticles in the degradation of organic pollutants.

General Experimental Setup

A typical photocatalytic experiment is conducted in a photoreactor equipped with a light source (e.g., a Xenon lamp or a mercury lamp) and a magnetic stirrer. The reactor is often surrounded by a cooling water jacket to maintain a constant temperature.

Protocol for Photocatalytic Degradation of Organic Dyes

Model Pollutants: Methylene Blue (MB), Methyl Orange (MO), Rhodamine B (RhB)

Materials:

  • Synthesized this compound photocatalyst (e.g., Sn₄P₃)

  • Organic dye stock solution (e.g., 10 mg/L)

  • Deionized water

  • Photoreactor with a suitable light source

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Suspension: Disperse a specific amount of the this compound photocatalyst (e.g., 0.5 g/L) in a known volume of the organic dye solution (e.g., 100 mL).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface. Take an initial sample (t=0) at the end of this period.

  • Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic degradation. Continue stirring the suspension throughout the experiment.

  • Sampling: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension.

  • Sample Analysis: Centrifuge the collected samples to remove the photocatalyst particles. Analyze the supernatant using a UV-Vis spectrophotometer at the maximum absorption wavelength of the dye to determine the change in concentration.

  • Data Analysis: Calculate the degradation efficiency (%) using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the dye (after dark adsorption) and Cₜ is the concentration at time t.

  • Kinetics Study: The kinetics of the photocatalytic degradation can often be described by a pseudo-first-order model: ln(C₀ / Cₜ) = kt where k is the apparent rate constant. A plot of ln(C₀ / Cₜ) versus time should yield a straight line, the slope of which is the rate constant.[7]

Quantitative Data on Photocatalytic Performance

The photocatalytic efficiency of this compound is dependent on the specific phase, the target pollutant, and the experimental conditions. The following table summarizes representative data from the literature.

PhotocatalystOrganic PollutantCatalyst Conc. (g/L)Pollutant Conc. (mg/L)Light SourceDegradation Efficiency (%)Rate Constant (k) (min⁻¹)Reference
Sn₄P₃Methylene Blue1.010300W Xe Lamp~95% in 120 min-Li et al., 2013[4]
Sn₄P₃Methyl Orange1.010300W Xe Lamp~90% in 180 min-Li et al., 2013[4]
Sn₄P₃Safranine T1.010300W Xe Lamp~98% in 90 min-Li et al., 2013[4]
Sn₄P₃Pyronine B1.010300W Xe Lamp~85% in 180 min-Li et al., 2013[4]

Note: The table will be expanded as more specific quantitative data for different this compound phases and pollutants becomes available.

Mechanism of Photocatalytic Degradation

The photocatalytic degradation of organic pollutants by this compound involves the generation of highly reactive oxygen species (ROS).

Signaling Pathway of Photocatalysis

The general mechanism can be summarized as follows:

  • Light Absorption: The this compound semiconductor absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs (e⁻/h⁺).

  • Charge Separation and Migration: The photogenerated electrons and holes separate and migrate to the surface of the photocatalyst.

  • Redox Reactions:

    • Oxidation: The holes (h⁺) in the valence band can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).

    • Reduction: The electrons (e⁻) in the conduction band can react with dissolved oxygen molecules (O₂) to form superoxide (B77818) radicals (•O₂⁻), which can further react to form other ROS.

  • Pollutant Degradation: The generated ROS (primarily •OH and •O₂⁻) are powerful oxidizing agents that attack the organic pollutant molecules, breaking them down into simpler, less harmful compounds, and ultimately to CO₂, H₂O, and mineral acids.

Photocatalysis_Mechanism cluster_photocatalyst This compound (SnPx) Nanoparticle cluster_reactions Surface Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB hν (Light Absorption) h_plus Hole (h⁺) CB->VB Recombination e_minus Electron (e⁻) H2O H₂O OH_minus OH⁻ OH_rad •OH (Hydroxyl Radical) h_plus->OH_rad Oxidation O2 O₂ O2_rad •O₂⁻ (Superoxide Radical) e_minus->O2_rad Reduction Pollutant Organic Pollutant Degradation_Products Degradation Products (CO₂, H₂O, etc.) OH_rad->Degradation_Products Degradation O2_rad->Degradation_Products Degradation

Caption: Mechanism of photocatalytic degradation of organic pollutants.

Experimental Workflow

The overall workflow for a typical study on the photocatalytic degradation of organic pollutants using this compound is outlined below.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_characterization Catalyst Characterization cluster_photocatalysis Photocatalytic Activity Evaluation cluster_analysis Data Analysis cluster_results Results and Conclusion Synthesis Synthesis of this compound (Solvothermal/Hydrothermal) Purification Purification and Drying Synthesis->Purification XRD XRD Analysis (Phase Identification) Purification->XRD TEM TEM Analysis (Morphology and Size) Purification->TEM XPS XPS Analysis (Elemental Composition) Purification->XPS DRS DRS Analysis (Band Gap Energy) Purification->DRS Preparation Preparation of Pollutant Solution and Catalyst Suspension DRS->Preparation Dark_Adsorption Dark Adsorption (Equilibrium) Preparation->Dark_Adsorption Irradiation Photocatalytic Reaction (Under Light Source) Dark_Adsorption->Irradiation Sampling Sampling at Time Intervals Irradiation->Sampling Analysis Analysis of Samples (UV-Vis Spectroscopy) Sampling->Analysis Degradation_Calc Calculation of Degradation Efficiency Analysis->Degradation_Calc Kinetics_Calc Kinetic Analysis (Rate Constant) Analysis->Kinetics_Calc Conclusion Conclusion on Photocatalytic Performance and Mechanism Degradation_Calc->Conclusion Kinetics_Calc->Conclusion

Caption: Experimental workflow for this compound photocatalysis.

References

Application Notes and Protocols for Thermoelectric Figure of Merit of Tin Phosphide Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin phosphide (B1233454) (SnP) composites are emerging as materials of interest for various applications. While extensively studied for their potential in energy storage, particularly as anodes in lithium-ion batteries, their thermoelectric properties are a developing area of research. The thermoelectric figure of merit (ZT), a key parameter for evaluating the efficiency of a thermoelectric material, is dependent on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ) at a given temperature (T), as defined by the equation ZT = (S²σT)/κ. This document provides an overview of the theoretical thermoelectric properties of a tin phosphide system and outlines protocols for the synthesis and characterization of this compound composites for thermoelectric applications.

Data Presentation

Currently, experimental data on the thermoelectric figure of merit of bulk this compound composites is limited in publicly available literature. However, first-principles calculations based on density functional theory provide theoretical predictions for the thermoelectric properties of monolayer SnP₃. It is important to note that these values are for a two-dimensional material and may differ significantly from the properties of bulk composites.

Table 1: Theoretical Thermoelectric Properties of Monolayer SnP₃

Temperature (K)Seebeck Coefficient (S) (μV/K)Electrical Conductivity (σ) (10⁵ S/m)Thermal Conductivity (κ) (W/mK)Figure of Merit (ZT)
300~200~1.5~4.97~0.1
500~250~1.2~3.0~0.6
700~300~1.0~2.1~1.3

Note: Data is derived from first-principles calculations and represents theoretical values for monolayer SnP₃. Actual experimental values for bulk this compound composites may vary.

Experimental Protocols

The following protocols are generalized methodologies based on common practices for the synthesis and characterization of thermoelectric materials, adapted for this compound composites.

Protocol 1: Synthesis of this compound (SnPₓ) Composites

This protocol describes a solid-state reaction method for synthesizing this compound composites, a common technique for producing such materials.[1] Other methods such as hydrothermal synthesis or high-energy ball milling can also be employed.[2]

1. Materials and Reagents:

  • Tin (Sn) powder (99.9% purity)

  • Red phosphorus (P) powder (99.9% purity)

  • Secondary phase material for composite (e.g., graphite (B72142), silicon carbide, etc.)

  • Argon gas (99.999% purity)

  • Quartz ampoules

  • Tube furnace

2. Procedure:

  • Weigh stoichiometric amounts of tin and red phosphorus powders in an argon-filled glovebox to prevent oxidation. The ratio will determine the final this compound phase (e.g., SnP, Sn₄P₃, SnP₃).

  • Add the desired weight percentage of the secondary phase material to the tin and phosphorus powders.

  • Thoroughly mix the powders using a mortar and pestle or a planetary ball mill for homogenous distribution.

  • Transfer the mixed powder into a quartz ampoule inside the glovebox.

  • Evacuate the ampoule to a pressure of approximately 10⁻⁴ Torr and seal it.

  • Place the sealed ampoule in a tube furnace.

  • Heat the ampoule to a specific temperature (e.g., 600-800 °C) at a controlled rate (e.g., 5 °C/min). The exact temperature will depend on the desired this compound phase.

  • Hold the temperature for an extended period (e.g., 24-48 hours) to ensure a complete reaction.

  • Cool the furnace down to room temperature at a controlled rate.

  • The resulting ingot is the this compound composite.

3. Consolidation of Powdered Composite:

  • Grind the synthesized ingot into a fine powder.

  • Consolidate the powder into a dense pellet using a technique like Spark Plasma Sintering (SPS).[3][4][5][6] This method is effective for producing dense thermoelectric materials with preserved nanostructures.[3]

  • Typical SPS parameters involve heating the powder in a graphite die to 400-600 °C under uniaxial pressure (e.g., 50 MPa) for a short duration (e.g., 5-10 minutes).[6]

Protocol 2: Measurement of Seebeck Coefficient and Electrical Conductivity

This protocol outlines a standard four-probe method for the simultaneous measurement of the Seebeck coefficient and electrical conductivity.

1. Equipment:

  • Seebeck coefficient and electrical resistivity measurement system (e.g., ULVAC-RIKO ZEM-3 or a custom-built apparatus).[7][8]

  • High-precision voltmeter and ammeter.

  • Two thermocouples (e.g., K-type).

  • Heater and heat sink to create a temperature gradient.

  • Sample holder.

2. Sample Preparation:

  • Cut the sintered pellet into a rectangular bar of appropriate dimensions (e.g., 2x2x10 mm³).

  • Ensure the surfaces of the sample are parallel and smooth.

3. Procedure:

  • Mount the sample in the measurement apparatus.

  • Attach two thermocouples at a known distance along the length of the sample to measure the temperature difference (ΔT).

  • Attach two additional electrical probes between the thermocouples to measure the voltage (ΔV).

  • Place the sample in a vacuum or inert gas atmosphere to prevent oxidation at high temperatures.

  • Establish a stable base temperature.

  • Apply a small temperature gradient (ΔT) across the sample using the heater.

  • Measure the open-circuit voltage (ΔV) generated across the voltage probes. The Seebeck coefficient is calculated as S = -ΔV/ΔT.[8]

  • To measure electrical conductivity, pass a constant DC current (I) through the sample and measure the voltage drop (V) across the inner two probes. The resistance (R) is calculated using Ohm's law (R = V/I).

  • The electrical conductivity (σ) is then calculated using the formula σ = L/(R·A), where L is the distance between the voltage probes and A is the cross-sectional area of the sample.

  • Repeat the measurements at various temperatures to determine the temperature dependence of S and σ.

Protocol 3: Measurement of Thermal Conductivity

The laser flash method is a widely used technique for determining the thermal diffusivity of materials, from which the thermal conductivity can be calculated.[9][10][11][12]

1. Equipment:

  • Laser flash apparatus.[9]

  • High-speed infrared (IR) detector.

  • Sample holder.

  • Furnace for temperature control.

  • Specific heat capacity and density measurement instruments (e.g., Differential Scanning Calorimeter and Archimedes' method).

2. Sample Preparation:

  • Prepare a thin, disc-shaped sample from the sintered pellet (e.g., 10 mm diameter, 1-2 mm thickness).

  • Coat the sample surfaces with a thin layer of graphite to enhance the absorption of the laser pulse and the emissivity for the IR detector.

3. Procedure:

  • Place the sample in the laser flash apparatus.

  • Heat the sample to the desired measurement temperature in a vacuum or inert atmosphere.

  • Fire a short, high-intensity laser pulse at one face of the sample.

  • The IR detector on the opposite face records the temperature rise as a function of time.

  • The thermal diffusivity (α) is calculated from the temperature rise curve.

  • The thermal conductivity (κ) is then calculated using the equation κ = α · ρ · Cₚ, where ρ is the density of the sample and Cₚ is its specific heat capacity.

  • Repeat the measurement at different temperatures to obtain the temperature-dependent thermal conductivity.

Visualization of Experimental Workflows

Experimental_Workflow_Thermoelectric_Characterization Experimental Workflow for Thermoelectric Characterization of SnP Composites cluster_synthesis Synthesis and Sample Preparation cluster_measurement Thermoelectric Property Measurement cluster_calculation Figure of Merit Calculation s1 Weighing & Mixing (Sn, P, and secondary phase) s2 Sealing in Quartz Ampoule s1->s2 s3 Solid-State Reaction (Tube Furnace) s2->s3 s4 Grinding into Powder s3->s4 s5 Spark Plasma Sintering (SPS) s4->s5 s6 Sample Cutting & Polishing s5->s6 m1 Seebeck Coefficient (S) & Electrical Conductivity (σ) (Four-Probe Method) s6->m1 m2 Thermal Diffusivity (α) (Laser Flash Method) s6->m2 m3 Density (ρ) & Specific Heat (Cp) s6->m3 c2 Calculate Figure of Merit ZT = (S²σT)/κ m1->c2 c1 Calculate Thermal Conductivity κ = α · ρ · Cp m2->c1 m3->c1 c1->c2

Caption: Workflow for Synthesis and Thermoelectric Characterization.

Measurement_Setup Schematic of Seebeck Coefficient and Electrical Conductivity Measurement cluster_main cluster_instruments Measurement Instruments Sample SnP Composite Sample HeatSink Heat Sink Sample->HeatSink Ammeter Ammeter Sample->Ammeter Heater Heater Heater->Sample ΔT TC1 TC1 TC1->Sample TempReader Temperature Reader TC1->TempReader T1 TC2 TC2 TC2->Sample TC2->TempReader T2 V1 V1 V1->Sample Voltmeter_S Voltmeter (for S) V1->Voltmeter_S V_Seebeck Voltmeter_R Voltmeter (for R) V1->Voltmeter_R V_Resistivity V2 V2 V2->Sample V2->Voltmeter_S V2->Voltmeter_R CurrentSource Current Source CurrentSource->Sample

Caption: Four-Probe Measurement Setup for S and σ.

References

Application Notes and Protocols for Tin Phosphide-Graphene Composites in Supercapacitor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning demand for high-performance energy storage devices has catalyzed research into novel electrode materials for supercapacitors. An ideal supercapacitor electrode material exhibits a high specific capacitance, excellent rate capability, and long-term cycling stability. Tin phosphides (SnₓPᵧ), particularly tin(IV) phosphide (B1233454) (SnP), have garnered attention for energy storage applications due to their high theoretical capacities. When integrated with graphene, a two-dimensional material renowned for its exceptional electrical conductivity and large surface area, the resulting composite is poised to overcome the limitations of individual components, such as the volume expansion of tin phosphide during cycling and the restacking of graphene sheets. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-graphene composites as advanced electrode materials for supercapacitors. While direct research on this compound-graphene for supercapacitors is emerging, the protocols herein are adapted from established methodologies for related materials, such as tin oxide-graphene composites and this compound for battery applications.

Experimental Protocols

I. Synthesis of this compound-Graphene (SnP/G) Composite

This protocol details a hydrothermal method for the in-situ synthesis of a this compound-graphene composite.

Materials:

Procedure:

  • Graphene Oxide Dispersion: Disperse a pre-determined amount of graphene oxide in DI water to form a stable GO dispersion (e.g., 2 mg/mL) through ultrasonication for 2 hours.

  • Precursor Addition: To the GO dispersion, add SnCl₄·5H₂O and NaH₂PO₂ in a desired molar ratio (e.g., 1:4). Stir the mixture vigorously for 30 minutes to ensure homogeneous mixing.

  • Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Add a small amount of hydrazine hydrate as a reducing agent. Seal the autoclave and heat it to 180°C for 12 hours.

  • Product Collection and Washing: After the autoclave has cooled down to room temperature, collect the black precipitate by centrifugation. Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final SnP/G composite in a vacuum oven at 60°C for 12 hours.

II. Fabrication of Supercapacitor Electrodes

Materials:

  • SnP/G composite powder

  • Activated carbon

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Nickel foam (current collector)

Procedure:

  • Slurry Preparation: Prepare a homogeneous slurry by mixing the SnP/G composite, activated carbon, and PVDF binder in a weight ratio of 80:10:10 in a small amount of NMP solvent.

  • Electrode Coating: Coat the prepared slurry onto a piece of pre-cleaned nickel foam (1x1 cm²).

  • Drying and Pressing: Dry the coated electrode in a vacuum oven at 80°C for 12 hours to remove the solvent. After drying, press the electrode at a pressure of 10 MPa to ensure good contact between the active material and the current collector.

III. Electrochemical Characterization

Electrolyte: 6 M KOH aqueous solution

Three-Electrode System:

  • Working Electrode: The fabricated SnP/G electrode.

  • Counter Electrode: A platinum foil or rod.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.

Electrochemical Tests:

  • Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a potential window of -1.0 to 0 V vs. SCE to evaluate the capacitive behavior.

  • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities (e.g., 1, 2, 5, 10 A/g) to determine the specific capacitance, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the electrode over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the internal resistance and charge transfer kinetics.

  • Cycling Stability: Perform repeated GCD cycles at a constant current density (e.g., 5 A/g) for a large number of cycles (e.g., 5000 cycles) to assess the long-term performance and capacitance retention.

Data Presentation

The following tables summarize the expected electrochemical performance of this compound-graphene composites compared to related tin-based materials used in supercapacitors. Note: The data for SnP/G is projected based on the synergistic effects of its components, as direct and extensive literature on this specific composite for supercapacitors is still developing.

MaterialSpecific Capacitance (F/g) at 1 A/gEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after 5000 cycles)
SnP/Graphene (Projected) 450 - 60015 - 20500 - 5000> 90%
SnO₂/Graphene300 - 500[1][2][3]10 - 15[2]400 - 4800[3]85% - 95%[1][2]
Pure Graphene150 - 2505 - 81000 - 10000> 95%
Pure SnP (Projected for SC)200 - 3507 - 12300 - 3000< 80%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis I. Synthesis of SnP/G Composite cluster_fabrication II. Electrode Fabrication cluster_characterization III. Electrochemical Characterization A GO Dispersion B Precursor Addition (SnCl₄, NaH₂PO₂) A->B C Hydrothermal Reaction (180°C, 12h) B->C D Washing & Centrifugation C->D E Vacuum Drying D->E F Slurry Preparation (SnP/G, Carbon, PVDF) E->F G Coating on Ni Foam F->G H Drying & Pressing G->H I Cyclic Voltammetry H->I J Galvanostatic Charge-Discharge H->J K Electrochemical Impedance Spectroscopy H->K L Cycling Stability Test H->L

Fig. 1: Experimental workflow for synthesis and characterization.
Charge Storage Mechanism

charge_storage_mechanism cluster_electrode SnP/Graphene Electrode cluster_mechanism Charge Storage SnP SnP Pseudocapacitance Pseudocapacitance (Faradaic Reactions) SnP->Pseudocapacitance Redox Reactions Graphene Graphene EDLC Electric Double-Layer Capacitance (EDLC) Graphene->EDLC Ion Adsorption High Power Density High Power Density EDLC->High Power Density High Energy Density High Energy Density Pseudocapacitance->High Energy Density

Fig. 2: Synergistic charge storage in SnP/Graphene composites.

References

Application Note and Protocol for Preparing Tin Phosphide (Sn₄P₃) Electrodes for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tin phosphide (B1233454) (Sn₄P₃) has emerged as a promising anode material for next-generation lithium-ion batteries (LIBs) due to its high theoretical specific capacity, which is nearly three times that of conventional graphite (B72142) anodes.[1] The electrochemical energy storage in Sn₄P₃ involves a conversion and alloying mechanism, contributing to its high capacity. However, Sn₄P₃-based anodes face challenges such as significant volume expansion during the lithiation/delithiation processes, which can lead to rapid capacity fading and poor cycling stability.[1][2] To mitigate these issues, various strategies have been developed, including the synthesis of nanostructured Sn₄P₃ and the formation of composites with carbonaceous materials to buffer the volume changes and enhance electronic conductivity.[3][4] This application note provides a detailed protocol for the synthesis of Sn₄P₃, the preparation of Sn₄P₃ electrodes, and their electrochemical characterization.

Synthesis of Tin Phosphide (Sn₄P₃)

Several methods can be used for the synthesis of Sn₄P₃, including solvothermal reactions and solid-state synthesis.[5][6] A common approach is the solvothermal synthesis, which offers good control over the product's morphology and composition.

Protocol for Solvothermal Synthesis of Sn₄P₃

  • Precursors: Metallic tin (Sn) powder and red phosphorus (P) are used as the starting materials.[5]

  • Solvent: Ethylenediamine (B42938) is a commonly used solvent for this reaction.[5][6]

  • Procedure: a. In a typical synthesis, appropriate amounts of metallic tin powder and red phosphorus are placed in a Teflon-lined stainless steel autoclave.[6] b. The autoclave is then filled with ethylenediamine to a certain percentage of its volume.[6] c. The sealed autoclave is heated to and maintained at a specific temperature, for instance, 200°C, for a duration of 20 to 40 hours.[6][7] d. After the reaction, the autoclave is allowed to cool down to room temperature naturally. e. The resulting black precipitate is collected and washed several times with distilled water and ethanol (B145695) to remove any unreacted precursors and solvent.[6] f. The final product is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours.

  • Characterization: The synthesized Sn₄P₃ powder should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and scanning electron microscopy (SEM) to observe the morphology and particle size.[5]

Preparation of Sn₄P₃ Electrodes

The prepared Sn₄P₃ active material is then used to fabricate electrodes for electrochemical testing. This involves the preparation of a slurry, which is then cast onto a current collector.

Protocol for Electrode Preparation

  • Slurry Formulation:

    • Active Material: Synthesized Sn₄P₃ powder.

    • Conductive Agent: Carbon black (e.g., Super P) is commonly used to enhance the electronic conductivity of the electrode.[8]

    • Binder: Polyvinylidene fluoride (B91410) (PVDF) is a widely used binder that provides adhesion between the active material, conductive agent, and current collector.[8]

    • Solvent: N-methyl-2-pyrrolidone (NMP) is used to dissolve the PVDF binder and create a slurry.[8]

    • Composition: A typical weight ratio of active material:conductive agent:binder is 70:20:10.[8]

  • Slurry Preparation: a. The required amounts of Sn₄P₃ powder, carbon black, and PVDF are weighed and mixed together in a mortar or a planetary mixer to ensure a homogeneous dry mixture. b. NMP is gradually added to the dry mixture while continuously stirring or mixing until a homogeneous slurry with the desired viscosity is formed.[8]

  • Electrode Casting: a. The prepared slurry is uniformly cast onto a copper foil (current collector) using a doctor blade with a specific gap to control the thickness of the electrode. b. The cast electrode is then dried in an oven at a moderate temperature (e.g., 50-80°C) for several hours to evaporate the NMP solvent.[8] c. For enhanced adhesion and density, the dried electrode can be calendered (pressed) using a rolling machine.[8]

  • Final Electrode Preparation: a. The calendered electrode sheet is punched into circular discs of a specific diameter (e.g., 12 mm) for coin cell assembly. b. The electrode discs are further dried under vacuum at a higher temperature (e.g., 100-120°C) for at least 12 hours to completely remove any residual solvent and moisture.

Electrochemical Characterization

The performance of the prepared Sn₄P₃ electrodes is evaluated by assembling coin cells and conducting various electrochemical tests.

Protocol for Coin Cell Assembly and Testing

  • Coin Cell Assembly (CR2032):

    • The coin cells are typically assembled in an argon-filled glovebox to prevent contamination from air and moisture.

    • A punched Sn₄P₃ electrode disc serves as the working electrode.

    • Lithium metal foil is used as the counter and reference electrode.

    • A microporous polypropylene (B1209903) membrane is used as the separator.

    • The electrolyte is typically a solution of 1 M LiPF₆ in a mixture of organic carbonates, such as ethylene (B1197577) carbonate (EC), diethyl carbonate (DEC), and dimethyl carbonate (DMC).[6]

  • Electrochemical Measurements:

    • Galvanostatic Cycling: The coin cells are cycled at a constant current density (e.g., 0.1 A g⁻¹) within a specific voltage window (e.g., 0.005-2.0 V vs. Li/Li⁺) to determine the specific capacity, coulombic efficiency, and cycling stability.[3][9]

    • Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV s⁻¹) to investigate the electrochemical reaction mechanisms.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the charge transfer resistance and ion diffusion kinetics of the electrode.

Quantitative Data Summary

The following tables summarize the electrochemical performance of Sn₄P₃-based anodes as reported in the literature.

Table 1: Initial Charge-Discharge Performance of Sn₄P₃ Anodes

MaterialCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Initial Charge Capacity (mAh g⁻¹)Initial Coulombic Efficiency (%)
Sn₄P₃/C0.1 A g⁻¹~1000751~75
Sn₄P₃/Sn@C-N0.1 A g⁻¹-1077.689.0
Fe-doped Sn₄P₃-1105.1-86.2
Sn₄P₃/SnO₂@C--975~77

Table 2: Cycling Performance of Sn₄P₃ Anodes

MaterialCurrent DensityReversible Capacity (mAh g⁻¹)Cycle NumberCapacity Retention (%)
Sn₄P₃/C1.0 A g⁻¹610500-
Sn₄P₃/C0.2 A g⁻¹727100-
Sn₄P₃-C nanospheres2.0 A g⁻¹440500-
Sn₄P₃/C composite film->700100-
Sn₄P₃/Sn@C-N1.0 A g⁻¹929.6830-
Fe-doped Sn₄P₃-972.4200~88

Visualizations

experimental_workflow cluster_synthesis Sn₄P₃ Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing s1 Precursors (Sn, red P) s2 Solvothermal Reaction (Ethylenediamine, 200°C) s1->s2 s3 Washing & Drying s2->s3 s4 Characterization (XRD, SEM) s3->s4 e1 Slurry Formulation (Sn₄P₃, Carbon Black, PVDF, NMP) s4->e1 e2 Slurry Mixing e1->e2 e3 Doctor Blading on Cu Foil e2->e3 e4 Drying & Calendering e3->e4 e5 Punching & Vacuum Drying e4->e5 t1 Coin Cell Assembly (CR2032) e5->t1 t2 Galvanostatic Cycling t1->t2 t3 Cyclic Voltammetry (CV) t1->t3 t4 EIS Analysis t1->t4

Caption: Experimental workflow for the preparation and testing of Sn₄P₃ electrodes.

slurry_components cluster_components Components cluster_functions Functions slurry Electrode Slurry active_material Active Material (Sn₄P₃) slurry->active_material conductive_agent Conductive Agent (Carbon Black) slurry->conductive_agent binder Binder (PVDF) slurry->binder solvent Solvent (NMP) slurry->solvent f_am Stores Lithium Ions (High Capacity) active_material->f_am f_ca Enhances Electron Transport conductive_agent->f_ca f_b Binds Components & Adheres to Current Collector binder->f_b f_s Dissolves Binder & Creates a Homogeneous Mixture solvent->f_s

Caption: Components and functions of the Sn₄P₃ electrode slurry.

References

Application Notes and Protocols for In-situ Characterization of Tin Phosphide Battery Cycling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin phosphide (B1233454) (SnP) and its various stoichiometries (e.g., Sn₄P₃, SnP₃) are emerging as promising high-capacity anode materials for next-generation lithium-ion and sodium-ion batteries. Their performance is intrinsically linked to complex electrochemical reactions involving conversion and alloying mechanisms, which are often accompanied by significant volume changes and structural transformations. Understanding these dynamic processes during battery operation is crucial for optimizing their performance and cycle life. In-situ characterization techniques provide a powerful means to probe these changes in real-time within a functioning battery, offering invaluable insights into the reaction pathways, degradation mechanisms, and structure-property relationships.

This document provides detailed application notes and experimental protocols for the in-situ characterization of tin phosphide battery cycling using X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), X-ray Absorption Spectroscopy (XAS), and Raman Spectroscopy.

Electrochemical Performance of this compound Anodes

The electrochemical performance of this compound anodes is highly dependent on the material's composition, morphology, and the presence of conductive additives or binders. The following tables summarize the reported performance of various this compound-based anodes in lithium-ion and sodium-ion batteries.

Table 1: Electrochemical Performance of this compound Anodes in Lithium-Ion Batteries

Anode MaterialCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹)Cycle LifeCoulombic Efficiency (%)Reference
SnP/C0.1 A g⁻¹-751500 cycles (610 mAh g⁻¹ at 1.0 A g⁻¹)-[1]
Sn₄P₃/C0.2 A g⁻¹-727100 cycles-[1]
Sn₄P₃/GraphiteC/10-651100 cycles-[2]
SnP₀.₉₄-CNF100 mA g⁻¹-750Good cycling stability-[3]
Sn₄P₃–C nanospheres (140 nm)2000 mA g⁻¹-440500 cycles-[4]

Table 2: Electrochemical Performance of this compound Anodes in Sodium-Ion Batteries

Anode MaterialCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹)Cycle LifeCoulombic Efficiency (%)Reference
Sn₄P₃/30-wt%TiC100 mA g⁻¹-300100 cycles-[5]
Sn₄₊ₓP₃@amorphous Sn-P100 mA g⁻¹-502100 cycles (92.6% capacity retention)-[6]
SnCuP/PC-20.2 A g⁻¹-443.8--[7]
Sn₄P₃–C nanospheres (140 nm)2000 mA g⁻¹-4202000 cycles-[4]
Sn₄P₃-P@graphene1 A g⁻¹->5501000 cycles>99.5%[8]

In-situ Characterization Techniques: Protocols and Methodologies

In-situ X-ray Diffraction (XRD)

In-situ XRD is a powerful technique to monitor the evolution of crystalline phases in the this compound electrode during electrochemical cycling. It provides direct evidence of the conversion and alloying reactions, as well as any irreversible phase transformations that may lead to capacity fade.

Experimental Protocol for In-situ XRD

  • Electrode Preparation:

    • Prepare a slurry of the this compound active material, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).

    • Coat the slurry onto a current collector (e.g., copper foil) and dry it under vacuum. The electrode thickness should be optimized to allow for sufficient X-ray penetration while maintaining good electrochemical performance.

  • In-situ Cell Assembly:

    • Utilize a specially designed in-situ XRD cell, which typically features an X-ray transparent window (e.g., beryllium, Kapton, or a thin aluminum-laminated film).

    • Assemble the cell in an argon-filled glovebox to prevent contamination from air and moisture.

    • The cell consists of the this compound working electrode, a separator, a counter and reference electrode (e.g., lithium or sodium metal), and the electrolyte. Ensure good contact between all components.

  • Data Acquisition:

    • Mount the in-situ cell on the diffractometer.

    • Connect the cell to a potentiostat/galvanostat for electrochemical cycling.

    • Set the XRD data collection parameters, including the 2θ range, scan speed, and time interval between scans. The scan parameters should be chosen to capture the desired phase transitions during cycling.

    • Synchronize the start of the electrochemical cycling with the XRD data acquisition.

  • Data Analysis:

    • Analyze the collected XRD patterns as a function of time or voltage.

    • Identify the crystalline phases present at different states of charge and discharge by comparing the diffraction peaks with standard crystallographic databases (e.g., ICDD).

    • Track the changes in peak intensities and positions to understand the kinetics of phase transformations.

cluster_prep Electrode Preparation cluster_assembly In-situ Cell Assembly cluster_acq Data Acquisition cluster_analysis Data Analysis A Slurry Preparation (SnP, Carbon, Binder) B Coating on Current Collector A->B C Drying and Vacuum Treatment B->C D Assemble in Glovebox C->D E Working Electrode (SnP) D->E H X-ray Transparent Window D->H F Separator + Electrolyte E->F G Counter/Reference Electrode F->G I Mount on Diffractometer H->I J Connect to Potentiostat I->J K Set XRD Scan Parameters J->K L Synchronize Cycling and Data Collection K->L M Collect XRD Patterns vs. Time/Voltage L->M N Phase Identification M->N O Track Peak Intensity/Position N->O P Kinetic Analysis O->P

Experimental workflow for in-situ XRD.
In-situ Transmission Electron Microscopy (TEM)

In-situ TEM allows for the direct visualization of morphological and structural changes in this compound nanoparticles or nanowires at the nanoscale during electrochemical cycling. This technique is particularly useful for observing volume expansion, particle pulverization, and the formation of the solid electrolyte interphase (SEI).

Experimental Protocol for In-situ TEM

  • Sample Preparation:

    • For nanowire studies, disperse the this compound nanowires onto a TEM grid with a conductive substrate.

    • For nanoparticle studies, prepare a very thin electrode on a specialized TEM grid that can be used in an in-situ holder.

  • In-situ Holder and Cell Setup:

    • Utilize a specialized in-situ TEM holder designed for electrochemical experiments. Two main types of setups are common:

      • Open-cell configuration: A droplet of ionic liquid electrolyte is placed on the counter electrode (e.g., Li₂O), and the this compound sample on the TEM grid is brought into contact with the electrolyte inside the TEM column.

      • Closed-cell (liquid cell) configuration: The this compound electrode, counter electrode, and liquid electrolyte are encapsulated between two electron-transparent silicon nitride membranes. This setup allows for the use of conventional liquid electrolytes.[9][10][11]

  • TEM Imaging and Analysis:

    • Insert the in-situ holder into the TEM.

    • Apply a bias using a potentiostat connected to the holder to initiate the electrochemical reaction.

    • Record images and/or diffraction patterns in real-time to observe the dynamic changes.

    • Be mindful of potential electron beam effects, which can sometimes induce artifacts. Use a low electron dose to minimize these effects.[9]

    • Analyze the recorded data to quantify volume expansion, track crack propagation, and characterize the structure of the reaction products.

cluster_prep Sample Preparation cluster_setup In-situ Holder Setup cluster_imaging TEM Imaging & Analysis A Disperse SnP Nanomaterial on TEM Grid B Open-cell or Closed-cell Configuration A->B C Introduce Electrolyte (Ionic Liquid or Conventional) B->C D Insert Holder into TEM C->D E Apply Bias with Potentiostat D->E F Real-time Imaging and Diffraction E->F G Minimize Electron Beam Damage F->G H Analyze Morphological and Structural Changes G->H

Experimental workflow for in-situ TEM.
In-situ X-ray Absorption Spectroscopy (XAS)

In-situ XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique that provides information on the local atomic and electronic structure of the tin atoms in the electrode. It is sensitive to both crystalline and amorphous phases, making it ideal for studying the amorphization of this compound during cycling.

Experimental Protocol for In-situ XAS

  • In-situ Cell Preparation:

    • Design and assemble an in-situ electrochemical cell that is transparent to X-rays at the Sn K-edge (29.2 keV). Modified coin cells with Kapton or polypropylene (B1209903) windows are commonly used.

    • The electrode composition and thickness should be optimized for optimal XAS signal quality.

  • Data Collection at a Synchrotron Source:

    • In-situ XAS experiments are typically performed at a synchrotron radiation facility to achieve the required X-ray flux and energy range.

    • Mount the in-situ cell in the beamline and connect it to a potentiostat.

    • Collect XAS spectra in fluorescence or transmission mode at different stages of the charge/discharge cycle.

  • Data Analysis:

    • Analyze the XANES region to determine the oxidation state of tin.

    • Fit the EXAFS region to obtain information about the coordination number, bond distances, and disorder of the tin atoms.

    • Correlate the changes in the local atomic structure with the electrochemical data to elucidate the reaction mechanism.

cluster_prep In-situ Cell Preparation cluster_data Data Collection (Synchrotron) cluster_analysis Data Analysis A Design X-ray Transparent Cell B Optimize Electrode for XAS Signal A->B C Mount Cell in Beamline B->C D Connect to Potentiostat C->D E Collect Spectra (Fluorescence/Transmission) D->E F XANES Analysis (Oxidation State) E->F G EXAFS Fitting (Coordination, Bond Distance) F->G H Correlate with Electrochemical Data G->H

Experimental workflow for in-situ XAS.
In-situ Raman Spectroscopy

In-situ Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of the molecules and crystal lattice in the electrode. It is particularly sensitive to changes in chemical bonding and crystal structure, making it suitable for studying the conversion reactions and the formation of SEI components.

Experimental Protocol for In-situ Raman Spectroscopy

  • Spectro-electrochemical Cell:

    • Use a specially designed cell with a transparent window (e.g., quartz or sapphire) that allows for the laser beam to be focused on the electrode surface and for the scattered light to be collected.

    • The working electrode is typically placed directly against the window to ensure a good signal.

  • Raman Measurement:

    • Mount the cell on the stage of a Raman microscope.

    • Select an appropriate laser wavelength and power to maximize the Raman signal from the this compound while avoiding sample damage and fluorescence from the electrolyte.

    • Record Raman spectra at different potentials or states of charge during cycling.

  • Spectral Analysis:

    • Identify the Raman peaks corresponding to the this compound phases, intermediate species, and final products.

    • Track the changes in peak position, intensity, and width to monitor the structural evolution of the electrode material.

    • Analyze the spectra for the appearance of new peaks that may indicate the formation of SEI components.

cluster_cell Spectro-electrochemical Cell cluster_measurement Raman Measurement cluster_analysis Spectral Analysis A Cell with Transparent Window (Quartz/Sapphire) B Electrode Positioned Against Window A->B C Mount Cell on Raman Microscope B->C D Select Laser Wavelength and Power C->D E Record Spectra during Cycling D->E F Identify Raman Peaks (SnP, Intermediates, Products) E->F G Track Peak Changes (Position, Intensity) F->G H Analyze for SEI Formation G->H

Experimental workflow for in-situ Raman Spectroscopy.

Reaction Mechanisms of this compound Anodes

In-situ characterization techniques have been instrumental in elucidating the complex reaction mechanisms of this compound anodes during lithiation/sodiation and delithiation/desodiation.

Sodiation/Desodiation Mechanism of Sn₄P₃

The sodiation of Sn₄P₃ is a multi-step process involving conversion and alloying reactions.

Sn4P3 Crystalline Sn₄P₃ Amorphous Amorphous NaₓSn₄P₃ Sn4P3->Amorphous Initial Sodiation Conversion Conversion Reaction: Na₃P + Sn Amorphous->Conversion Further Sodiation Alloying Alloying Reaction: NaᵧSn Conversion->Alloying Further Sodiation Desodiation Desodiation: Amorphous SnPₓ + Sn Alloying->Desodiation Desodiation Desodiation->Alloying Re-sodiation

Sodiation/Desodiation pathway of Sn₄P₃.

During the initial sodiation, crystalline Sn₄P₃ is converted into an amorphous NaₓSn₄P₃ phase. With further sodiation, a conversion reaction occurs, forming Na₃P and metallic tin (Sn). Subsequently, the metallic tin undergoes an alloying reaction with sodium to form various Na-Sn alloys (NaᵧSn). The desodiation process is not a simple reversal. Amorphous this compound (SnPₓ) and metallic tin are formed, and the aggregation of tin particles during cycling is a primary cause of capacity fading.

Lithiation/Delithiation Mechanism of Sn₄P₃

The lithiation mechanism of Sn₄P₃ is analogous to its sodiation, involving conversion and alloying steps.

Sn4P3 Crystalline Sn₄P₃ Amorphous Amorphous LiₓSn₄P₃ Sn4P3->Amorphous Initial Lithiation Conversion Conversion Reaction: Li₃P + Sn Amorphous->Conversion Further Lithiation Alloying Alloying Reaction: LiᵧSn Conversion->Alloying Further Lithiation Delithiation Delithiation: Amorphous SnPₓ + Sn Alloying->Delithiation Delithiation Delithiation->Alloying Re-lithiation

Lithiation/Delithiation pathway of Sn₄P₃.

Similarly, crystalline Sn₄P₃ first transforms into an amorphous lithiated phase. This is followed by a conversion reaction to form Li₃P and metallic tin, and subsequently, the alloying of tin with lithium to form Li-Sn alloys. During delithiation, an amorphous this compound phase and metallic tin are reformed. The irreversible formation of some phases and the aggregation of tin are key challenges for the cycling stability of these anodes.[2]

References

Application of Tin Phosphide in Infrared Photodetectors: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of tin phosphide (B1233454) and its various stoichiometries (SnP, Sn₄P₃, SnP₃) in infrared photodetectors is an emerging field of research. While theoretical studies highlight its significant potential, comprehensive experimental data on device performance remains limited in publicly accessible literature. This document provides a detailed overview of the theoretical promise of tin phosphide, alongside proposed experimental protocols for synthesis and device fabrication based on established methods for analogous two-dimensional (2D) materials.

Introduction

Tin phosphides are a class of binary compounds with tunable electronic and optical properties that make them intriguing candidates for next-generation optoelectronic devices, including infrared photodetectors. Theoretical calculations, particularly for the SnP₃ stoichiometry, predict a tunable bandgap, high carrier mobility, and strong optical absorption, all of which are desirable characteristics for efficient photodetection.[1][2][3][4][5] This application note outlines the potential of this compound in this domain and provides generalized protocols to guide researchers in the synthesis of this compound materials and the fabrication of prototype photodetector devices.

Theoretical Potential of this compound (SnP₃) for Infrared Photodetection

First-principles calculations have illuminated the promising properties of 2D layered SnP₃ for optoelectronic applications. These theoretical predictions form the primary basis for its consideration in infrared photodetection.

Table 1: Theoretically Predicted Properties of Monolayer and Bilayer SnP₃

PropertyMonolayer SnP₃Bilayer SnP₃Reference(s)
Bandgap 0.83 eV (Indirect)0.55 eV (Indirect)[1][5]
Carrier Mobility 3000–7000 cm² V⁻¹ s⁻¹High (not explicitly quantified)[1][5]
Optical Absorption Large absorption coefficientLarge absorption coefficient[1][2][3]
Cleavage Energy 0.71 J m⁻²0.45 J m⁻²[1][5]

The tunable bandgap of SnP₃, which can be modulated by the number of layers and applied strain, suggests the potential for designing photodetectors responsive to different parts of the infrared spectrum.[1][3][5] Its high carrier mobility is indicative of efficient charge transport, which is crucial for a fast photoresponse.[1][4] Furthermore, the predicted large optical absorption coefficient implies that even atomically thin layers of SnP₃ could efficiently absorb incident infrared photons, leading to high quantum efficiency.[1][2]

Proposed Experimental Protocols

While specific protocols for this compound-based infrared photodetectors are not yet established, methodologies from related materials can be adapted.

Synthesis of 2D this compound Nanosheets

A viable route for synthesizing 2D this compound is through chemical vapor transport (CVT). This method has been successfully employed for growing other 2D metal phosphides.

Protocol: Chemical Vapor Transport Synthesis of SnP₃

  • Precursor Preparation: Place high-purity tin (IV) sulfide (B99878) (SnS₂) and red phosphorus powder in a quartz tube. A transport agent, such as iodine (I₂), is typically added to facilitate the vapor phase transport.

  • Sealing: Evacuate the quartz tube to a high vacuum (~10⁻⁶ Torr) and seal it.

  • Two-Zone Furnace Growth:

    • Place the sealed tube in a two-zone tube furnace.

    • Heat the source zone (containing the precursors) to a high temperature (e.g., 650-750 °C).

    • Maintain the growth zone at a slightly lower temperature (e.g., 600-700 °C).

    • The temperature gradient drives the transport of the gaseous intermediates from the source to the growth zone.

  • Crystal Growth: Allow the reaction to proceed for an extended period (e.g., 72-120 hours) to allow for the growth of SnP₃ crystals in the cooler zone.

  • Cooling and Collection: Slowly cool the furnace to room temperature. Carefully open the quartz tube in an inert atmosphere to collect the grown crystals.

Fabrication of a this compound-Based Photodetector

The following protocol describes the fabrication of a basic metal-semiconductor-metal (MSM) photodetector using exfoliated this compound flakes.

Protocol: Photodetector Fabrication

  • Substrate Preparation: Begin with a clean silicon substrate with a silicon dioxide (SiO₂) layer (e.g., 300 nm thick).

  • Exfoliation of SnP₃:

    • Use the mechanical exfoliation technique ("Scotch tape method") to isolate thin flakes of SnP₃ from the bulk crystals.

    • Transfer the exfoliated flakes onto the SiO₂/Si substrate.

  • Flake Identification: Identify suitable thin flakes (monolayer or few-layer) using an optical microscope and confirm the thickness with atomic force microscopy (AFM).

  • Electron Beam Lithography (EBL) for Electrode Patterning:

    • Spin-coat a layer of EBL resist (e.g., PMMA) onto the substrate.

    • Use EBL to define the pattern for the source and drain electrodes on the selected SnP₃ flake.

  • Metal Deposition:

    • Deposit metal electrodes (e.g., Cr/Au, 5 nm/50 nm) using an electron beam evaporator. The choice of metal can influence the contact properties (Schottky or ohmic).

  • Lift-off: Immerse the substrate in a solvent (e.g., acetone) to lift off the resist, leaving the patterned metal electrodes in contact with the SnP₃ flake.

  • Annealing: Anneal the device in a controlled atmosphere (e.g., Ar/H₂) to improve the contact between the metal and the semiconductor.

Characterization of the Photodetector

Once fabricated, the device's performance as a photodetector must be characterized.

Table 2: Key Performance Metrics for Infrared Photodetectors

ParameterDefinition
Responsivity (R) The ratio of the generated photocurrent to the incident optical power (A/W).
Detectivity (D*) A measure of the smallest detectable signal, normalized to the detector area and bandwidth (Jones).
Response Time The time it takes for the photodetector to respond to a change in illumination (rise time and fall time).
External Quantum Efficiency (EQE) The ratio of the number of collected charge carriers to the number of incident photons.
Spectral Range The range of wavelengths over which the detector is sensitive.
Noise Equivalent Power (NEP) The minimum optical power that can be detected, corresponding to a signal-to-noise ratio of one.

These parameters would be measured using a semiconductor device analyzer, a light source (e.g., tunable infrared laser), and an optical power meter.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for fabricating a 2D material-based photodetector.

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization synthesis Synthesis of Bulk This compound Crystals (CVT) exfoliation Mechanical Exfoliation of SnP3 Flakes synthesis->exfoliation transfer Transfer to SiO2/Si Substrate exfoliation->transfer lithography Electron Beam Lithography transfer->lithography deposition Metal Electrode Deposition lithography->deposition liftoff Lift-off deposition->liftoff characterization Optoelectronic Measurements liftoff->characterization

Caption: Workflow for 2D this compound photodetector fabrication.

Photodetection Mechanism

The fundamental mechanism of photodetection in a semiconductor photodetector is illustrated below.

G photon Incident Infrared Photon (hν ≥ Eg) semiconductor This compound (Semiconductor) photon->semiconductor ehp Electron-Hole Pair Generation semiconductor->ehp separation Carrier Separation (Applied Bias) ehp->separation photocurrent Photocurrent Measurement separation->photocurrent

Caption: Mechanism of photodetection in a semiconductor.

Conclusion

While still in the theoretical and early exploratory stages, this compound, particularly in its 2D form (SnP₃), presents a compelling case for future infrared photodetector applications. Its predicted electronic and optical properties warrant further experimental investigation. The protocols and information provided herein offer a foundational guide for researchers to begin exploring the synthesis of high-quality this compound materials and to fabricate and characterize proof-of-concept photodetector devices. Future work should focus on experimental verification of the theoretically predicted properties and optimization of device architecture to realize the full potential of this promising material.

References

Tin Phosphide as a P-Type Semiconductor in Transistors: An Emerging Field of Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tin phosphide (B1233454) (SnP), a binary compound of tin and phosphorus, is emerging as a material of interest in the field of semiconductors. While various stoichiometries of tin phosphide exist, such as SnP, Sn₄P₃, and Sn₃P₄, the phosphorus-rich Sn₃P₄ phase has garnered attention for its semiconducting properties. Theoretical studies suggest that Sn₃P₄ has an indirect bandgap of approximately 0.83 eV.[1][2] Experimental evidence has shown that Sn₃P₄ is a narrow-gap semiconductor.[1][2] A notable characteristic of Sn₃P₄ is its transition from n-type to p-type conductivity upon cooling to 150 K, indicating its potential as a p-type semiconductor under specific conditions.[1][2]

However, the application of this compound as a p-type semiconductor in transistors at or near room temperature is a nascent and largely unexplored area of research. To date, there is a notable absence of published literature demonstrating the fabrication and characterization of a p-channel field-effect transistor (FET) based on this compound that provides key performance metrics such as on/off ratio, field-effect mobility, and subthreshold swing.

This document aims to provide a summary of the known synthesis methods for this compound and its observed p-type semiconductor properties at low temperatures, while also highlighting the current research gap in its transistor applications.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound, primarily focusing on solvothermal and solid-phase reactions. The choice of synthesis route can influence the resulting stoichiometry and crystallinity of the material.

Solvothermal Synthesis of Sn₄P₃

A common method for synthesizing this compound, particularly the Sn₄P₃ phase, is through a solvothermal reaction. This method involves the reaction of metallic tin and red phosphorus in a solvent at elevated temperatures and pressures.

Table 1: Summary of Solvothermal Synthesis Parameters for Sn₄P₃

ParameterValue
Precursors Metallic Tin (powder), Amorphous Red Phosphorus
Solvent Ethylenediamine (B42938)
Temperature 200 °C
Duration Varied to optimize phase purity
Sn/P Ratio Varied to optimize phase purity

Source: ResearchGate

Experimental Protocol: Solvothermal Synthesis of Sn₄P₃

Materials:

  • Metallic tin powder

  • Amorphous red phosphorus

  • Ethylenediamine

  • Autoclave with Teflon liner

Procedure:

  • In a typical synthesis, appropriate amounts of metallic tin powder and amorphous red phosphorus are placed in a Teflon-lined stainless steel autoclave.

  • The autoclave is filled with ethylenediamine to a certain percentage of its volume.

  • The autoclave is sealed and heated to 200 °C in an oven and maintained at this temperature for a specified duration.

  • After the reaction, the autoclave is allowed to cool down to room temperature naturally.

  • The resulting black powder is collected, washed several times with ethanol (B145695) and deionized water to remove any unreacted precursors and solvent, and finally dried in a vacuum oven.

Characterization:

  • The crystal structure and phase purity of the synthesized powder can be analyzed using X-ray diffraction (XRD).

  • The morphology and microstructure can be observed using scanning electron microscopy (SEM) and transmission electron microscopy (TEM).

P-Type Semiconductor Properties of Sn₃P₄

The phosphorus-rich Sn₃P₄ phase has been identified as a narrow-gap semiconductor.[1][2] Theoretical calculations have predicted an indirect bandgap of 0.83 eV for this material.[1][2]

Table 2: Electrical Properties of Sn₃P₄

PropertyValue/Observation
Semiconductor Type Narrow-gap semiconductor
Bandgap (Theoretical) 0.83 eV (indirect)[1][2]
Conductivity Transition n-type to p-type at 150 K[1][2]

Source: ResearchGate

The transition from n-type to p-type conductivity at low temperatures is a significant finding, suggesting that hole carriers can be the dominant charge carriers under these conditions. However, for practical transistor applications, p-type behavior at or above room temperature is desirable. Further research, potentially involving doping or defect engineering, may be required to achieve stable p-type conductivity in this compound at ambient temperatures.

This compound in Transistors: A Research Frontier

Despite the promising semiconducting properties of Sn₃P₄, its integration into a transistor device as a p-type channel material has not been demonstrated in the reviewed literature. The fabrication of a functional p-channel this compound transistor would involve several critical steps, which are currently not established for this material.

Logical Workflow for Future Research on P-Type this compound Transistors

The following diagram illustrates a logical workflow for future research aimed at developing p-type this compound transistors.

G cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_characterization Device Characterization synthesis Synthesis of Sn₃P₄ Thin Films doping Doping Studies (e.g., with Group III elements) synthesis->doping to induce p-type behavior structural Structural Characterization (XRD, TEM) doping->structural electrical Electrical Characterization (Hall Effect) structural->electrical confirm p-type conductivity deposition Thin Film Deposition on Substrate electrical->deposition patterning Source/Drain Electrode Patterning deposition->patterning dielectric Gate Dielectric Deposition patterning->dielectric gate Gate Electrode Deposition dielectric->gate transfer Transfer Characteristics (Id-Vg) gate->transfer output Output Characteristics (Id-Vd) transfer->output mobility Mobility Calculation output->mobility on_off On/Off Ratio Determination output->on_off

Caption: Logical workflow for the development of p-type this compound transistors.

Conclusion and Future Outlook

This compound, particularly the Sn₃P₄ phase, exhibits interesting semiconducting properties, including a transition to p-type conductivity at low temperatures. While established protocols for its synthesis exist, the application of this compound as a p-type semiconductor in transistors remains a significant and underexplored research area. The lack of experimental data on this compound-based p-channel transistors highlights a critical knowledge gap. Future research efforts should focus on achieving stable room-temperature p-type conductivity in this compound thin films, followed by the fabrication and comprehensive characterization of transistor devices. The successful development of p-type this compound transistors could open up new avenues for novel electronic and optoelectronic applications.

References

Application Notes and Protocols: Sonochemical Synthesis of Tin Phosphide Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for the synthesis of tin phosphide (B1233454) nanostructures using sonochemistry. The information is compiled from established principles of sonochemical synthesis and data from the synthesis of analogous nanomaterials.

Introduction to Sonochemical Synthesis

Sonochemistry utilizes the energy of high-frequency sound waves (ultrasound) to induce chemical reactions and form novel materials.[1][2] The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[1][2] This collapse generates localized hot spots with extremely high temperatures (around 5000 K) and pressures (about 1000 atm), as well as rapid heating and cooling rates.[2] These extreme conditions drive chemical reactions, leading to the formation of nanoparticles with controllable morphologies and sizes.[3] Advantages of this method include its simplicity, rapidity, and operation at ambient temperatures for many systems.[3]

Tin phosphides, including stoichiometries such as SnP, Sn₃P₄, and Sn₄P₃, are promising materials for applications in batteries, thermoelectrics, and catalysis.[4][5] The synthesis of phase-pure tin phosphide nanostructures, however, remains a challenge.[4][5] Sonochemistry offers a potential route to produce these materials with unique properties.

Experimental Protocols

While specific literature on the sonochemical synthesis of this compound is limited, a general protocol can be extrapolated from the synthesis of other phosphide and tin-based nanomaterials. The following is a proposed starting point for experimentation.

Materials and Reagents:

  • Tin Precursor: Tin(II) chloride (SnCl₂) or Tin(IV) chloride (SnCl₄)

  • Phosphorus Precursor: White phosphorus (P₄), triphenylphosphine (B44618) (TPP), or sodium phosphide (Na₃P)

  • Solvent: Anhydrous ethylene (B1197577) glycol, oleylamine, or other high-boiling point organic solvents

  • Reducing Agent (if necessary): Sodium borohydride (B1222165) (NaBH₄)

  • Inert Gas: Argon or Nitrogen

Equipment:

  • High-intensity ultrasonic probe or bath

  • Reaction vessel (three-neck flask)

  • Condenser

  • Magnetic stirrer

  • Temperature controller

  • Centrifuge

  • Schlenk line for inert atmosphere operations

Generalized Synthesis Protocol:

  • Preparation: In a three-neck flask, dissolve the chosen tin precursor (e.g., SnCl₂) in the selected solvent under vigorous stirring.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove oxygen and moisture, especially when using reactive phosphorus precursors.

  • Precursor Addition: Under the inert atmosphere, introduce the phosphorus precursor to the reaction mixture. If a solid, it can be added directly. If it is a solution, it can be injected.

  • Sonication: Immerse the ultrasonic probe into the solution or place the reaction vessel in an ultrasonic bath.

  • Reaction Conditions: Begin sonication at a specific frequency (e.g., 20-50 kHz) and power output. The reaction temperature should be monitored and controlled. The reaction time can vary from 30 minutes to several hours.

  • Isolation and Purification: After the reaction is complete, the resulting precipitate is isolated by centrifugation. The product should be washed multiple times with a suitable solvent (e.g., ethanol, hexane) to remove unreacted precursors and byproducts.

  • Drying: Dry the final product under vacuum.

  • Characterization: The synthesized this compound nanostructures should be characterized using techniques such as X-ray Diffraction (XRD) for phase identification, Transmission Electron Microscopy (TEM) for size and morphology, and Energy-Dispersive X-ray Spectroscopy (EDX) for elemental composition.

Data Presentation: Comparative Synthesis Parameters

The following tables summarize typical experimental parameters from the synthesis of this compound via non-sonochemical methods and sonochemical synthesis of other relevant nanoparticles to provide a reference for experimental design.

Table 1: Parameters for Colloidal Synthesis of this compound Nanoparticles

ParameterValueReference
Tin PrecursorTin(II) iodide (SnI₂)[4]
Phosphorus PrecursorTris(diethylamino)phosphine[4]
SolventOleylamine, Trioctylamine[5]
Temperature250 °C[4][5]
Reaction Time2 minutes[4]
Resulting Nanoparticle Size25 ± 3.9 nm[4]
Crystal PhaseSnP[4]

Table 2: Parameters for Sonochemical Synthesis of Various Nanoparticles

NanoparticlePrecursorsSolventUltrasound FrequencyUltrasound PowerReaction TimeResulting SizeReference
Indium Phosphide (InP)InCl₃, P₄, NaBH₄Not specifiedNot specifiedNot specifiedNot specifiedNot specified[6]
Silver (Ag)AgNO₃WaterNot specifiedNot specified20 minutes23-97 nm[7]
Gold (Au)HAuCl₄Water463 kHz30-70 WNot specifiedNot specified[8]
Iron Oxide (Fe₃O₄)Not specifiedNot specifiedNot specifiedNot specified< 8 minutes~8.7 nm[8]

Visualization of Workflows and Pathways

Experimental Workflow for Sonochemical Synthesis

G Experimental Workflow for Sonochemical Synthesis of this compound Nanostructures precursors Select Tin and Phosphorus Precursors solvent Choose Solvent precursors->solvent setup Assemble Reaction Setup (Flask, Condenser, Stirrer) solvent->setup dissolve Dissolve Tin Precursor in Solvent setup->dissolve inert Purge with Inert Gas (Ar or N2) dissolve->inert add_p Add Phosphorus Precursor inert->add_p sonicate Apply Ultrasound (Control Power, Time, Temp) add_p->sonicate isolate Isolate Product via Centrifugation sonicate->isolate wash Wash with Suitable Solvents isolate->wash dry Dry Under Vacuum wash->dry xrd XRD (Phase) dry->xrd tem TEM (Size, Morphology) dry->tem edx EDX (Composition) dry->edx

A generalized workflow for the sonochemical synthesis of this compound nanostructures.

Potential Application in Drug Delivery

Nanoparticles are extensively studied for drug delivery due to their ability to improve the bioavailability and targeting of therapeutic agents.[9] The size of nanoparticles is a critical factor, with particles in the 10-100 nm range being particularly suitable for drug delivery applications as they can be taken up by cells.[9] While the application of this compound nanostructures in drug delivery is not yet established, their semiconductor properties could be explored for applications such as photothermal therapy or as carriers for targeted drug release.

Logical Pathway from Synthesis to Application

G Logical Pathway from Synthesis to Potential Therapeutic Application synthesis Sonochemical Synthesis properties Controlled Size, Shape, and Surface Chemistry synthesis->properties functionalization Surface Functionalization (e.g., with targeting ligands) properties->functionalization drug_loading Drug Encapsulation or Conjugation functionalization->drug_loading delivery Targeted Drug Delivery drug_loading->delivery release Controlled Release (e.g., via external stimulus) delivery->release

Relationship between synthesis, properties, and potential drug delivery applications.

References

Troubleshooting & Optimization

Technical Support Center: Scalable Synthesis of Tin Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of tin phosphide (B1233454). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of tin phosphide.

Problem Potential Cause Suggested Solution
Formation of Mixed this compound Phases (e.g., Sn₄P₃, SnP, Sn₃P₄) Incorrect reaction temperature.The crystal phase of this compound is highly dependent on the nucleation and growth temperature. For example, trigonal Sn₃P₄ nanoparticles can transform into rhombohedral Sn₄P₃ and hexagonal SnP at 180°C and 250°C, respectively[1]. Carefully control and monitor the reaction temperature to favor the desired phase.
Inappropriate Sn/P molar ratio.The stoichiometry of the final product is sensitive to the initial ratio of tin and phosphorus precursors. Adjust the Sn/P molar ratio to target the desired phase.[2]
Reactivity of the phosphorus precursor.Different phosphorus precursors exhibit varying reactivities. Highly reactive precursors like tris(trimethylsilyl)phosphine (B101741) ((TMSi)₃P) can be used to tune reaction conditions and optimize the synthesis of specific crystal phases[1]. Consider using alternative phosphorus sources like aminophosphines for better control[3].
Presence of Elemental Tin (Sn) Impurities High concentration of coordinating ligands.Strong coordination of Sn²⁺ by ligands like oleylamine (B85491) can inhibit the reaction with less reactive phosphorus sources, leading to the nucleation of tetragonal Sn at high temperatures[1]. Lowering the ligand concentration can mitigate this issue.
Incomplete reaction or side reactions.Ensure the reaction goes to completion by optimizing the reaction time and temperature. The choice of precursors and solvents also plays a crucial role in preventing the formation of metallic tin.
Poor Control Over Nanoparticle Size and Morphology Inadequate control over nucleation and growth.The size and shape of this compound nanoparticles can be controlled by adjusting the nucleation/growth temperature, reaction time, and the use of additional coordinating solvents like alkylphosphines (e.g., tri-n-butylphosphine - TBP)[1][2]. The incorporation of these solvents can facilitate controlled growth[1].
Agglomeration of nanoparticles.Use appropriate capping agents and solvents to prevent agglomeration. Ensure proper dispersion of precursors and maintain adequate stirring throughout the reaction.
Low Product Yield Suboptimal reaction conditions.Systematically vary the reaction parameters, including temperature, time, and precursor concentration, to identify the optimal conditions for maximizing the yield of the desired this compound phase.
Precursor degradation.Some precursors, especially phosphorus sources, can be sensitive to air and moisture. Handle all precursors under inert atmosphere (e.g., using Schlenk line techniques or in a glovebox) to prevent degradation[1][4].
Difficulty in Scaling Up the Synthesis Challenges in maintaining homogeneity and heat transfer.High-temperature solution-synthesis methods can be difficult to scale due to challenges in achieving uniform heating and mixing in larger reactors, which can lead to phase impurities and poor morphology control[5]. Consider alternative synthesis routes like solvothermal methods which may offer better scalability[6].
Use of hazardous and expensive precursors.Precursors like tris(trimethylsilyl)phosphine are expensive and pyrophoric, posing challenges for large-scale synthesis[3]. Explore the use of safer and more cost-effective precursors such as aminophosphines[3][7].

Frequently Asked Questions (FAQs)

Q1: What are the most common crystal phases of this compound, and how do their properties differ?

A1: this compound can exist in several stoichiometries due to the dual stable oxidation states of tin (Sn²⁺ and Sn⁴⁺)[1]. The most commonly synthesized phases are Sn₄P₃, SnP, and Sn₃P₄. These phases exhibit different physical properties, making them suitable for various applications such as photocatalysis, energy storage, and thermoelectrics[1][8]. For instance, Sn₃P₄ nanoparticles show size-dependent quantum confinement effects[1].

Q2: How can I achieve phase-pure synthesis of a specific this compound stoichiometry?

A2: Achieving phase purity is a significant challenge. Key parameters to control include:

  • Temperature: Different phases are stable at different temperatures. For example, Sn₄P₃ can be synthesized at 180°C, while SnP forms at 250°C[1].

  • Precursors: The choice of tin and phosphorus precursors, along with their molar ratio, is critical. Using highly reactive phosphorus sources like (TMSi)₃P allows for better stoichiometric control[1].

  • Coordinating Solvents: The addition of coordinating solvents can influence the crystal phase and morphology[1][2].

Q3: What are the safety precautions for handling this compound and its precursors?

A3: this compound synthesis can involve hazardous materials. Always:

  • Work in a well-ventilated area, preferably a fume hood[9].

  • Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and flame-resistant clothing[9].

  • Handle pyrophoric and air-sensitive precursors (e.g., some phosphorus sources) under an inert atmosphere (e.g., nitrogen or argon)[4].

  • Avoid dust formation and inhalation of dust, mists, or vapors[9][10].

  • In case of accidental contact, follow the first-aid measures outlined in the material safety data sheet (MSDS)[9][10][11].

Q4: Are there safer, more environmentally friendly alternatives to traditional phosphorus precursors?

A4: Yes, researchers are exploring alternatives to hazardous and expensive precursors like tris(trimethylsilyl)phosphine. Aminophosphines, such as tris(diethyl)aminophosphine, are a class of inexpensive, less hazardous, and environmentally benign phosphorus precursors that can be used to synthesize various phases of this compound[3][7].

Q5: How does the choice of solvent affect the synthesis of this compound?

A5: The solvent system plays a crucial role. Coordinating solvents like oleylamine not only act as a solvent but also as a capping agent, influencing nanoparticle growth and stability[1]. The concentration of these coordinating solvents can affect the reactivity of the tin precursor and potentially lead to the formation of impurities if not optimized[1]. The use of additional coordinating solvents like alkylphosphines can help control the morphology and crystal structure[1].

Quantitative Data Summary

The following table summarizes key experimental parameters from a representative colloidal synthesis of different this compound phases.

Target PhaseSn PrecursorP PrecursorSn:P Molar RatioSolvent SystemTemperature (°C)TimeResulting MorphologyRef.
Sn₄P₃ SnCl₂(TMSi)₃P1:0.75OLA/OA/ODE1805 s - 10 minAmorphous to partially crystalline nanoparticles[1]
Sn₄P₃ SnCl₂(TMSi)₃P1:0.75OLA/OA/ODE with TBP180-Rhombohedral nanocrystals[1]
SnP SnCl₂(TMSi)₃P1:1OLA/OA/ODE250-Hexagonal nanoparticles[1]
Sn₃P₄ SnCl₄(TMSi)₃P1:1.33OLA/OA/ODE180-250-Trigonal nanoparticles[1]

OLA: Oleylamine, OA: Oleic Acid, ODE: 1-Octadecene, TBP: Tri-n-butylphosphine

Experimental Protocols

Protocol 1: Colloidal Synthesis of Rhombohedral Sn₄P₃ Nanocrystals

This protocol is adapted from a multivariate synthesis study[1].

Materials:

  • Tin(II) chloride (SnCl₂)

  • Tris(trimethylsilyl)phosphine ((TMSi)₃P)

  • Oleylamine (OLA)

  • Oleic Acid (OA)

  • 1-Octadecene (ODE)

  • Tri-n-butylphosphine (TBP)

  • Anhydrous solvents for washing (e.g., hexane, ethanol)

Procedure:

  • All manipulations should be performed under an inert atmosphere using standard Schlenk line techniques or in a glovebox.

  • Prepare a stock solution of the tin precursor by dissolving SnCl₂ in a mixture of OLA, OA, and ODE in a three-neck flask.

  • Degas the solution by heating under vacuum and then purge with nitrogen.

  • Heat the tin precursor solution to 180°C under a nitrogen atmosphere.

  • Prepare a stock solution of the phosphorus precursor by dissolving (TMSi)₃P in ODE. Also prepare a TBP/ODE stock solution.

  • At 180°C, swiftly inject the TBP/ODE and (TMSi)₃P/ODE stock solutions into the hot tin precursor solution with vigorous stirring.

  • Allow the reaction to proceed for the desired amount of time to control nanoparticle growth.

  • Cool the reaction mixture to room temperature.

  • Isolate the nanoparticles by precipitation with a non-solvent (e.g., ethanol) and centrifugation.

  • Wash the nanoparticles multiple times with a suitable solvent (e.g., a hexane/ethanol mixture) to remove unreacted precursors and ligands.

  • Dry the purified Sn₄P₃ nanocrystals under vacuum.

Visualizations

experimental_workflow Experimental Workflow for Colloidal Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_sn Prepare Sn Precursor (SnCl₂ in OLA/OA/ODE) heat Heat Sn Precursor to 180°C prep_sn->heat prep_p Prepare P Precursor ((TMSi)₃P in ODE) inject Inject P Precursor prep_p->inject heat->inject growth Nanoparticle Growth inject->growth cool Cool to RT growth->cool precipitate Precipitate with Non-solvent cool->precipitate centrifuge Centrifuge & Wash precipitate->centrifuge dry Dry under Vacuum centrifuge->dry product Final Sn₄P₃ Nanocrystals dry->product troubleshooting_logic Troubleshooting Phase Impurities start Mixed Phases Observed check_temp Is Temperature Correct for Target Phase? start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_ratio Is Sn:P Ratio Correct? check_temp->check_ratio Yes adjust_temp->check_temp adjust_ratio Adjust Sn:P Molar Ratio check_ratio->adjust_ratio No check_precursor Consider Precursor Reactivity check_ratio->check_precursor Yes adjust_ratio->check_ratio change_precursor Change P Precursor (e.g., to (TMSi)₃P) check_precursor->change_precursor success Phase-Pure Product check_precursor->success If already optimal change_precursor->success

References

Technical Support Center: Synthesis of Phase-Pure Tin Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tin phosphide (B1233454). Our aim is to help you overcome common challenges and achieve high phase purity in your materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common stable phases of tin phosphide, and what are their crystal structures?

A1: The tin-phosphorus system includes several stable binary compounds. The most commonly encountered phases are Sn4P3, Sn3P4, and SnP.[1][2] Sn4P3 typically has a rhombohedral crystal structure, while Sn3P4 is trigonal, and SnP can exhibit a hexagonal structure.[3][4] The formation of these phases is highly dependent on the synthesis conditions.[3]

Q2: Why is it challenging to synthesize phase-pure this compound?

A2: The synthesis of phase-pure this compound is challenging due to the existence of multiple stable stoichiometries and crystal phases within a narrow range of formation energies.[3][5] The dual oxidation states of tin (Sn²⁺ and Sn⁴⁺) contribute to the formation of various compounds.[3] Consequently, synthesis reactions often yield mixtures of different this compound phases or contain unreacted precursors as impurities.[5]

Q3: What are the primary factors that influence the phase purity of this compound during synthesis?

A3: The key factors that control the phase purity of this compound are:

  • Reaction Temperature: Temperature has a significant impact on the final crystal phase. Different phases are stable at different temperatures.[3][6]

  • Precursor Molar Ratio: The initial molar ratio of tin to phosphorus precursors is a critical parameter for targeting a specific stoichiometry.[3][7]

  • Reaction Time and Annealing: The duration of the reaction and any subsequent annealing steps can influence the crystallinity and promote the formation of thermodynamically stable phases.[8]

  • Choice of Precursors and Solvents: The reactivity of the tin and phosphorus sources, as well as the coordinating effects of solvents in colloidal syntheses, can direct the reaction towards a specific phase.[3][5]

Q4: How can I characterize the phase purity of my synthesized this compound sample?

A4: The most common and effective technique for determining the phase purity of crystalline this compound is Powder X-ray Diffraction (PXRD).[5][8] By comparing the experimental diffraction pattern to standard patterns from crystallographic databases (e.g., ICDD/JCPDS), you can identify the phases present in your sample and detect any crystalline impurities.[3] Other techniques like Transmission Electron Microscopy (TEM) and X-ray Photoelectron Spectroscopy (XPS) can provide further information on morphology, crystal structure, and elemental composition.[3][9]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
XRD pattern shows a mixture of this compound phases (e.g., Sn4P3 and Sn3P4). Incorrect reaction temperature.Optimize the synthesis temperature. Different phases have distinct stability windows. For example, Sn3P4 can be converted to Sn4P3 at higher temperatures.[3]
Non-stoichiometric precursor ratio.Carefully control the molar ratio of tin and phosphorus precursors to match the target phase.[3]
Insufficient reaction time or annealing.Increase the reaction duration or introduce a post-synthesis annealing step to allow the system to reach thermodynamic equilibrium.[8]
Presence of unreacted tin (tetragonal Sn) in the final product. Incomplete reaction.Extend the reaction time or increase the temperature to ensure the complete reaction of tin.[3]
Inefficient mixing of precursors.In solid-state synthesis, ensure thorough grinding and mixing of the precursors. In solution-phase synthesis, ensure adequate stirring.
Formation of amorphous material instead of crystalline this compound. Reaction temperature is too low.Increase the synthesis temperature to promote crystallization.[3]
Rapid reaction kinetics.In colloidal synthesis, control the injection rate of precursors to manage nucleation and growth.
Desired phase (e.g., SnP) is not forming. The targeted phase may be metastable under the chosen conditions.Explore different synthesis routes. For example, specific precursors or solvents might favor the formation of a particular phase.[5] Hexagonal SnP can be formed at higher temperatures (e.g., 250 °C) in some colloidal systems.[3]

Quantitative Data Summary

The following table summarizes key experimental parameters for the synthesis of different this compound phases, as reported in the literature.

Target PhaseSynthesis MethodPrecursorsTemperature (°C)Key Findings & Phase Purity
Sn4P3 Colloidal SynthesisSnCl4, PCl3, Na-One-step method to synthesize phase-pure Sn4P3 nanostructures.[10]
Sn4P3 SolvothermalSnCl2·2H2O, Red P, NaBH4180Different morphologies can be obtained by using additives like SDS.[11]
Sn3P4 Colloidal SynthesisSn precursor, Aminophosphine100Trigonal Sn3P4 nanoparticles can be synthesized at lower temperatures.[3]
SnP Colloidal SynthesisSn precursor, Aminophosphine250Hexagonal SnP nanoparticles are formed at higher temperatures from trigonal Sn3P4.[3]

Experimental Protocols

Colloidal Synthesis of Phase-Controlled this compound Nanoparticles

This protocol is adapted from a method for synthesizing various this compound phases by tuning the reaction temperature.[3]

Materials:

Procedure:

  • In a three-neck flask, combine the tin precursor with oleylamine and oleic acid.

  • Degas the mixture under vacuum at an elevated temperature (e.g., 120 °C) for 1 hour.

  • Switch to an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to the desired reaction temperature (e.g., 100 °C for Sn3P4, 180 °C for Sn4P3, or 250 °C for SnP).[3]

  • Swiftly inject the phosphorus precursor dissolved in 1-octadecene (B91540) into the hot reaction mixture.

  • Allow the reaction to proceed for a specific duration (e.g., 5 to 180 seconds) to control nanoparticle size and crystallinity.[3]

  • Quench the reaction by rapidly cooling the flask.

  • Purify the nanoparticles by precipitation with a non-solvent (e.g., ethanol) and centrifugation. Repeat the washing steps as necessary.

  • Disperse the final product in a nonpolar solvent (e.g., hexane (B92381) or chloroform).

Characterization:

  • Analyze the crystal phase of the resulting nanoparticles using Powder X-ray Diffraction (PXRD).

  • Examine the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

Solvothermal Synthesis of Sn4P3

This protocol is based on a solvothermal method for producing Sn4P3.[11]

Materials:

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Red phosphorus

  • Sodium borohydride (B1222165) (NaBH4)

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a typical synthesis, dissolve SnCl2·2H2O in DMF.

  • Add red phosphorus to the solution and sonicate to form a uniform suspension.

  • Add NaBH4 to the mixture under stirring.

  • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 180 °C for 12 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the product by filtration, wash it several times with distilled water and ethanol, and dry it in a vacuum oven.

Characterization:

  • Confirm the phase of the product as Sn4P3 using PXRD.

  • Investigate the morphology of the product using Scanning Electron Microscopy (SEM).

Visualizations

experimental_workflow Experimental Workflow for Colloidal Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Characterization p1 Combine Sn precursor, oleylamine, and oleic acid p2 Degas under vacuum at 120 °C for 1 hr p1->p2 p3 Switch to inert atmosphere p2->p3 r1 Heat to target temperature (100-250 °C) p3->r1 r2 Inject P precursor r1->r2 r3 Age for desired time (5-180 s) r2->r3 r4 Quench reaction r3->r4 u1 Precipitate with non-solvent r4->u1 u2 Centrifuge and wash u1->u2 u3 Disperse in solvent u2->u3 c1 Characterize (XRD, TEM) u3->c1

Caption: Workflow for colloidal synthesis of this compound.

troubleshooting_logic Troubleshooting Phase Impurity cluster_results XRD Results cluster_actions Corrective Actions start Synthesized Product check_xrd Perform XRD Analysis start->check_xrd pure Phase Pure check_xrd->pure Single Phase mixed Mixed Phases check_xrd->mixed Multiple Phases unreacted Unreacted Precursors check_xrd->unreacted Impurities Detected end Successful Synthesis pure->end adjust_temp Adjust Temperature mixed->adjust_temp adjust_ratio Adjust Precursor Ratio mixed->adjust_ratio increase_time Increase Reaction Time / Anneal unreacted->increase_time adjust_temp->start Retry Synthesis adjust_ratio->start Retry Synthesis increase_time->start Retry Synthesis

Caption: Logic diagram for troubleshooting phase impurities.

References

Technical Support Center: Tin Phosphide (SnP) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions regarding the prevention of oxidation in tin phosphide (B1233454) (SnP) nanoparticles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, handling, and storage of SnP nanoparticles.

Question 1: My SnP nanoparticles are showing poor performance (e.g., reduced capacity in batteries, altered optical properties). How can I determine if surface oxidation is the cause?

Answer:

Surface oxidation is a primary cause of performance degradation in tin phosphide nanoparticles.[1] An amorphous oxide layer can form on the nanoparticle surface upon exposure to air, altering its chemical and physical properties.[1][2] To confirm the presence and extent of oxidation, the following characterization techniques are recommended:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique ideal for detecting oxidized species.[2] Look for the emergence of peaks corresponding to tin oxides (SnO, SnO₂) and tin phosphates in the Sn 3d and P 2p spectra.[1][3] Pure this compound will have characteristic binding energies that shift upon oxidation.[3]

  • High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM can directly visualize the nanoparticle's structure. An oxidized sample will often show a distinct, amorphous layer surrounding the crystalline core of the SnP nanoparticle.[1] Energy-Dispersive X-ray Spectroscopy (EDX) mapping in a Scanning Transmission Electron Microscope (STEM) can further confirm this by showing an oxygen-rich region on the particle's surface.[3]

Question 2: I observe rapid degradation of my SnP nanoparticles even during short-term storage or handling. What are the immediate preventative measures I'm likely missing?

Answer:

This compound and other metal phosphide nanoparticles are highly susceptible to oxidation when exposed to ambient conditions.[2] If you are seeing rapid degradation, it is crucial to review your handling and storage protocols.

  • Atmosphere Control: All synthesis, purification, and handling steps should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques or inside a glovebox.[4] Even brief exposure to air (<1 hour) can initiate surface oxidation.[4]

  • Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous and deoxygenated. Water and dissolved oxygen are primary reactants in the oxidation process.

  • Storage Environment: Nanoparticles should be stored as a suspension in an anhydrous, deoxygenated solvent or as a dry powder within a sealed container under an inert atmosphere.[5][6] Storage should be in a cool, dark, and well-ventilated area to minimize thermal and photo-induced degradation.[5][6]

Question 3: How can I build long-term stability against oxidation into my SnP nanoparticles?

Answer:

Beyond strict environmental controls, building a protective physical barrier on the nanoparticle surface is a highly effective strategy for long-term stability.

  • Surface Passivation with a Carbon Shell: Encapsulating SnP nanoparticles within a conductive carbon matrix is a common and effective method.[7][8] The carbon shell acts as a physical barrier to oxygen and moisture while often enhancing electrochemical performance, for example, in battery applications.[7][8]

  • Inorganic Shell Coating: Applying a thin, stable inorganic layer, such as TiO₂, can passivate the surface.[9][10] This method prevents the core nanoparticle from coming into contact with oxidative agents.

  • Use of Capping Agents: During synthesis, the use of capping agents or surfactants like oleylamine (B85491) or long-chain polymers can create a protective layer that provides steric hindrance, preventing both oxidation and agglomeration.[6]

Data Summary

Impact of Protective Carbon Coating on Electrochemical Performance

Oxidation significantly compromises the performance of SnP nanoparticles when used as anode materials in sodium-ion batteries (SIBs). Encapsulating the nanoparticles in a protective matrix, such as porous carbon, is critical for maintaining high capacity and stability.

FeatureBare / Unprotected SnP NanoparticlesSnP Nanoparticles in Porous Carbon (SnCuP/PC)[7]
Primary Issue Prone to significant volume changes and rapid surface oxidation, leading to poor cycling stability and fast capacity degradation.[7][11]The carbon skeleton mitigates volume expansion and provides a physical barrier against oxidation.[7]
Ion/Electron Transport The formation of an insulating oxide layer impedes charge transfer and ion diffusion.The porous carbon network enhances conductivity and facilitates efficient Na+ ion transport to the nanoparticle surface.[7]
Reversible Capacity Capacity fades rapidly over cycles.Maintains a high reversible capacity of 443.8 mAh g⁻¹ at a current density of 0.2 A g⁻¹.[7]
Long-term Stability Poor. The solid electrolyte interphase (SEI) can be stripped during cycling, exposing fresh surfaces to degradation.[11]The stable carbon structure ensures consistent performance over many charge/discharge cycles.[7]

Experimental Protocols & Visualizations

Protocol 1: Characterization of Surface Oxidation via XPS

This protocol outlines the general steps for preparing and analyzing SnP nanoparticles to detect surface oxidation.

  • Sample Preparation:

    • Work inside a glovebox or inert atmosphere environment.

    • Disperse a small amount of your SnP nanoparticle powder in an appropriate anhydrous solvent (e.g., hexane (B92381) or toluene).

    • Drop-cast the dispersion onto a clean, conductive substrate (e.g., silicon wafer or indium tin oxide glass) and allow the solvent to evaporate completely.

    • For comparison, prepare a second sample that has been intentionally exposed to air for a set period (e.g., 24 hours).

  • Sample Transfer:

    • Load the prepared substrates onto the XPS sample holder within the glovebox.

    • Use a vacuum transfer vessel to move the sample holder from the glovebox to the XPS instrument's loading chamber without any exposure to air.

  • Data Acquisition:

    • Perform a survey scan to identify all elements present on the surface.

    • Acquire high-resolution scans of the Sn 3d and P 2p regions. These are the primary regions of interest for identifying phosphide and oxide states.

    • Acquire high-resolution scans of the O 1s and C 1s regions for additional context on surface contamination and oxidation.

  • Data Analysis:

    • Fit the high-resolution Sn 3d and P 2p peaks.

    • Identify peaks corresponding to Sn-P bonds.

    • Look for additional peaks or shoulders at higher binding energies, which are indicative of Sn-O (tin oxide) and P-O (phosphate) bonds.[3] The relative area of these oxide peaks compared to the phosphide peaks can be used to quantify the degree of surface oxidation.[2]

Protocol 2: General Handling and Storage of Air-Sensitive Nanoparticles

This protocol provides a standard workflow for maintaining an oxygen-free environment.

  • Environment: Perform all manipulations of SnP nanoparticles inside a glovebox with oxygen and water levels maintained below 1 ppm. If a glovebox is unavailable, use standard Schlenk line techniques.

  • Solvents: Use anhydrous solvents packaged under an inert atmosphere or solvents that have been thoroughly dried and deoxygenated by sparging with argon or nitrogen for at least 30 minutes.

  • Storage as a Suspension:

    • Disperse nanoparticles in a suitable anhydrous, deoxygenated solvent.

    • Store the suspension in a vial sealed with a septum cap and wrapped with Parafilm.

    • Store the vial inside the glovebox or in a desiccator backfilled with inert gas.[6]

  • Storage as a Powder:

    • Ensure the nanoparticle powder is thoroughly dried under vacuum to remove any residual solvent.

    • Place the powder in a glass vial.

    • Seal the vial inside the glovebox. For external storage, seal the vial under vacuum or backfill with an inert gas.

  • Temperature: Store all samples in a cool, dark place. For long-term storage, refrigeration at 2-8°C is often recommended, but avoid freezing suspensions, which can cause irreversible aggregation.[12]

Oxidation_Pathway cluster_core Nanoparticle State cluster_environment Environmental Factors Pure_NP Pristine SnP Nanoparticle Crystalline Core High Reactivity Oxidized_NP Core-Shell Particle Crystalline SnP Core Amorphous Oxide Shell Pure_NP->Oxidized_NP Surface Reaction Air O₂ (Air) Air->Pure_NP Moisture H₂O (Moisture) Moisture->Pure_NP

Caption: Logical diagram of the nanoparticle oxidation process.

Prevention_Workflow start Start: Precursors synthesis Nanoparticle Synthesis start->synthesis purification Purification (Centrifugation) synthesis->purification Crude Product protection1 Inert Atmosphere (N₂ or Ar) protection1->synthesis protection1->purification passivation Surface Passivation (e.g., Carbon Coating) protection1->passivation storage Final Product Storage protection1->storage protection2 Add Capping Agents / Surfactants protection2->synthesis purification->passivation characterization Characterization (TEM, XPS) passivation->characterization characterization->storage

Caption: Experimental workflow showing key stages for preventing oxidation.

Frequently Asked Questions (FAQs)

Q1: Why are this compound nanoparticles so sensitive to air? A1: Nanoparticles, in general, have a very high surface-area-to-volume ratio, which makes them inherently more reactive than their bulk material counterparts.[6] For materials like metal phosphides, the surface atoms have unsaturated "dangling" bonds that are thermodynamically driven to react with oxygen and water in the atmosphere to form more stable oxides and phosphates.[13]

Q2: Can I reverse the oxidation of my nanoparticles? A2: Reversing the oxide layer is challenging and often impractical. Some transition metal phosphides can be regenerated by thermal reduction in a hydrogen atmosphere, but this process can also alter the nanoparticle's size, morphology, and stoichiometry.[4] Prevention is a far more effective and reliable strategy than attempting a post-oxidation cure.

Q3: Does the choice of synthesis method affect the nanoparticles' stability against oxidation? A3: Yes. The synthesis route plays a crucial role. For instance, solvothermal methods can allow for the incorporation of stabilizing agents directly during synthesis.[7][14] The choice of phosphorus precursor can also influence the surface chemistry and defect density of the resulting nanoparticles, impacting their inherent stability.[1]

Q4: I need to handle my SnP nanoparticles in air for a specific application (e.g., mixing a composite). What is the best strategy? A4: If brief air exposure is unavoidable, the most robust solution is to first passivate the nanoparticles with a stable coating, such as a thin carbon or inorganic shell (e.g., TiO₂).[8][9][10] This shell acts as a durable barrier. Work as quickly as possible to minimize exposure time. Even with a coating, prolonged exposure is not recommended.

Troubleshooting_Tree start Problem: Nanoparticles are degrading or underperforming q1 When is degradation observed? start->q1 a1_1 Immediately after synthesis q1->a1_1 Synthesis a1_2 During storage / handling q1->a1_2 Post-Synthesis sol1 Solution: - Check for leaks in Schlenk line - Purge solvents/reagents - Ensure inert atmosphere a1_1->sol1 sol2 Solution: - Store under inert gas (Ar/N₂) - Use sealed, airtight vials - Check for solvent purity a1_2->sol2 q2 Have particles been passivated? a1_2->q2 a2_1 No q2->a2_1 No a2_2 Yes q2->a2_2 Yes sol3 Solution: - Implement surface coating (e.g., Carbon, TiO₂) - Use capping agents a2_1->sol3 sol4 Solution: - Characterize coating integrity (TEM) - Check for pinholes or cracks - Re-evaluate passivation protocol a2_2->sol4

Caption: Troubleshooting decision tree for diagnosing nanoparticle degradation.

References

improving the cycling stability of Sn4P3 anodes in sodium-ion batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on improving the cycling stability of Sn4P3 anodes in sodium-ion batteries.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of rapid capacity fading in Sn4P3 anodes?

A1: The primary reasons for rapid capacity fade in Sn4P3 anodes during cycling in sodium-ion batteries are:

  • Large Volume Expansion: Sn4P3 undergoes significant volume changes (around 300%) during the sodiation and desodiation processes.[1][2] This can lead to pulverization of the active material, loss of electrical contact, and electrode delamination.

  • Tin (Sn) Agglomeration: During cycling, elemental tin (Sn) can segregate and agglomerate.[3] This process is a major contributor to capacity decay as it reduces the active surface area and disrupts the electrode structure.[1][3]

  • Unstable Solid Electrolyte Interphase (SEI): The large volume changes can cause cracking and continuous reformation of the Solid Electrolyte Interphase (SEI) layer.[4][5][6] This consumes electrolyte and sodium ions, leading to low coulombic efficiency and capacity loss.[7]

  • Poor Electrical Conductivity of Intermediates: The conversion of Sn4P3 can result in the formation of poorly conductive phosphorus, which can hinder charge transfer kinetics.[3]

Q2: How can the cycling stability of Sn4P3 anodes be improved?

A2: Several strategies have been proven effective in enhancing the cycling stability of Sn4P3 anodes:

  • Nanostructuring and Morphology Control: Synthesizing Sn4P3 with controlled morphologies such as nanospheres, nanotops, or yolk-shell structures can better accommodate volume changes and prevent pulverization.[1][8][9]

  • Carbon Composites: Integrating Sn4P3 with carbonaceous materials like graphene, carbon nanotubes, or hard carbon can buffer volume expansion, improve electrical conductivity, and provide mechanical stability.[3][10][11]

  • Protective Coatings: A carbon coating on Sn4P3 particles can help maintain structural integrity and prevent direct contact with the electrolyte, leading to a more stable SEI.[1][9]

  • Electrolyte Additives: The use of electrolyte additives, such as fluoroethylene carbonate (FEC) and tris(trimethylsilyl)phosphite (TMSP), can help form a stable and robust SEI layer on the anode surface.[7][12]

  • Alloying with Other Elements: Creating composites with other elements like antimony (Sb) can improve electronic conductivity and Na+ diffusion, thereby enhancing cycling performance.[13]

  • Inert Additives: The addition of an inactive matrix, such as Titanium Carbide (TiC), can effectively suppress Sn agglomeration during cycling.[3]

Q3: What is the role of the binder in the performance of Sn4P3 anodes?

A3: The binder plays a critical role in maintaining the mechanical integrity of the electrode. For high-volume-change materials like Sn4P3, binders with good elasticity and adhesion, such as poly(acrylic acid) (PAA) or carboxymethyl cellulose (B213188) (CMC), are often preferred over conventional PVDF binders.[7][13] A suitable binder helps to accommodate the volume expansion, prevent cracking and delamination of the electrode from the current collector, and maintain good electrical contact between particles.

Q4: What are the typical electrochemical performance metrics for promising Sn4P3-based anodes?

A4: High-performing Sn4P3-based anodes for sodium-ion batteries typically exhibit the following characteristics:

  • High Reversible Capacity: Capacities in the range of 400-800 mAh g⁻¹ are commonly reported.[1][8][9][10]

  • Good Cycling Stability: Stable cycling for hundreds of cycles with high capacity retention (e.g., >90% after 500 cycles) is a key indicator of improved performance.[8][10]

  • High Rate Capability: The ability to maintain a significant portion of the capacity at high current densities (e.g., >300 mAh g⁻¹ at 20 A g⁻¹) is desirable.[8][10]

  • High Initial Coulombic Efficiency (ICE): An ICE above 70-80% is generally considered good, indicating the formation of a stable SEI in the initial cycles.[5][8]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid Capacity Fading within the first 50 cycles 1. Pulverization of Sn4P3 particles due to large volume expansion.[2] 2. Sn agglomeration .[3] 3. Poor adhesion of the electrode to the current collector. 4. Unstable SEI formation .[4][5]1. Synthesize nanostructured Sn4P3 or create a composite with a carbon buffer (e.g., graphene, CNTs).[1][10] 2. Incorporate an inactive matrix like TiC to suppress Sn agglomeration.[3] 3. Use a more suitable binder like PAA or CMC and optimize the binder content.[7] 4. Introduce electrolyte additives like FEC to promote a stable SEI.[7][12]
Low Initial Coulombic Efficiency (ICE) (<70%) 1. Excessive and irreversible SEI formation on the anode surface.[8] 2. Decomposition of the electrolyte. 3. Irreversible trapping of sodium ions in the Sn4P3 structure.1. Optimize the electrolyte formulation with additives like FEC or TMSP.[7] 2. Apply a surface coating (e.g., carbon) on the Sn4P3 particles.[1][9] 3. Control the particle size and morphology of the Sn4P3.[8]
Poor Rate Capability 1. Low electronic conductivity of the electrode. 2. Sluggish Na-ion diffusion kinetics. 3. Thick electrode film or high mass loading. 1. Incorporate highly conductive carbon additives (e.g., carbon black, graphene) into the electrode.[3] 2. Reduce the particle size of the Sn4P3 to shorten the ion diffusion path.[8] 3. Prepare thinner electrodes with lower mass loading. 4. Consider creating composite materials with elements that enhance Na+ diffusion.[13]
Voltage Profile Instability or Increasing Polarization 1. Increase in cell impedance due to continuous SEI growth.[6] 2. Loss of electrical contact between active material particles. 3. Electrode delamination. 1. Analyze the cell impedance using Electrochemical Impedance Spectroscopy (EIS) to diagnose the source of increased resistance.[6] 2. Improve the electrode formulation by optimizing the conductive additive and binder. 3. Post-mortem analysis of the cycled electrode using SEM to check for cracks and delamination.

Data Presentation

Table 1: Comparison of Electrochemical Performance of Different Sn4P3-based Anodes

Anode MaterialReversible Capacity (mAh g⁻¹)Current Density (mA g⁻¹)Cycle LifeCapacity RetentionReference
Sn4P3/30-wt%TiC300100100 cycles94%[3]
Sn4P3–C nanospheres (140 nm)42020002000 cycles-[1]
Sn4P3 nanotops719.850Reasonably good cyclability-[8][14]
Yolk-shell Sn4P3@C3601.5C400 cycles-[9]
Sn4P3/Graphene Tubes821500500 cycles>90%[8][10]
Sn4+xP3@amorphous Sn-P502100100 cycles92.6%[15]

Experimental Protocols

1. Synthesis of Sn4P3/Carbon Composite via High-Energy Ball Milling

  • Objective: To synthesize a Sn4P3/Carbon composite to improve conductivity and buffer volume changes.

  • Materials: Tin powder (Sn, <10 µm), red phosphorus (P), and carbon source (e.g., graphite, carbon black).

  • Procedure:

    • Weigh Sn, P, and the carbon source in a stoichiometric ratio (e.g., Sn:P = 4:3) with the desired carbon content (e.g., 20 wt%).

    • Place the powders and milling balls (e.g., stainless steel or zirconia) into a sealed milling vial inside an argon-filled glovebox to prevent oxidation. The ball-to-powder weight ratio is typically between 10:1 and 40:1.

    • Perform high-energy ball milling using a planetary ball mill. A typical procedure involves milling at 400-600 rpm for 10-20 hours, with short rest intervals to prevent overheating.

    • After milling, handle the resulting powder inside the glovebox.

    • Characterize the final product using X-ray Diffraction (XRD) to confirm the formation of the Sn4P3 phase and Transmission Electron Microscopy (TEM) to observe the morphology and particle size.

2. Electrode Preparation

  • Objective: To fabricate a uniform electrode film for electrochemical testing.

  • Materials: Sn4P3-based active material, conductive additive (e.g., Super P), binder (e.g., PAA or CMC), and a suitable solvent (e.g., deionized water for PAA/CMC).

  • Procedure:

    • Mix the active material, conductive additive, and binder in a specific weight ratio (e.g., 80:10:10).

    • Add the solvent dropwise while stirring to form a homogeneous slurry with appropriate viscosity.

    • Coat the slurry onto a copper foil current collector using a doctor blade with a set gap height to control the thickness.

    • Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to remove the solvent.

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm) for coin cell assembly.

3. Electrochemical Cell Assembly and Testing

  • Objective: To evaluate the electrochemical performance of the prepared Sn4P3 anode.

  • Materials: Prepared Sn4P3 electrode, sodium metal foil as the counter/reference electrode, glass fiber separator, and electrolyte (e.g., 1 M NaPF6 in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v), with or without additives).

  • Procedure:

    • Assemble CR2032-type coin cells in an argon-filled glovebox.

    • The cell consists of the Sn4P3 working electrode, separator soaked with electrolyte, and sodium metal counter electrode.

    • Age the assembled cells for several hours to ensure complete wetting of the electrode and separator.

    • Perform galvanostatic cycling at various current densities within a voltage window of 0.01-1.5 V vs. Na/Na+.

    • Conduct Cyclic Voltammetry (CV) at a slow scan rate (e.g., 0.1 mV s⁻¹) to investigate the sodiation/desodiation reactions.

    • Use Electrochemical Impedance Spectroscopy (EIS) to analyze the impedance changes of the cell during cycling.

Mandatory Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing s1 Weighing Sn, P, Carbon s2 High-Energy Ball Milling s1->s2 s3 Characterization (XRD, TEM) s2->s3 e1 Slurry Mixing s3->e1 Composite Powder e2 Doctor Blade Coating e1->e2 e3 Vacuum Drying e2->e3 e4 Electrode Punching e3->e4 t1 Coin Cell Assembly e4->t1 Working Electrode t2 Galvanostatic Cycling t1->t2 t3 CV & EIS Analysis t2->t3 t3->s3 Post-mortem Analysis

Caption: Experimental workflow for Sn4P3 anode fabrication and testing.

troubleshooting_logic start Rapid Capacity Fading? cause1 Pulverization / Sn Agglomeration start->cause1 Yes cause2 Unstable SEI start->cause2 Yes cause3 Poor Conductivity start->cause3 Yes solution1 Nanostructuring / Carbon Composite cause1->solution1 solution2 Electrolyte Additives (FEC) cause2->solution2 solution3 Add Conductive Carbon cause3->solution3

References

Technical Support Center: Tin Phosphide (SnP) Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tin phosphide (B1233454) (SnP) electrodes in electrochemical applications, particularly for sodium-ion batteries.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with SnP electrodes.

Issue 1: Rapid Capacity Fading During Cycling

Question: My SnP electrode shows a high initial capacity, but it fades rapidly within the first 100 cycles. What are the potential causes and how can I improve cycle stability?

Answer:

Rapid capacity fading in SnP electrodes is a common issue primarily attributed to two interconnected degradation mechanisms: massive volume expansion and unstable Solid Electrolyte Interphase (SEI) formation.

  • Volume Expansion: During sodiation, tin phosphide undergoes a significant volume expansion of up to 420%[1][2]. This repeated expansion and contraction during cycling can lead to:

    • Pulverization: The active material particles crack and break apart.

    • Loss of Electrical Contact: The pulverized particles can lose electrical connection with the current collector and conductive additives.

    • Electrode Delamination: The entire electrode film may detach from the current collector.

  • Unstable SEI: The large volume changes continuously expose fresh electrode surfaces to the electrolyte. This leads to repeated decomposition of the electrolyte and the formation of a new, unstable SEI layer[3][4][5]. An unstable SEI results in:

    • Continuous consumption of the electrolyte and active sodium ions, leading to a drop in Coulombic efficiency and overall capacity.

    • Increased impedance at the electrode-electrolyte interface, hindering ion transport.

Troubleshooting Steps & Mitigation Strategies:

  • Optimize the Voltage Window: Avoid high desodiation (charging) potentials. Studies have shown that lowering the upper cutoff potential from 2.5 V to 1.2 V can drastically increase capacity retention[6][7][8][9]. High potentials can cause the SEI to be stripped from the tin particles, accelerating degradation[6][7][8].

  • Select an Appropriate Electrolyte System:

    • Salt Selection: Using sodium bis(fluorosulfonyl)imide (NaFSI) as the electrolyte salt has been shown to provide better capacity retention compared to sodium hexafluorophosphate (B91526) (NaPF₆), as it forms a more effective passivation layer on the tin surface[6][7][8].

    • Use of Additives: Incorporating additives like fluoroethylene carbonate (FEC) can help form a more stable and robust SEI layer.

  • Material Engineering:

    • Nanostructuring: Synthesizing nanostructured SnP materials (e.g., nanoparticles, nanosheets) can better accommodate the strain from volume expansion.

    • Carbon Composites: Embedding SnP particles within a carbon matrix can buffer the volume changes, improve electrical conductivity, and prevent particle agglomeration[10][11].

  • Binder Selection: Employing binders with good mechanical properties and adhesion, such as those that can form strong hydrogen bonds with the active material and current collector, can help maintain the electrode's structural integrity.

Issue 2: Low Initial Coulombic Efficiency (ICE)

Question: My SnP electrode exhibits a low Coulombic efficiency in the first cycle (typically between 70-80%). Why does this happen and can it be improved?

Answer:

The low Initial Coulombic Efficiency (ICE) is primarily due to the irreversible formation of the Solid Electrolyte Interphase (SEI) layer on the surface of the SnP electrode during the first sodiation (discharge) cycle[7]. This is a common feature for many anode materials that operate at low potentials. During this initial cycle, a portion of the sodium ions is consumed in the decomposition of the electrolyte to form the SEI, and these ions are not recovered during the subsequent desodiation (charge) cycle, leading to an irreversible capacity loss.

Troubleshooting Steps & Mitigation Strategies:

  • Electrolyte Optimization with Additives: The composition of the SEI is highly dependent on the electrolyte. Using additives like FEC can help form a thinner, more compact, and more stable SEI layer, which can reduce the amount of sodium consumed in its formation and thus improve the ICE.

  • Pre-Sodiation: This technique involves introducing a source of sodium to the electrode before cell assembly to pre-form the SEI layer. This compensates for the initial sodium loss, leading to a higher ICE in the assembled cell.

  • Electrode Surface Modification: Applying artificial protective coatings on the SnP particles can prevent direct contact with the electrolyte, minimizing the initial irreversible reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms of this compound electrodes?

A1: The main degradation mechanisms are:

  • Massive Volume Expansion: SnP undergoes large volume changes during sodiation/desodiation, leading to mechanical failure of the electrode structure (pulverization) and loss of electrical contact[1][2][5].

  • Unstable Solid Electrolyte Interphase (SEI): The SEI layer is prone to cracking and reformation due to the volume changes, leading to continuous electrolyte consumption and increased impedance[3][4][6][12].

  • Particle Agglomeration: The pulverization of SnP particles can lead to their aggregation, which reduces the electrochemically active surface area[7].

Q2: How does the choice of electrolyte salt affect the performance of SnP electrodes?

A2: The electrolyte salt significantly influences the composition and stability of the SEI layer. For instance, NaFSI has been shown to form a more stable and passivating SEI on SnP compared to NaPF₆, especially at higher potentials[7][8]. An unstable SEI, as observed with NaPF₆ at high voltages, can be stripped from the tin particles, exposing them to further reactions with the electrolyte and accelerating capacity fade[6][7][8][9].

Q3: What is the expected volumetric capacity of SnP anodes?

A3: Tin-based anodes are of great interest due to their high theoretical volumetric capacity. For comparison, a lithiated tin anode (Li₂Sn) has more than double the volumetric capacity of a conventional graphite (B72142) anode[13]. This high energy density is a key advantage of using this compound as an anode material.

Q4: Can operating parameters like the voltage window be optimized to improve performance?

A4: Yes, optimizing the voltage window is a critical and effective strategy. Specifically, reducing the upper cutoff voltage during charging (desodiation) to 1.2 V instead of 2.5 V has been demonstrated to dramatically improve capacity retention[6][7][8][9]. This is because the higher potential contributes to the instability and stripping of the SEI layer[6][7].

Quantitative Data Summary

The following tables summarize key performance data for SnP electrodes under different experimental conditions.

Table 1: Effect of Desodiation Cutoff Potential and Electrolyte Salt on Capacity Retention

Electrolyte SaltUpper Cutoff Potential (V)Capacity Retention ImprovementReference
NaFSI & NaPF₆1.2 V vs. 2.5 VDrastic increase in capacity retention[6][7][8]
NaFSI vs. NaPF₆2.5 VNaFSI provides improved capacity retention[6][7][8]

Table 2: Reversible Capacity of SnP-based Anodes

MaterialCurrent DensityReversible CapacityCycle NumberReference
Sn-P Compound100 mA g⁻¹~560 mAh g⁻¹Stable for 100 cycles[2][14]
SnP/C Composite1.0 A g⁻¹610 mAh g⁻¹500 cycles[11]
Sn₄P₃/C Composite0.2 A g⁻¹727 mAh g⁻¹100 cycles[11]
SnCoP/C-20.5 A g⁻¹415.6 mAh g⁻¹-[15]
SnCuP/PC-20.2 A g⁻¹443.8 mAh g⁻¹-[16]

Experimental Protocols

Below are outlines of key experimental methodologies for characterizing the degradation of SnP electrodes.

1. Electrochemical Impedance Spectroscopy (EIS) with Distribution of Relaxation Times (DRT) Analysis

  • Objective: To distinguish between different electrochemical processes (e.g., SEI formation, charge transfer, diffusion) and to monitor how their associated impedances change during cycling.

  • Methodology:

    • Assemble half-cells (SnP vs. Sodium metal).

    • Perform galvanostatic cycling for a set number of cycles (e.g., 5 cycles).

    • Pause cycling at a specific state of charge (e.g., fully sodiated or desodiated).

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.01 Hz) and measure the current response to obtain the impedance spectrum.

    • Repeat the EIS measurement at regular cycle intervals (e.g., every 5-10 cycles) to track the evolution of impedance.

    • Use DRT analysis on the collected EIS data to deconvolve the impedance spectra into distinct peaks, each corresponding to a specific electrochemical process. This helps in identifying which process (e.g., SEI resistance) is the main contributor to capacity fade[12].

2. Hard X-ray Photoelectron Spectroscopy (HAXPES)

  • Objective: To probe the chemical composition and thickness of the SEI layer formed on the SnP electrode. HAXPES is particularly useful for analyzing the SEI without being overly surface-sensitive, allowing for a clearer picture of the bulk SEI properties.

  • Methodology:

    • Cycle SnP electrodes for a specific number of cycles (e.g., 1, 5, 10 cycles) in a half-cell configuration.

    • Stop the cells at a desired state of charge (e.g., fully charged or discharged).

    • Carefully disassemble the cells in an inert atmosphere (e.g., an argon-filled glovebox).

    • Gently rinse the harvested electrodes with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt.

    • Transfer the electrodes to the HAXPES analysis chamber using an air-tight transfer holder to avoid exposure to air.

    • Acquire spectra for relevant elements (e.g., Sn, P, O, C, F, Na) to determine the chemical species present in the SEI.

    • By analyzing the attenuation of the substrate signal (Sn, P), the thickness of the SEI layer can be estimated and compared across different cycle numbers and electrolytes[3][6].

Visualizations

Diagram 1: Degradation Mechanisms of this compound Electrodes

cluster_cause Primary Cause cluster_mechanisms Degradation Mechanisms cluster_consequences Consequences cluster_result Observed Failure Sodiation Sodiation / Desodiation Cycling VolExp Large Volume Expansion (~420%) Sodiation->VolExp SEI Unstable SEI Formation Sodiation->SEI VolExp->SEI cracks SEI Pulverization Particle Pulverization VolExp->Pulverization leads to ElectrolyteConsumption Electrolyte Depletion SEI->ElectrolyteConsumption continuous reformation Impedance Increased Impedance SEI->Impedance ContactLoss Loss of Electrical Contact Pulverization->ContactLoss Agglomeration Particle Agglomeration Pulverization->Agglomeration CapacityFade Rapid Capacity Fading ContactLoss->CapacityFade Agglomeration->CapacityFade ElectrolyteConsumption->CapacityFade Impedance->CapacityFade

Caption: Key degradation pathways in SnP electrodes.

Diagram 2: Experimental Workflow for Degradation Analysis

Start Assemble SnP Half-Cell Cycling Galvanostatic Cycling (e.g., 100 cycles) Start->Cycling EIS Intermittent EIS/DRT Analysis (every 10 cycles) Cycling->EIS during PostMortem Post-Mortem Analysis Cycling->PostMortem after Disassemble Disassemble Cell in Glovebox PostMortem->Disassemble HAXPES HAXPES Analysis (SEI Composition/Thickness) Disassemble->HAXPES SEM SEM/TEM Analysis (Morphology/Cracking) Disassemble->SEM

Caption: Workflow for diagnosing SnP electrode degradation.

Diagram 3: Troubleshooting Logic for Capacity Fading

Problem Rapid Capacity Fading Observed? CheckVoltage Is Upper Cutoff Potential > 1.5V? Problem->CheckVoltage Yes ReduceVoltage Action: Lower Cutoff Potential to 1.2V CheckVoltage->ReduceVoltage Yes CheckElectrolyte Using NaPF₆ Electrolyte? CheckVoltage->CheckElectrolyte No End Performance Improved ReduceVoltage->End SwitchSalt Action: Switch to NaFSI Salt &/or add FEC CheckElectrolyte->SwitchSalt Yes CheckStructure Is Material Bulk/Micron-sized? CheckElectrolyte->CheckStructure No SwitchSalt->End Nano Action: Synthesize Nanomaterial or Carbon Composite CheckStructure->Nano Yes CheckStructure->End No Nano->End

Caption: Decision tree for troubleshooting capacity fade.

References

Technical Support Center: Optimizing Solvothermal Synthesis of Sn₄P₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the solvothermal synthesis of tin phosphide (B1233454) (Sn₄P₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for the solvothermal synthesis of Sn₄P₃?

A1: The most frequently used precursors are a tin source and a phosphorus source. Common tin sources include metallic tin powder and tin(II) chloride dihydrate (SnCl₂·2H₂O). For the phosphorus source, amorphous red phosphorus is widely utilized due to its stability and lower toxicity compared to white phosphorus.[1][2][3] Trioctylphosphine (B1581425) (TOP) has also been employed as a phosphorus source, which advantageously avoids the use of flammable yellow phosphorus and residual red phosphorus that can be difficult to remove.[4][5]

Q2: Which solvents are typically used in the solvothermal synthesis of Sn₄P₃?

A2: Ethylenediamine and ethanolamine (B43304) are the most common solvents reported for the solvothermal synthesis of Sn₄P₃.[1][2][3][6] These solvents play a crucial role in dissolving the phosphorus precursor and facilitating the reaction with the tin source under solvothermal conditions.

Q3: What is the typical temperature range for the solvothermal synthesis of Sn₄P₃?

A3: The reaction temperature is a critical parameter that significantly influences the phase purity and crystallinity of the final product. The reported temperature range for the solvothermal synthesis of Sn₄P₃ is typically between 160°C and 230°C.[7] An optimal temperature of around 200°C has been identified in several studies to yield phase-pure Sn₄P₃.[1][2][3] Temperatures lower than this may result in incomplete reactions, leaving unreacted tin, while higher temperatures can lead to the formation of other tin phosphide phases or unwanted side products.[7][8]

Q4: How does the reaction time affect the synthesis of Sn₄P₃?

A4: Reaction time is another key parameter that must be optimized. The duration of the solvothermal process can range from a few hours to over 40 hours.[7] A study using ethanolamine as a solvent suggested that 10 hours is a suitable duration to synthesize pure nanocrystalline Sn₄P₃.[2][3] Longer reaction times do not necessarily lead to a higher yield or better product quality and can sometimes be detrimental.[1]

Q5: What is the importance of the initial precursor ratio (Sn/P)?

A5: The molar ratio of the tin and phosphorus precursors is a crucial factor in obtaining phase-pure Sn₄P₃. The stoichiometric ratio in Sn₄P₃ is 4:3. However, an excess of phosphorus is often used to drive the reaction to completion and compensate for the lower reactivity of red phosphorus. The optimal Sn/P ratio needs to be determined empirically for a specific set of reaction conditions.[1][2]

Troubleshooting Guide

Problem 1: The final product contains unreacted metallic tin.

  • Possible Cause: The reaction temperature may be too low, or the reaction time is too short for the complete conversion of tin. The phosphorus source may not be sufficiently reactive or soluble in the chosen solvent at the given temperature.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the solvothermal temperature in increments of 10-20°C, within the optimal range of 180-220°C.[7]

    • Extend Reaction Time: Increase the duration of the solvothermal reaction.

    • Adjust Sn/P Ratio: Increase the molar ratio of the phosphorus precursor to ensure there is enough reactive phosphorus to convert all the tin.[1]

    • Enhance Precursor Reactivity: Consider using a more reactive phosphorus source or a solvent that better facilitates the dissolution of red phosphorus.

Problem 2: The XRD pattern of the product shows impurity peaks corresponding to other this compound phases (e.g., Sn₃P₄).

  • Possible Cause: The initial Sn/P precursor ratio might be incorrect, favoring the formation of other stoichiometric compounds. The reaction temperature could also be outside the optimal window for Sn₄P₃ formation.

  • Troubleshooting Steps:

    • Optimize Sn/P Ratio: Carefully control the molar ratio of the tin and phosphorus precursors. A study showed that a P/Sn ratio of 3/4 in ethanolamine at 200°C for 10 hours led to the formation of Sn₃P₄ instead of Sn₄P₃.[2]

    • Fine-tune Reaction Temperature: As temperature influences phase formation, ensure it is maintained at the optimal level for Sn₄P₃ synthesis, typically around 200°C.[1][3]

Problem 3: The synthesized Sn₄P₃ has a large particle size or is heavily aggregated.

  • Possible Cause: The reaction kinetics may favor crystal growth over nucleation. The choice of solvent and precursors can also influence the morphology of the final product.

  • Troubleshooting Steps:

    • Introduce a Capping Agent or Surfactant: The addition of a suitable capping agent can help control particle growth and prevent aggregation.

    • Modify Solvent System: Experiment with different solvents or solvent mixtures to alter the nucleation and growth kinetics.

    • Incorporate a Graphene Support: Synthesizing Sn₄P₃ in the presence of reduced graphene oxide (rGO) has been shown to produce ultrasmall nanoparticles (around 2.7 nm) that are homogeneously anchored onto the rGO sheets.[6][9]

Problem 4: The product contains residual red phosphorus.

  • Possible Cause: An excessive amount of red phosphorus was used, or the washing and purification steps were insufficient. The low reactivity of red phosphorus can also lead to its presence in the final product.[5]

  • Troubleshooting Steps:

    • Optimize the Sn/P Ratio: Reduce the excess of red phosphorus to the minimum required for a complete reaction.

    • Improve Washing Procedure: Wash the final product thoroughly with appropriate solvents (e.g., ethanol (B145695), distilled water) to remove any unreacted phosphorus.[9]

    • Consider an Alternative Phosphorus Source: Using trioctylphosphine (TOP) as the phosphorus source can eliminate the issue of residual red phosphorus.[4][5]

Quantitative Data Summary

ParameterPrecursorsSolventTemperature (°C)Time (h)Key FindingsReference
Study 1 Metallic Tin, Red PhosphorusEthylenediamine200Not SpecifiedA facile, high-yield route to Sn₄P₃. The key parameters studied were duration, temperature, and Sn/P ratio.[1]
Study 2 SnCl₂·2H₂O, Red PhosphorusEthanolamine20010Ideal conditions for synthesizing pure, nanocrystalline Sn₄P₃ were identified.[2][3]
Study 3 SnCl₂·2H₂O, Red PhosphorusEthanolamine18015One-step preparation of Sn₄P₃-reduced graphene oxide (rGO) hybrids with ultrasmall Sn₄P₃ nanoparticles.[9]
Study 4 Sn Metal, PNot Specified160 - 23010 - 40The solvothermal temperature is critical; 200°C was found to be optimal. Lower temperatures resulted in unreacted Sn, while higher temperatures led to excess P species.[7]

Experimental Protocol: Solvothermal Synthesis of Sn₄P₃ Nanoparticles

This protocol is a generalized procedure based on commonly reported methods. Researchers should optimize the parameters for their specific experimental setup.

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Amorphous red phosphorus (P)

  • Ethanolamine

  • Ethanol

  • Distilled water

Procedure:

  • In a typical synthesis, a specific molar ratio of SnCl₂·2H₂O and red phosphorus is dispersed in ethanolamine in a beaker.

  • The mixture is stirred at a moderate temperature (e.g., 100°C) to form a homogeneous precursor solution.

  • The resulting solution is transferred into a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to the desired reaction temperature (e.g., 180-200°C) and maintained for a specific duration (e.g., 10-15 hours).

  • After the reaction, the autoclave is allowed to cool down to room temperature naturally.

  • The black precipitate is collected by filtration and washed several times with ethanol and distilled water to remove any unreacted precursors and byproducts.

  • The final product is dried in a vacuum oven at a moderate temperature (e.g., 60°C) for several hours.

Diagrams

Solvothermal_Synthesis_Workflow Experimental Workflow for Solvothermal Synthesis of Sn₄P₃ A Precursor Mixing (SnCl₂·2H₂O + Red Phosphorus in Ethanolamine) B Homogenization (Stirring at 100°C) A->B C Solvothermal Reaction (Teflon-lined Autoclave 180-200°C, 10-15h) B->C D Cooling (To Room Temperature) C->D E Product Collection (Filtration) D->E F Washing (Ethanol & Distilled Water) E->F G Drying (Vacuum Oven) F->G H Final Product (Sn₄P₃ Nanoparticles) G->H

Caption: Workflow for Sn₄P₃ Synthesis.

References

Technical Support Center: Mitigating Volume Expansion in Tin Phosphide Battery Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to volume expansion in tin phosphide (B1233454) (Sn₄P₃) battery materials.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and testing of tin phosphide-based anode materials.

Problem Possible Causes Recommended Solutions
Rapid capacity fading after a few cycles. Significant volume expansion of Sn₄P₃ during sodiation/lithiation leads to pulverization of the active material and loss of electrical contact.[1][2]1. Incorporate a Carbon Buffer: Create a composite of Sn₄P₃ with carbonaceous materials like carbon black, graphene, or carbon nanotubes. The carbon matrix helps to buffer the volume change and maintain electrical conductivity.[3] 2. Synthesize Nanostructures: Prepare Sn₄P₃ as nanospheres or other nanostructures. The smaller particle size can better accommodate strain.[4][5] 3. Create Core-Shell or Yolk-Shell Structures: Encapsulate Sn₄P₃ nanoparticles within a carbon shell (core-shell) or create a void between the Sn₄P₃ core and the carbon shell (yolk-shell). This provides space for expansion without rupturing the protective carbon layer.
Low initial coulombic efficiency. Irreversible formation of a solid electrolyte interphase (SEI) layer and consumption of the electrolyte.1. Carbon Coating: A uniform carbon coating on the Sn₄P₃ particles can help to form a more stable SEI layer. 2. Electrolyte Additives: Introduce electrolyte additives, such as fluoroethylene carbonate (FEC), to promote the formation of a stable and robust SEI layer.
Poor rate capability. Low intrinsic electronic conductivity of this compound and slow ion diffusion.1. Enhance Conductivity with Carbon: Compositing with highly conductive carbon materials like graphene or carbon nanotubes can significantly improve the electronic conductivity of the electrode. 2. Reduce Particle Size: Nanostructured materials provide shorter diffusion paths for ions, leading to improved rate performance.[4] 3. Doping: Doping the this compound structure with other elements can enhance electronic conductivity.[6]
Incomplete or impure phase of Sn₄P₃ after synthesis. Incorrect precursor ratio, reaction temperature, or time during synthesis (e.g., solvothermal or solid-state reaction).1. Optimize Synthesis Parameters: Carefully control the molar ratio of tin and phosphorus precursors. Adjust the reaction temperature and time based on the specific synthesis method. For solvothermal synthesis, temperatures around 160-230°C for 20-40 hours are often reported.[7] 2. Post-Synthesis Annealing: A post-synthesis annealing step under an inert atmosphere can help to improve the crystallinity and phase purity of the Sn₄P₃.
Aggregation of Sn nanoparticles during cycling. The synergistic Na-storage reaction in Sn₄P₃ can lead to the aggregation of metallic tin, contributing to capacity fade.[4][5]1. Carbon Matrix Encapsulation: A robust carbon matrix can physically confine the Sn nanoparticles and prevent their aggregation.[3] 2. Use of Additives: Additives like titanium carbide (TiC) have been shown to be effective in suppressing Sn agglomeration during cycling.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of volume expansion in this compound anodes?

A1: The large volume expansion in this compound anodes is a result of the alloying reaction with sodium or lithium ions during the charging process (sodiation/lithiation). For instance, Sn₄P₃ reacts with sodium to form Na₁₅Sn₄ and Na₃P, leading to a significant increase in volume.[4][5]

Q2: How does creating a composite with carbon help mitigate volume expansion?

A2: A carbon matrix, such as graphene or amorphous carbon, acts as a mechanical buffer that can accommodate the volume changes of the this compound particles during cycling.[3] This prevents the pulverization of the active material and helps maintain the structural integrity of the electrode, leading to improved cycling stability. Additionally, the carbon network enhances the overall electronic conductivity of the electrode.

Q3: What are the advantages of yolk-shell structures for Sn₄P₃ anodes?

A3: Yolk-shell structures, where a Sn₄P₃ nanoparticle (the "yolk") is encapsulated within a hollow carbon sphere (the "shell"), offer a distinct advantage by providing a predefined void space. This void allows the Sn₄P₃ core to expand and contract freely without exerting significant stress on the outer carbon shell, thus preventing its fracture and ensuring long-term cycling stability.

Q4: What are some common methods for synthesizing Sn₄P₃/C composites?

A4: Common synthesis methods include:

  • High-Energy Ball Milling: This is a mechanochemical method where Sn and P powders are milled together with a carbon source to form a composite material.[3]

  • Solvothermal/Hydrothermal Synthesis: This method involves a chemical reaction in a sealed vessel (autoclave) using a solvent at elevated temperatures and pressures. It allows for good control over the size and morphology of the resulting nanoparticles.[7]

  • Solid-State Reaction: This involves heating a mixture of the solid reactants (e.g., Sn, P, and a carbon precursor) at high temperatures in an inert atmosphere.[8]

Q5: Can you provide a general overview of the sodiation/desodiation mechanism in Sn₄P₃?

A5: During the initial sodiation, Sn₄P₃ undergoes a conversion and alloying reaction, transforming into metallic Sn and Na₃P. The metallic Sn then further alloys with sodium to form various Na-Sn alloys (e.g., Na₁₅Sn₄). During desodiation, these reactions are reversed.[3] This synergistic mechanism allows for high sodium storage capacity.[3]

Data Presentation

The following tables summarize the performance of various modified this compound anode materials.

Table 1: Performance of Sn₄P₃/Carbon Composite Anodes in Sodium-Ion Batteries

MaterialCurrent DensityReversible CapacityCycle LifeCapacity Retention
Sn₄P₃/C Nanocomposite[3]50 mA g⁻¹850 mAh g⁻¹150 cycles86%
140 nm Sn₄P₃–C Nanospheres[4]2000 mA g⁻¹420 mAh g⁻¹2000 cyclesNot specified
Sn₄P₃/30-wt%TiC Composite[1]100 mA g⁻¹300 mAh g⁻¹100 cycles94%
Pristine Sn₄P₃[1]100 mA g⁻¹Not specified100 cycles26%

Table 2: Performance of Sn₄P₃/Carbon Composite Anodes in Lithium-Ion Batteries

MaterialCurrent DensityReversible CapacityCycle Life
SnP/C1.0 A g⁻¹610 mAh g⁻¹500 cycles
Sn₄P₃/C0.2 A g⁻¹727 mAh g⁻¹100 cycles
Sn₃P₄/Sn₄P₃@C[8]1.0 A g⁻¹513 mAh g⁻¹100 cycles
140 nm Sn₄P₃–C Nanospheres[5]2000 mA g⁻¹440 mAh g⁻¹500 cycles

Experimental Protocols

1. Synthesis of Sn₄P₃/C Nanocomposite via High-Energy Ball Milling

This protocol is a generalized procedure based on common practices reported in the literature.[3]

  • Materials: Tin powder (Sn), red phosphorus powder (P), and carbon black (C).

  • Procedure:

    • Weigh the Sn, P, and C powders in a desired weight ratio (e.g., 70 wt% Sn₄P₃ precursor to 30 wt% C). The stoichiometric ratio of Sn to P for Sn₄P₃ is approximately 4:3.

    • Place the powders into a stainless steel milling jar with stainless steel balls. The ball-to-powder weight ratio is typically high (e.g., 20:1) to ensure effective milling.

    • Seal the milling jar inside an argon-filled glovebox to prevent oxidation.

    • Perform high-energy ball milling for a specified duration (e.g., 6 hours). The milling speed and duration can be optimized to achieve the desired particle size and phase purity.

    • After milling, handle the resulting Sn₄P₃/C nanocomposite powder inside the glovebox.

2. Solvothermal Synthesis of Sn-P Compounds

This protocol is a generalized procedure based on reported solvothermal methods.[7]

  • Materials: Tin metal powder, red phosphorus powder, and a solvent such as ethylenediamine.

  • Procedure:

    • In an argon-filled glovebox, add the desired amounts of tin powder and red phosphorus powder to a Teflon-lined stainless steel autoclave. An excess of phosphorus is often used.

    • Add the solvent to the autoclave.

    • Seal the autoclave and heat it to the desired reaction temperature (e.g., 160-230°C) for a specific duration (e.g., 20-40 hours).

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the product by centrifugation, wash it several times with ethanol (B145695) and deionized water to remove any unreacted precursors and solvent.

    • Dry the final product in a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing start Precursors (Sn, P, Carbon Source) synthesis_method Synthesis Method (e.g., Ball Milling, Solvothermal) start->synthesis_method material Sn4P3/C Composite synthesis_method->material slurry Slurry Preparation (Active Material, Binder, Conductive Agent) material->slurry coating Coating on Current Collector slurry->coating drying Drying and Cell Assembly coating->drying testing Galvanostatic Cycling, CV, EIS drying->testing analysis Data Analysis (Capacity, Stability, Rate Capability) testing->analysis

Caption: Experimental workflow for preparing and testing Sn₄P₃ battery anodes.

troubleshooting_logic problem Problem: Rapid Capacity Fading cause1 Cause 1: Volume Expansion & Pulverization problem->cause1 cause2 Cause 2: Sn Agglomeration problem->cause2 cause3 Cause 3: Unstable SEI Layer problem->cause3 solution1a Solution: Incorporate Carbon Buffer cause1->solution1a solution1b Solution: Synthesize Nanostructures cause1->solution1b solution2 Solution: Carbon Matrix Encapsulation cause2->solution2 solution3 Solution: Carbon Coating / Electrolyte Additives cause3->solution3

Caption: Troubleshooting logic for rapid capacity fading in Sn₄P₃ anodes.

References

Technical Support Center: Troubleshooting Inconsistent Results in Tin Phosphide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results encountered during experiments involving tin phosphide (B1233454) catalysis. The following guides and FAQs address common issues, from synthesis to catalytic performance, to help you achieve more reliable and reproducible outcomes.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems in tin phosphide catalysis.

Q1: My catalytic activity is lower than expected or inconsistent across batches. What are the potential causes and how can I address them?

Low or inconsistent catalytic activity is a frequent issue stemming from variations in the catalyst's physical and chemical properties. A logical approach to troubleshooting this problem is outlined below.

Troubleshooting Workflow for Inconsistent Catalytic Activity

start Inconsistent Catalytic Activity check_synthesis 1. Verify Catalyst Synthesis Protocol start->check_synthesis Start Troubleshooting check_purity 2. Assess Phase Purity (XRD) check_synthesis->check_purity Consistent Protocol? synthesis_issue Refine synthesis: - Precursor quality - Temperature control - Reaction time check_synthesis->synthesis_issue No check_morphology 3. Analyze Morphology & Size (TEM) check_purity->check_morphology Phase Pure? purity_issue Optimize synthesis to favor desired phase (see Table 1). Consider purification steps. check_purity->purity_issue No check_surface 4. Examine Surface Chemistry (XPS) check_morphology->check_surface Uniform Morphology? morphology_issue Adjust synthesis parameters: - Solvents - Capping agents - Growth temperature/time check_morphology->morphology_issue No check_conditions 5. Standardize Reaction Conditions check_surface->check_conditions Expected Surface States? surface_issue Handle catalyst under inert atmosphere. Consider in-situ activation/pre-treatment. check_surface->surface_issue No solution Consistent Catalytic Performance check_conditions->solution Standardized Conditions? conditions_issue Ensure consistent stirring, temperature, pressure, and reactant purity. check_conditions->conditions_issue No

Caption: Troubleshooting workflow for inconsistent catalytic activity.

Potential Causes and Solutions:

  • Improper Catalyst Synthesis: Minor deviations in synthesis protocols can lead to significant differences in the final catalyst.

    • Solution: Strictly adhere to established synthesis protocols. Key parameters to control include precursor purity, reaction temperature and ramps, and reaction time.[1]

  • Phase Impurity: Tin phosphides can exist in various stoichiometries (e.g., SnP, Sn₄P₃, Sn₃P₄), each with different catalytic properties.[1][2] The presence of undesired phases can lead to inconsistent results.

    • Solution: Use X-ray Diffraction (XRD) to verify the phase purity of your catalyst. Compare the diffraction pattern with reference patterns for different this compound phases. If impurities are present, adjust synthesis conditions (see Table 1) to favor the desired phase.

  • Surface Oxidation: this compound nanoparticles can readily oxidize when exposed to air, forming an inactive tin oxide or phosphate (B84403) layer on the surface.[2]

    • Solution: Handle and store the catalyst under an inert atmosphere (e.g., in a glovebox). Use X-ray Photoelectron Spectroscopy (XPS) to check for the presence of Sn-O or P-O bonds on the catalyst surface.[1][2][3] An in-situ pre-treatment or activation step (e.g., reduction under H₂) before the catalytic reaction may be necessary to remove surface oxides.

  • Inconsistent Particle Size and Morphology: Catalytic activity is often size and shape-dependent.[4] Variations in nanoparticle size and morphology between batches will lead to inconsistent performance.

    • Solution: Use Transmission Electron Microscopy (TEM) to analyze the size distribution and morphology of your catalyst nanoparticles. To control these parameters, adjust synthesis variables such as precursor concentration, solvent, capping agents, and reaction temperature/time.[4]

  • Agglomeration of Nanoparticles: Nanoparticles have a high surface energy and tend to agglomerate, reducing the number of accessible active sites.

    • Solution: Ensure proper dispersion of the catalyst in the reaction medium, possibly through sonication or the use of appropriate supports or stabilizers.

Q2: My catalyst's selectivity is poor or varies between experiments. How can I improve it?

Inconsistent selectivity can be due to the presence of multiple active sites with different selectivities or catalyst deactivation.

  • Multiple this compound Phases: Different stoichiometries of this compound can catalyze different reaction pathways.

    • Solution: As with activity issues, ensure phase purity through XRD analysis and optimization of synthesis conditions.

  • Mixed Tin Oxidation States: The presence of multiple tin oxidation states (Sn⁰, Sn²⁺, Sn⁴⁺) on the catalyst surface can influence selectivity.[1][2][3]

    • Solution: Use XPS to analyze the surface oxidation states of tin. The synthesis conditions, particularly the choice of precursors and reducing agents, can influence the final oxidation state.

  • Catalyst Deactivation: The catalyst may deactivate during the reaction, and this deactivation can affect different active sites at varying rates, leading to a change in selectivity over time.

    • Solution: Conduct time-on-stream studies to monitor both activity and selectivity as a function of time. Post-reaction characterization of the used catalyst (e.g., XPS, TEM) can help identify deactivation mechanisms such as coking, poisoning, or sintering.

Q3: My this compound catalyst is unstable and deactivates quickly. What are the common degradation pathways and how can I enhance its stability?

Catalyst deactivation is a significant challenge. For tin phosphides, the primary degradation pathways are oxidation and leaching of phosphorus.

  • Oxidation: As mentioned, tin phosphides are susceptible to oxidation, which can passivate the catalyst.[5]

    • Solution:

      • Inert Atmosphere: Perform reactions under an inert atmosphere to minimize exposure to air and moisture.

      • Surface Coating: Applying a protective layer, such as a thin carbon shell, can prevent oxidation without significantly hindering catalytic activity.

      • Support Interactions: Strong interactions with a support material can enhance the stability of the catalyst.[5]

  • Phosphorus Leaching: In some reaction media, especially aqueous solutions, phosphorus can be oxidized to phosphate and dissolve, leading to a change in the catalyst's composition and activity.[5]

    • Solution:

      • pH Control: The stability of metal phosphides is often pH-dependent. Operating in a pH range where the phosphide is more stable can mitigate leaching.

      • Doping: Doping the this compound with other transition metals can improve its stability.

Catalyst Regeneration:

Regeneration of deactivated this compound catalysts is challenging. If deactivation is due to coking (carbon deposition), a carefully controlled calcination in a dilute oxygen atmosphere followed by reduction may restore some activity. However, this risks oxidizing the phosphide itself. For deactivation by oxidation, a reduction treatment under hydrogen at elevated temperatures might be effective. The optimal regeneration protocol will be highly dependent on the specific catalyst and the deactivation mechanism.

Frequently Asked Questions (FAQs)

  • What is the most critical factor for achieving reproducible this compound synthesis? Phase purity is arguably the most critical factor. The presence of multiple this compound stoichiometries is a common reason for inconsistent catalytic results. Careful control over synthesis parameters is key to achieving a single-phase product.

  • How can I confirm the stoichiometry of my synthesized this compound? A combination of techniques is recommended. XRD will help identify the crystal phase, which corresponds to a specific stoichiometry. Energy-Dispersive X-ray Spectroscopy (EDX) in conjunction with TEM can provide the elemental ratio of tin to phosphorus in your sample.

  • My XRD pattern shows broad peaks. What does this indicate? Broad XRD peaks typically indicate either very small crystallite size or an amorphous (non-crystalline) material. Small nanoparticle size is often desirable for catalysis due to the high surface area. However, if the material is amorphous, it may have different catalytic properties than its crystalline counterpart.

  • Can I use any tin and phosphorus precursors? The choice of precursors is crucial as it affects the reactivity and the final product. Common tin precursors include tin(II) chloride (SnCl₂) and tin(IV) chloride (SnCl₄). Phosphorus precursors vary in reactivity and safety, with common examples being tris(trimethylsilyl)phosphine (B101741) ((TMS)₃P), white phosphorus (highly toxic and pyrophoric), and red phosphorus. The choice will influence the required reaction temperature and the resulting this compound phase.

Data Presentation

Table 1: Influence of Synthesis Parameters on this compound Phase and Morphology

ParameterVariationObserved Effect on ProductReference(s)
Temperature 180 °C → 250 °CPhase transition from Sn₄P₃ to SnP[4]
Sn:P Molar Ratio VariedControls the stoichiometry of the resulting this compound[4]
Solvent Oleylamine vs. TrioctylamineChanging solvent composition can shift the reaction towards Sn-rich phases like Sn₄P₃[1]
Phosphorus Precursor (TMS)₃P vs. P(NEt₂)₃Different precursors have varying reactivity, affecting reaction kinetics and final phase[1][2]
**Additives (e.g., ZnX₂) **Introduction of zinc halidesCan promote the formation and stabilization of activated precursors, influencing particle size and phase[2]

Table 2: Performance of this compound-Based Electrocatalysts for the Hydrogen Evolution Reaction (HER)

CatalystStoichiometrySupport/MorphologyOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference(s)
CoP₃CoP₃Micrometer-sized particlesLower than NiP₂ and FeP₂Not specified[6]
NiP₂ (cubic & monoclinic)NiP₂Micrometer-sized particlesLower than FeP₂Not specified[6]
FeP₂FeP₂Micrometer-sized particlesHigher than CoP₃ and NiP₂Not specified[6]
meso-FeP/CCFePMesoporous on Carbon Cloth8460[7]
Mo-Ni₂P NWs/NFNi₂P doped with MoNanowires on Nickel Foam78Not specified[7]

Experimental Protocols

Protocol 1: Synthesis of Sn₄P₃ Nanoparticles (Solvothermal Method)

This protocol is adapted from a method for synthesizing Sn₄P₃ nanoparticles for photocatalytic applications.[8]

Materials:

Procedure:

  • In a typical synthesis, 1 mmol of SnCl₂·2H₂O is dissolved in 40 mL of DMF in a Teflon-lined stainless-steel autoclave.

  • 0.75 mmol of red phosphorus and 2 mmol of NaBH₄ are added to the solution.

  • The autoclave is sealed and heated to 180 °C for 12 hours.

  • After the reaction, the autoclave is allowed to cool down to room temperature naturally.

  • The resulting black precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • The final product is dried in a vacuum oven at 60 °C for 6 hours.

Protocol 2: Synthesis of SnP Nanocrystals (Colloidal Method)

This protocol is based on a method for producing phase-pure SnP nanocrystals.[1]

Materials:

  • Tin(II) iodide (SnI₂)

  • Zinc chloride (ZnCl₂)

  • Oleylamine

  • Tris(diethylamino)phosphine (P(NEt₂)₃)

  • Toluene (B28343)

  • Ethanol

Procedure:

  • In a three-neck flask, combine SnI₂ (1.35 mmol), ZnCl₂ (1.35 mmol), and 40 mL of oleylamine.

  • Degas the mixture under vacuum at 120 °C for 1 hour.

  • Heat the mixture to 250 °C under a nitrogen atmosphere.

  • At 250 °C, rapidly inject P(NEt₂)₃ (4 mmol). The solution should turn black.

  • Allow the reaction to proceed for 2 minutes.

  • Quench the reaction by cooling the flask with a cool air stream.

  • Once cooled, add toluene to the mixture and transfer to centrifuge tubes.

  • Precipitate the nanocrystals by adding ethanol and centrifuging.

  • Discard the supernatant, and re-disperse the precipitate in toluene. Repeat the precipitation and centrifugation step.

  • Dry the final product under vacuum and store in an inert atmosphere.

Mandatory Visualization

Photocatalytic Degradation Pathway of an Organic Dye using Sn₄P₃

The following diagram illustrates a plausible degradation pathway for an organic dye, such as Methylene Blue, using a Sn₄P₃ photocatalyst under visible light irradiation. The process involves the generation of reactive oxygen species (ROS) that break down the complex dye molecule into simpler, non-toxic compounds.

light Visible Light (hν) catalyst Sn₄P₃ Catalyst light->catalyst e_cb e⁻ (conduction band) catalyst->e_cb excites h_vb h⁺ (valence band) catalyst->h_vb creates dye Organic Dye (e.g., Methylene Blue) intermediates Degradation Intermediates dye->intermediates + •O₂⁻ / •OH / h⁺ → h2o H₂O oh_rad •OH (hydroxyl radical) h2o->oh_rad + h⁺ → o2 O₂ o2_rad •O₂⁻ (superoxide radical) o2->o2_rad + e⁻ → final_products CO₂ + H₂O + Mineral Acids intermediates->final_products further oxidation →

Caption: Photocatalytic degradation pathway of organic dyes by Sn₄P₃.

Logical Relationship for Catalyst Phase Control

The final phase of the synthesized this compound is highly dependent on the reaction conditions. This diagram illustrates the logical relationship between key synthesis parameters and the resulting this compound stoichiometry.

cluster_conditions Synthesis Conditions temp Reaction Temperature snp SnP temp->snp High Temp. sn4p3 Sn₄P₃ temp->sn4p3 Low Temp. sn_p_ratio Sn:P Precursor Ratio sn_p_ratio->snp P-rich sn_p_ratio->sn4p3 Sn-rich sn3p4 Sn₃P₄ sn_p_ratio->sn3p4 P-rich precursor_reactivity Precursor Reactivity precursor_reactivity->snp High P reactivity precursor_reactivity->sn4p3 Lower P reactivity

Caption: Control of this compound phase by synthesis parameters.

References

Technical Support Center: Uniform Coating of Tin Phosphide on Carbon Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tin phosphide (B1233454) coatings on carbon substrates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions.

Issue 1: Non-uniform Tin Phosphide Coating

Potential Cause Suggested Solution
Uneven precursor concentration Ensure homogeneous mixing of tin and phosphorus precursors in the reaction solution. Use ultrasonication to aid dispersion.[1]
Inadequate temperature control Calibrate the furnace or reaction vessel to ensure a stable and uniform temperature throughout the substrate. Temperature gradients can lead to varied reaction rates and non-uniform deposition.[2][3][4]
Poor substrate wetting Pre-treat the carbon substrate to improve its surface energy and ensure complete wetting by the precursor solution. This can include plasma treatment or acid etching.
Incorrect precursor ratio Optimize the molar ratio of tin to phosphorus precursors. An improper ratio can lead to the formation of undesired phases or incomplete reaction, affecting coating uniformity.[5]
Insufficient agitation (for solution-based methods) For methods like solvothermal synthesis, ensure adequate and consistent stirring to maintain a uniform concentration of precursors near the substrate surface.

Issue 2: Poor Adhesion of this compound Coating to Carbon Substrate

Potential Cause Suggested Solution
Contaminated substrate surface Thoroughly clean the carbon substrate to remove any organic residues, dust, or other contaminants before deposition. This can be done by washing with solvents like ethanol (B145695) and deionized water, followed by drying.[6]
Smooth substrate surface Increase the surface roughness of the carbon substrate through methods like acid etching or plasma treatment to enhance mechanical interlocking between the coating and the substrate.
High internal stress in the coating Optimize deposition parameters such as temperature and pressure to minimize internal stress. A post-deposition annealing step can also help relieve stress.
Formation of an oxide layer Ensure an inert atmosphere (e.g., argon or nitrogen) during high-temperature synthesis and annealing to prevent the formation of a tin oxide layer at the interface, which can weaken adhesion.
Incompatible surface chemistry Functionalize the carbon substrate surface to introduce chemical groups that can form strong bonds with the this compound coating.

Issue 3: Undesired this compound Phases or Impurities

Potential Cause Suggested Solution
Incorrect annealing temperature or time Carefully control the annealing temperature and duration. Different this compound phases (e.g., SnP, Sn4P3) are stable at different temperatures.[5][7] Refer to phase diagrams and experimental literature for optimal parameters.
Presence of oxygen or moisture Maintain a high-purity inert atmosphere during synthesis and annealing to prevent the formation of tin oxides or phosphates.[8]
Impurities in precursors Use high-purity tin and phosphorus precursors to avoid the incorporation of unwanted elements into the coating.
Incorrect precursor stoichiometry Precisely control the molar ratio of tin and phosphorus precursors to favor the formation of the desired this compound phase.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coating this compound on carbon substrates?

A1: Common methods include solvothermal/hydrothermal synthesis, electrospinning followed by phosphidation, chemical vapor deposition (CVD), and solid-phase reactions.[10][11][12] Each method has its advantages and challenges regarding uniformity, scalability, and control over the coating's properties.

Q2: How does the type of carbon substrate affect the coating quality?

A2: The morphology, porosity, and surface chemistry of the carbon substrate significantly influence the coating. Porous carbon materials like carbon nanofibers or activated carbon can provide a high surface area for uniform loading of this compound.[11] The surface functional groups on the carbon can also affect the nucleation and growth of the coating, impacting adhesion.

Q3: What is the role of annealing in the synthesis of this compound coatings?

A3: Annealing is a critical step that influences the crystallinity, phase purity, and adhesion of the this compound coating. It is used to convert amorphous precursors into crystalline this compound and to improve the contact between the coating and the carbon substrate.[5][8] The annealing temperature and atmosphere must be carefully controlled to obtain the desired phase and prevent oxidation.[8]

Q4: How can I control the thickness of the this compound coating?

A4: The coating thickness can be controlled by adjusting several parameters depending on the synthesis method. In solvothermal/hydrothermal synthesis, reaction time and precursor concentration are key factors.[10] For electrospinning, the concentration of the tin precursor in the spinning solution and the deposition time are important. In CVD, the deposition time and precursor flow rate determine the thickness.

Q5: What are the key safety precautions to take when working with phosphorus precursors?

A5: Phosphorus precursors, such as red phosphorus and white phosphorus, can be hazardous. White phosphorus is highly toxic and pyrophoric. Red phosphorus is more stable but can ignite with strong oxidizing agents. Always handle phosphorus precursors in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Experimental Protocols

1. Solvothermal Synthesis of this compound on Carbon Cloth

This protocol is a general guideline and may require optimization based on specific experimental setups and desired outcomes.

  • Materials: Tin (II) chloride dihydrate (SnCl₂·2H₂O), red phosphorus, N,N-Dimethylformamide (DMF), Carbon cloth.

  • Procedure:

    • Cut the carbon cloth into desired dimensions and clean it by sonicating in ethanol and deionized water for 15 minutes each, then dry in an oven.

    • In a typical synthesis, dissolve a specific molar ratio of SnCl₂·2H₂O and red phosphorus in DMF in a beaker. For example, a 1:1 molar ratio.

    • Stir the solution vigorously for 30 minutes to ensure a homogeneous mixture.

    • Place the cleaned carbon cloth into a Teflon-lined stainless-steel autoclave.

    • Transfer the precursor solution into the autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-220 °C) for a designated time (e.g., 12-24 hours).[10]

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the carbon cloth, wash it several times with ethanol and deionized water to remove any unreacted precursors and byproducts.

    • Dry the coated carbon cloth in a vacuum oven at 60 °C for 12 hours.

    • For improved crystallinity, anneal the sample in a tube furnace under an argon atmosphere at a specific temperature (e.g., 400-600 °C) for a few hours.[5]

2. Electrospinning of this compound-Carbon Nanofibers

This protocol outlines the fabrication of this compound nanoparticles embedded in carbon nanofibers.

  • Materials: Polyacrylonitrile (PAN), N,N-Dimethylformamide (DMF), Tin (II) chloride dihydrate (SnCl₂·2H₂O), Phosphorus source (e.g., red phosphorus or sodium hypophosphite).

  • Procedure:

    • Prepare the electrospinning solution by dissolving PAN and the tin precursor (SnCl₂·2H₂O) in DMF. A typical concentration is 10 wt% PAN.[11]

    • Stir the solution for several hours at room temperature to ensure complete dissolution and homogeneity.

    • Load the solution into a syringe with a metallic needle.

    • Set up the electrospinning apparatus with a high-voltage power supply and a collector (e.g., a rotating drum or a flat aluminum foil).

    • Apply a high voltage (e.g., 15-20 kV) between the needle and the collector.

    • Set a constant flow rate for the solution using a syringe pump (e.g., 0.5-1.0 mL/h).[13]

    • Collect the electrospun nanofibers on the collector.

    • Dry the nanofiber mat in a vacuum oven.

    • Stabilize the nanofibers by heating in air at a low temperature (e.g., 250-280 °C) for a few hours.[14]

    • Place the stabilized nanofibers and the phosphorus source in a tube furnace.

    • Carbonize and phosphidate the nanofibers by heating at a high temperature (e.g., 600-800 °C) under an inert atmosphere (e.g., argon) for several hours.[5]

Quantitative Data Summary

Table 1: Influence of Annealing Temperature on this compound Properties

Annealing Temperature (°C)Resulting PhaseAverage Crystallite Size (nm)Adhesion Strength (Arbitrary Units)
400Amorphous/Sn-Low
500Sn₄P₃ + Sn25Medium
600Sn₄P₃40High
700SnP + Sn55Medium-High

Note: The data in this table is illustrative and compiled from general trends observed in the literature. Actual results will vary depending on specific experimental conditions.

Table 2: Effect of Sn:P Molar Ratio on Coating Composition (Solvothermal Method)

Sn:P Molar RatioPrimary PhaseSecondary Phase(s)Coating Morphology
1:2SnPSnP₂Nanoparticles
1:1Sn₄P₃SnNanosheets
2:1SnSn₄P₃Agglomerates

Note: This table represents typical outcomes and is intended for guidance. The actual phase and morphology are highly dependent on other reaction parameters like temperature and solvent.

Visualizations

Experimental_Workflow_Solvothermal cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing A Clean Carbon Substrate C Autoclave Assembly A->C B Prepare Precursor Solution B->C D Solvothermal Reaction C->D E Washing and Drying D->E F Annealing E->F G Characterization F->G Troubleshooting_Adhesion Start Poor Adhesion Observed Q1 Is the substrate clean? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the substrate surface rough enough? A1_Yes->Q2 Sol1 Clean substrate thoroughly A1_No->Sol1 End Re-evaluate Adhesion Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was an inert atmosphere used? A2_Yes->Q3 Sol2 Increase surface roughness A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Use high-purity inert gas A3_No->Sol3 Sol3->End

References

Technical Support Center: Overcoming Challenges in Doping Tin Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental doping of tin phosphide (B1233454) (SnP).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when doping tin phosphide?

A1: Researchers face several key challenges when doping this compound. A primary difficulty is achieving phase purity due to the existence of multiple this compound stoichiometries (such as SnP₃, Sn₃P₄, SnP, and Sn₄P₃) and potential polymorphism.[1][2] The synthesis conditions, including precursor choice, temperature, and reaction time, significantly influence the final phase of the material.[3] Additionally, tin phosphides are susceptible to oxidation, which can alter their properties.[1] For applications like batteries, maintaining structural stability is crucial, as this compound can undergo significant volume changes during cycling, leading to poor performance and capacity degradation.[4] Finally, ensuring the uniform incorporation of dopants into the this compound lattice without inducing phase separation is a significant hurdle.[5]

Q2: Which elements are commonly used as dopants for this compound, and what are their effects?

A2: Common dopants for this compound include copper (Cu) and cobalt (Co). These elements are typically introduced to enhance the material's electrochemical properties for applications such as sodium-ion batteries. Copper doping has been shown to improve the electronic conductivity of Sn₄P₃ and facilitate the migration of Na⁺ ions.[4] Similarly, cobalt doping can stabilize the conductive matrix of this compound and improve the diffusion kinetics of sodium ions.[6] The introduction of these dopants can lead to the formation of highly dispersed nanoparticles within the this compound matrix, which can significantly enhance the cycling stability of the electrode material.[6]

Q3: How can I confirm that I have successfully doped my this compound sample?

A3: A combination of characterization techniques is necessary to confirm successful doping. X-ray Diffraction (XRD) can indicate the incorporation of dopants into the host lattice through shifts in the diffraction peaks. X-ray Photoelectron Spectroscopy (XPS) is crucial for analyzing the chemical composition and the oxidation states of the elements present, providing evidence of the dopant's chemical bonding within the material.[2] Energy-Dispersive X-ray Spectroscopy (EDX or EDS) can be used to determine the elemental composition and stoichiometry of the doped material.[1]

Q4: What is the difference between interstitial and substitutional doping in this compound?

A4: In substitutional doping , the dopant atoms replace the tin or phosphorus atoms in the crystal lattice.[7] This type of doping can significantly alter the electronic and transport properties of the material.[7] In interstitial doping , the dopant atoms occupy the spaces between the lattice atoms.[7] This is more common with smaller dopant atoms. Both types of doping can induce changes in lattice parameters and physicochemical properties.[7] The specific effects of interstitial versus substitutional doping in this compound on its photoelectrochemical properties can be complex, potentially creating different types of energy levels within the bandgap that can act as trapping or recombination centers for charge carriers.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and doping of this compound.

Problem 1: Formation of Undesired this compound Phases or Impurities
Symptom Possible Cause Suggested Solution
XRD analysis shows a mixture of SnP, Sn₄P₃, and Sn₃P₄ phases.Incorrect reaction temperature or time. The crystal phase of this compound is highly sensitive to the synthesis temperature.[3]Systematically vary the reaction temperature and time to find the optimal conditions for the desired phase. For example, trigonal Sn₃P₄ nanoparticles have been observed to transform into rhombohedral Sn₄P₃ and hexagonal SnP at 180 °C and 250 °C, respectively.
Inappropriate choice of precursors.The choice of tin and zinc halide precursors can influence the resulting phases. For instance, using SnI₂ has been shown to yield phase-pure SnP, while SnCl₂ and SnBr₂ may result in phase mixtures.[1]
Incorrect molar ratio of precursors.Carefully control the molar ratio of the tin and phosphorus precursors. The P/Ni precursor ratio has been shown to be a key factor in controlling the phase of nickel phosphide nanocrystals, and similar principles apply to this compound.
Problem 2: Sample Oxidation
Symptom Possible Cause Suggested Solution
XPS or TEM/EDX analysis reveals the presence of tin oxides or phosphates on the surface of the nanocrystals.[1]Exposure of the sample to air. Metal phosphides are known to readily oxidize.[1]Minimize air exposure during synthesis, purification, and characterization. Handle samples in an inert atmosphere (e.g., a glovebox) whenever possible.
Residual water or oxygen in the solvents or reaction atmosphere.Use anhydrous solvents and ensure a properly degassed reaction setup. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before starting the synthesis.
Problem 3: Phase Separation of the Dopant
Symptom Possible Cause Suggested Solution
XRD or TEM analysis shows the presence of separate metallic or metal phosphide nanoparticles of the dopant element in addition to the this compound phase.Dopant concentration exceeds the solubility limit.Reduce the concentration of the dopant precursor in the reaction mixture. It is important to determine the solubility limit of the dopant in the this compound lattice under the specific synthesis conditions.
Inadequate mixing of precursors or non-uniform reaction conditions.Ensure vigorous stirring and uniform heating during the synthesis to promote homogeneous nucleation and growth of the doped material.
Unfavorable reaction kinetics for dopant incorporation.Adjust the reaction temperature or use a co-solvent to modify the reaction kinetics and facilitate the incorporation of the dopant into the this compound crystal structure.

Experimental Protocols

Solvothermal Synthesis of Copper-Doped this compound (Sn₄P₃) Nanoparticles

This protocol is adapted from a method for synthesizing copper-doped Sn₄P₃ nanoparticles within a porous carbon network for use in sodium-ion batteries.[4]

Materials:

  • Tin(II) chloride (SnCl₂)

  • Copper(II) chloride (CuCl₂)

  • Red phosphorus (P)

  • Ethylenediamine (B42938)

  • Porous carbon (PC)

Procedure:

  • In a typical synthesis, disperse the porous carbon in ethylenediamine in a Teflon-lined stainless-steel autoclave.

  • Add stoichiometric amounts of SnCl₂, CuCl₂, and red phosphorus to the autoclave. The molar ratio of Sn:Cu can be varied to control the doping level.

  • Seal the autoclave and heat it to 200°C for 24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the product by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Data Presentation

Table 1: Electrochemical Performance of Doped this compound Anodes in Sodium-Ion Batteries

MaterialCurrent Density (A g⁻¹)Reversible Capacity (mAh g⁻¹)Reference
SnCuP/PC-20.2443.8[4]
1.0365.4[4]
2.0268.9[4]
SnCoP/C-20.5415.6[6]
1.0345.9[6]
2.0315.6[6]

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Product Purification cluster_characterization Characterization precursors Weigh Sn, P, and Dopant Precursors autoclave Combine Precursors and Solvent in Autoclave precursors->autoclave solvent Prepare Solvent (e.g., Ethylenediamine) solvent->autoclave heating Heat at Controlled Temperature and Time autoclave->heating cooling Cool to Room Temperature heating->cooling centrifugation Centrifuge and Wash with Solvents cooling->centrifugation drying Dry under Vacuum centrifugation->drying xrd XRD for Phase and Crystal Structure drying->xrd xps XPS for Chemical State and Composition drying->xps tem TEM/EDX for Morphology and Elemental Mapping drying->tem

Caption: Workflow for the synthesis and characterization of doped this compound.

troubleshooting_logic cluster_phase Phase Purity Issues cluster_dopant Dopant Incorporation Issues cluster_oxidation Oxidation Issues start Problem Identified in Doped SnP phase_purity Mixed Phases in XRD? start->phase_purity dopant_incorp Phase Separation of Dopant? start->dopant_incorp oxidation Oxide Layer Detected? start->oxidation adjust_temp Adjust Synthesis Temperature/Time phase_purity->adjust_temp Yes change_precursor Change Halide Precursor phase_purity->change_precursor Yes end Successful Doping adjust_temp->end Resolved change_precursor->end Resolved reduce_conc Reduce Dopant Concentration dopant_incorp->reduce_conc Yes improve_mixing Improve Mixing/Heating Uniformity dopant_incorp->improve_mixing Yes reduce_conc->end Resolved improve_mixing->end Resolved inert_atm Use Inert Atmosphere (Glovebox) oxidation->inert_atm Yes anhydrous Use Anhydrous Solvents oxidation->anhydrous Yes inert_atm->end Resolved anhydrous->end Resolved

Caption: Troubleshooting logic for common issues in this compound doping.

References

Validation & Comparative

A Comparative Guide to Tin Phosphide and Silicon Anodes for Next-Generation Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of energy storage solutions, the quest for anode materials that can surpass the limitations of graphite (B72142) is paramount. Among the most promising contenders are tin phosphide (B1233454) (Sn₄P₃) and silicon (Si), both offering significantly higher theoretical capacities. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and development of next-generation lithium-ion batteries.

Executive Summary

Both tin phosphide and silicon represent a significant leap forward in anode technology, promising substantial gains in energy density. Silicon boasts an exceptionally high theoretical specific capacity, but it is plagued by massive volume expansion during lithiation, leading to rapid capacity decay. This compound, while having a lower theoretical capacity than silicon, exhibits more favorable volumetric expansion characteristics and can be synthesized through various scalable methods. The choice between these two materials often involves a trade-off between maximizing initial capacity and ensuring long-term cycling stability. This guide will delve into the quantitative performance metrics, detailed experimental protocols for their synthesis and evaluation, and visual representations of the underlying electrochemical processes and experimental workflows.

Performance Comparison: this compound vs. Silicon Anodes

The following table summarizes the key performance metrics for this compound-carbon (Sn₄P₃/C) and silicon-carbon (Si/C) composite anodes as reported in recent literature. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources to provide a representative overview.

Performance MetricThis compound (Sn₄P₃)/C CompositesSilicon (Si)/C Composites
Theoretical Specific Capacity ~1255 mAh g⁻¹~4200 mAh g⁻¹
Initial Reversible Capacity 700 - 1100 mAh g⁻¹1000 - 3000 mAh g⁻¹
Initial Coulombic Efficiency 75 - 90%80 - 95%
Cycling Stability Good to Excellent (e.g., >700 mAh g⁻¹ after 100 cycles)Fair to Good (Significant capacity fade without advanced engineering)
Rate Capability Moderate to GoodModerate to Good (Highly dependent on nanostructuring)
Volume Expansion ~150-300%~300-400%

Experimental Protocols

Synthesis of Sn₄P₃/C Composite Anode via Ball Milling

This protocol describes a common method for synthesizing Sn₄P₃/C composites.

  • Precursor Preparation: Tin (Sn) powder and red phosphorus (P) powder are weighed in a stoichiometric ratio of 4:3.

  • Ball Milling: The precursor mixture is placed in a stainless steel milling jar with stainless steel balls. The milling is typically performed under an inert atmosphere (e.g., Argon) for 24-48 hours at a rotational speed of 300-500 rpm.

  • Carbon Coating: The resulting Sn₄P₃ powder is then mixed with a carbon source, such as acetylene (B1199291) black or a polymer precursor like polyvinylpyrrolidone (B124986) (PVP).

  • Secondary Ball Milling: The mixture is subjected to a second round of ball milling to ensure homogeneous distribution of the carbon source.

  • Annealing: The final mixture is annealed at a high temperature (e.g., 600-800 °C) under an inert atmosphere to form a carbon-coated Sn₄P₃ composite.

Preparation of Si/C Composite Anode via Chemical Vapor Deposition (CVD)

This protocol outlines a method for creating a core-shell Si/C structure.

  • Substrate Preparation: Silicon nanoparticles are dispersed in a solvent and sonicated to prevent agglomeration.

  • CVD Process: The silicon nanoparticles are placed in a tube furnace. A carbon-containing precursor gas (e.g., acetylene, methane) is introduced into the furnace at a controlled flow rate.

  • Deposition: The furnace is heated to a high temperature (e.g., 800-1000 °C), causing the precursor gas to decompose and deposit a uniform layer of carbon onto the surface of the silicon nanoparticles.

  • Cooling and Collection: The furnace is cooled down to room temperature under an inert gas flow, and the resulting Si/C composite powder is collected.

Electrochemical Testing Protocol

The electrochemical performance of the prepared anode materials is typically evaluated using a half-cell configuration.

  • Electrode Slurry Preparation: The active material (Sn₄P₃/C or Si/C), a conductive agent (e.g., Super P), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 8:1:1) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

  • Electrode Casting: The slurry is uniformly coated onto a copper foil current collector using a doctor blade and then dried in a vacuum oven at 80-120 °C for 12 hours.

  • Cell Assembly: Coin-type half-cells (e.g., CR2032) are assembled in an argon-filled glovebox. The prepared electrode serves as the working electrode, and a lithium metal foil is used as both the counter and reference electrode. A microporous polypropylene (B1209903) membrane is used as the separator, and a standard electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate) is added.[1]

  • Electrochemical Measurements:

    • Galvanostatic Cycling: The cells are cycled at various current densities (e.g., 100 mA g⁻¹) within a specific voltage window (e.g., 0.01-1.5 V vs. Li/Li⁺) to determine the specific capacity, coulombic efficiency, and cycling stability.

    • Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV s⁻¹) to investigate the electrochemical reaction mechanisms.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the charge transfer resistance and ion diffusion kinetics.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the fundamental charge/discharge mechanism in a lithium-ion battery and a typical experimental workflow for anode material evaluation.

LithiumIonBattery cluster_anode Anode Side (Charge) cluster_cathode Cathode Side (Discharge) Anode Anode (Sn₄P₃ or Si) Li_Anode Li⁺ Cathode Cathode (e.g., LCO) Li_Anode->Cathode Discharge e_Anode e⁻ External_Circuit External Circuit e_Anode->External_Circuit Discharge Li_Cathode Li⁺ Li_Cathode->Anode Charge e_Cathode e⁻ e_Cathode->External_Circuit Charge External_Circuit->e_Anode External_Circuit->e_Cathode Electrolyte Electrolyte

Caption: Charge/Discharge Mechanism in a Lithium-Ion Battery.

AnodeEvaluationWorkflow cluster_synthesis Material Synthesis cluster_fabrication Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis Start Precursor Selection (Sn, P or Si) Synthesis Synthesis (e.g., Ball Milling, CVD) Start->Synthesis Characterization Material Characterization (XRD, SEM, TEM) Synthesis->Characterization Slurry Electrode Slurry Preparation Characterization->Slurry Coating Electrode Coating & Drying Slurry->Coating Assembly Half-Cell Assembly (in Glovebox) Coating->Assembly Cycling Galvanostatic Cycling Assembly->Cycling CV Cyclic Voltammetry Assembly->CV EIS Electrochemical Impedance Spectroscopy Assembly->EIS Data Performance Metrics (Capacity, Efficiency, Stability) Cycling->Data CV->Data EIS->Data Conclusion Conclusion & Further Optimization Data->Conclusion

Caption: Experimental Workflow for Anode Material Evaluation.

References

performance comparison of tin phosphide and germanium phosphide thermoelectrics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Scientists

The quest for efficient thermoelectric materials, capable of converting waste heat into useful electrical energy, has led to the exploration of a diverse range of compounds. Among these, metal phosphides have emerged as a promising class of materials due to their potential for low thermal conductivity and tunable electronic properties.[1][2][3] This guide provides a comparative overview of the thermoelectric performance of tin phosphide (B1233454) (SnP) and germanium phosphide (GeP) based on available theoretical and experimental data. While direct, comprehensive experimental comparisons of their bulk forms are limited in current literature, this document summarizes key findings from studies on their low-dimensional counterparts and related compounds to inform future research directions.

Performance Comparison: Tin Phosphide vs. Germanium Phosphide

The thermoelectric efficiency of a material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity.[4] A higher ZT value indicates a more efficient thermoelectric material.

Theoretical studies on two-dimensional (2D) forms of these materials, specifically monolayer SnP₃ and monolayer GeP₃, provide valuable insights into their intrinsic thermoelectric potential.

PropertyThis compound (Monolayer SnP₃)Germanium Phosphide (2D GeP₃)
Seebeck Coefficient (S) High, attributed to a twofold degeneracy at the K point.[5]Data not explicitly stated in the provided abstracts.
Electrical Conductivity (σ) Implied to be favorable due to high carrier mobility.[5]Data not explicitly stated in the provided abstracts.
Thermal Conductivity (κ) Low lattice thermal conductivity of ~4.97 W m⁻¹ K⁻¹ at room temperature.[5]Monotonically decreasing with increasing temperature in the 200–700 K range.[6][7]
Figure of Merit (ZT) Predicted ZT for optimal p-type doping can approach 3.46 at 500 K.[5]The electronic contribution to the figure of merit (ZTₑ) is significant, suggesting promise as a room-temperature thermoelectric material.[6][7]

Note: The data for monolayer SnP₃ and 2D GeP₃ are based on theoretical calculations and may not be representative of the performance of their bulk counterparts.

Experimental work on germanium phosphide has often been in the context of its role as a secondary phase. For instance, the presence of GeP precipitates has been shown to influence the thermoelectric properties of p-type GeTe and Ge₀.₉₋ₓPₓSb₀.₁Te compounds.[8] In these systems, the secondary phase and point defects enhance phonon scattering, which can lead to a reduction in thermal conductivity and an overall enhancement of the ZT value.[8]

Experimental Methodologies

Detailed experimental protocols for the synthesis and characterization of bulk, single-phase this compound and germanium phosphide for thermoelectric applications are not extensively detailed in the provided literature. However, general methodologies for preparing and evaluating thermoelectric materials are well-established.

Synthesis:

A common technique for synthesizing thermoelectric materials, including various metal phosphides, is through solid-state reactions followed by densification.[9]

  • Reactant Preparation: High-purity elemental powders of tin or germanium and red phosphorus are weighed in stoichiometric ratios.

  • Mixing: The powders are thoroughly mixed, often inside an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

  • Encapsulation: The mixed powder is typically sealed in an evacuated quartz ampoule.

  • Heating Profile: The ampoule is subjected to a controlled heating profile in a furnace to facilitate the reaction between the elements. This often involves a slow ramp-up to a specific reaction temperature, a dwell time at that temperature, and a controlled cooling process.

  • Consolidation: The resulting powder is then densified into a pellet for property measurements. Spark Plasma Sintering (SPS) is a widely used technique for this purpose as it allows for rapid consolidation at lower temperatures, which can help in retaining nanostructures that are beneficial for reducing thermal conductivity.[9][10][11]

Characterization:

Once a dense pellet is obtained, its thermoelectric properties are measured as a function of temperature.

  • Seebeck Coefficient (S) and Electrical Conductivity (σ): These properties are often measured simultaneously using a specialized apparatus. A temperature gradient (ΔT) is established across the sample, and the resulting voltage (ΔV) is measured to determine the Seebeck coefficient (S = -ΔV/ΔT). The electrical conductivity is typically measured using a four-probe method.

  • Thermal Conductivity (κ): The total thermal conductivity is calculated using the formula κ = D * Cₚ * d, where D is the thermal diffusivity, Cₚ is the specific heat capacity, and d is the density of the sample. Thermal diffusivity is commonly measured using the laser flash method.

Logical Workflow for Thermoelectric Material Evaluation

The process of evaluating a novel thermoelectric material follows a logical progression from synthesis to performance assessment. This workflow ensures that the material's properties are systematically characterized and optimized.

ThermoelectricWorkflow cluster_synthesis Material Synthesis cluster_characterization Property Characterization cluster_performance Performance Evaluation s1 Precursor Selection (e.g., Sn/Ge, P powders) s2 Solid-State Reaction (or other synthesis routes) s1->s2 s3 Powder Processing (e.g., Ball Milling) s2->s3 s4 Densification (e.g., Spark Plasma Sintering) s3->s4 c1 Structural & Morphological (XRD, SEM) s4->c1 Sample c2 Seebeck Coefficient (S) & Electrical Conductivity (σ) s4->c2 Sample c3 Thermal Diffusivity (D) s4->c3 Sample c4 Specific Heat (Cp) & Density (d) s4->c4 Sample p2 Calculate Power Factor (PF = S²σ) c2->p2 p1 Calculate Thermal Conductivity (κ = D·Cp·d) c3->p1 c4->p1 p3 Calculate Figure of Merit (ZT = S²σT/κ) p1->p3 p2->p3

Caption: Workflow for thermoelectric material synthesis, characterization, and performance evaluation.

Charge and Phonon Transport Mechanisms

The thermoelectric performance of a material is intrinsically linked to the transport of charge carriers (electrons or holes) and heat-carrying phonons. An ideal thermoelectric material exhibits high electrical conductivity (like a crystal) and low thermal conductivity (like a glass), a concept often referred to as "phonon-glass electron-crystal".

TransportMechanisms cluster_charge Charge Transport cluster_phonon Phonon Transport cluster_zt Thermoelectric Performance charge High Electrical Conductivity (σ) mobility High Carrier Mobility (μ) charge->mobility concentration Optimal Carrier Concentration (n) charge->concentration zt High Figure of Merit (ZT) charge->zt phonon Low Thermal Conductivity (κ) scattering Enhanced Phonon Scattering phonon->scattering phonon->zt

Caption: Interplay of charge and phonon transport in determining thermoelectric efficiency.

In monolayer SnP₃, the predicted low lattice thermal conductivity is attributed to a small average acoustic group velocity, large Grüneisen parameters, strong dipole-dipole interactions, and strong phonon-phonon scattering.[5] For GeP-containing compounds, the introduction of secondary phases and point defects serves as effective scattering centers for phonons, thereby reducing the lattice thermal conductivity.[8]

References

A Comparative Guide to the Photocatalytic Activity of Tin-Based Compounds and Titanium Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and robust photocatalysts is a cornerstone of advancements in environmental remediation, chemical synthesis, and energy production. While titanium dioxide (TiO2) has long been the benchmark photocatalyst due to its stability, low cost, and high reactivity, emerging materials are constantly being evaluated for superior or complementary performance.[1][2][3][4][5] This guide provides a comparative analysis of the photocatalytic activity of a tin-based compound against the well-established TiO2, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

ParameterSnP-TNTsTiO2 (P-25)Tin(IV)Porphyrin (SnP) alone
Pollutant Methylene Blue (MB)Methylene Blue (MB)Methylene Blue (MB)
Irradiation Time 110 min110 min110 min
Degradation Efficiency 95%30%13%
Pseudo-First-Order Rate Constant (k) 0.0277 min⁻¹0.0034 min⁻¹0.0011 min⁻¹
Light Source Visible LightVisible LightVisible Light

Data sourced from a comparative study on Sn(IV)porphyrin-sensitized TiO2 nanotubes.[6]

The data clearly indicates that the composite material SnP-TNTs exhibit significantly enhanced photocatalytic activity under visible light compared to pristine TiO2 (P-25).[6] This superior performance is attributed to the synergistic effects between the tin porphyrin and the TiO2 nanotube structure, which leads to better visible light absorption and more efficient charge separation.[6]

While not a direct comparison of a pure tin phosphide (B1233454) semiconductor, this study highlights the potential of incorporating tin complexes to sensitize wide-bandgap semiconductors like TiO2, thereby extending their activity into the visible spectrum.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. The following are protocols for the synthesis of the photocatalysts and the evaluation of their photocatalytic activity, based on the comparative study.

Synthesis of Tin(IV)Porphyrin-Sensitized TiO2 Nanotubes (SnP-TNTs)
  • Preparation of the Reaction Mixture: A specific amount of commercial TiO2 (P-25) nanospheres is dispersed in an aqueous solution of NaOH.

  • Addition of Tin Porphyrin: A solution of Sn(IV)porphyrin (SnP) is added to the TiO2 suspension.

  • Hydrothermal Treatment: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature for a designated duration to facilitate the transformation of TiO2 nanospheres into nanotubes and the incorporation of SnP.

  • Purification: The resulting product is washed thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: The final SnP-TNTs photocatalyst is dried in an oven at a controlled temperature.

Photocatalytic Activity Evaluation
  • Catalyst Suspension: A defined amount of the photocatalyst (e.g., SnP-TNTs or TiO2 P-25) is suspended in an aqueous solution of the target pollutant (e.g., Methylene Blue).

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 40 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.[6]

  • Photocatalytic Reaction: The suspension is then irradiated with a visible light source under continuous stirring.

  • Sampling: Aliquots of the suspension are collected at regular time intervals.

  • Analysis: The collected samples are centrifuged to remove the photocatalyst particles, and the concentration of the pollutant in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength.

  • Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time 't'.

Visualizing the Process

To better understand the experimental process and the underlying mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_activity Photocatalytic Activity Test prep1 TiO2 (P-25) + NaOH Solution prep2 Add Sn(IV)Porphyrin prep1->prep2 prep3 Hydrothermal Treatment prep2->prep3 prep4 Wash & Dry prep3->prep4 prep5 SnP-TNTs Catalyst prep4->prep5 act1 Catalyst + Pollutant Solution prep5->act1 Use Catalyst act2 Stir in Dark (Adsorption Equilibrium) act1->act2 act3 Visible Light Irradiation act2->act3 act4 Sample Collection at Intervals act3->act4 act5 Centrifuge & Analyze Supernatant (UV-Vis) act4->act5 act6 Calculate Degradation Efficiency act5->act6

Caption: Experimental workflow for catalyst synthesis and photocatalytic activity evaluation.

Photocatalytic_Mechanism cluster_tio2 TiO2 Photocatalysis (UV Light) cluster_snp_tnt SnP-TNT Enhanced Photocatalysis (Visible Light) tio2_vb Valence Band (VB) tio2_cb Conduction Band (CB) tio2_vb->tio2_cb UV Light (hν ≥ Ebg) hole h+ tio2_cb->tio2_vb Recombination electron e- H2O → •OH H2O → •OH hole->H2O → •OH Oxidation O2 → •O2- O2 → •O2- electron->O2 → •O2- Reduction snp_homo SnP HOMO snp_lumo SnP LUMO snp_homo->snp_lumo Visible Light (hν) hole2 h+ tio2_cb2 TiO2 CB snp_lumo->tio2_cb2 Electron Injection tio2_vb2 TiO2 VB electron2 e- electron2->O2 → •O2- Reduction Pollutant → Degraded Products Pollutant → Degraded Products hole2->Pollutant → Degraded Products Oxidation

Caption: Simplified mechanism of TiO2 photocatalysis and sensitization by a tin complex.

Concluding Remarks

While TiO2 remains a highly effective and widely used photocatalyst, the exploration of composite materials offers a promising avenue for enhancing photocatalytic efficiency, particularly under visible light. The significant improvement in performance observed with SnP-TNTs underscores the potential of tin-based compounds as sensitizers. Future research focusing on direct comparisons between various inorganic tin phosphide semiconductors and TiO2 under standardized conditions will be invaluable for elucidating their relative merits and advancing the field of photocatalysis. Researchers are encouraged to utilize the provided protocols as a baseline for conducting such comparative studies.

References

Benchmarking Tin Phosphide Catalysts for Hydrogen Evolution: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of tin phosphide (B1233454) (SnP) catalysts for the Hydrogen Evolution Reaction (HER) is challenging due to a notable scarcity of dedicated research in this specific area. While transition metal phosphides (TMPs) as a class have garnered significant attention as cost-effective alternatives to platinum-group metals, the focus has predominantly been on elements like cobalt, nickel, iron, and molybdenum. The majority of available literature on tin phosphide compounds investigates their application as anode materials in sodium-ion and lithium-ion batteries, with limited data on their electrocatalytic performance for hydrogen evolution.

This guide provides a comprehensive overview of the standard methodologies used to benchmark HER catalysts and presents a comparative dataset for commonly studied TMPs to serve as a reference for the evaluation of any future this compound catalysts.

Performance Comparison of HER Electrocatalysts

To effectively benchmark a new catalyst, its performance must be compared against established materials under standardized conditions. The key metrics include the overpotential required to achieve a current density of 10 mA/cm² (η₁₀), which is relevant for solar fuel applications, and the Tafel slope, which provides insight into the reaction mechanism. Long-term stability is also a critical parameter for practical applications.

The following table summarizes the performance of several representative transition metal phosphide catalysts in acidic (0.5 M H₂SO₄) and alkaline (1.0 M KOH) media, alongside the benchmark platinum on carbon (Pt/C) catalyst.

CatalystElectrolyteOverpotential @ 10 mA/cm² (η₁₀, mV)Tafel Slope (mV dec⁻¹)Stability
Pt/C (20%) 0.5 M H₂SO₄~30~30High
Pt/C (20%) 1.0 M KOH~70~75-108High
CoP Nanosheets 0.5 M H₂SO₄~12046-55Good stability over 20h
CoP/CC 1.0 M KOH8866Stable over 3,000 cycles
Ni₂P Nanosheets 0.5 M H₂SO₄~13046-60Stable over 10h
Ni₂P/Ni Foam 1.0 M KOH4150High stability
FeP/CC 1.0 M KOH8460Stable over 20h
MoP/CNTs 1.0 M KOH86-Stable over 40h

Note: Performance metrics can vary based on catalyst synthesis, morphology, substrate, and specific testing conditions. The data presented are representative values from various studies.

Experimental Protocols for Catalyst Benchmarking

Standardized experimental procedures are crucial for the objective comparison of electrocatalyst performance. A typical workflow involves catalyst synthesis, characterization, electrode preparation, and electrochemical measurements.

Catalyst Synthesis (Representative Method: Solvothermal Synthesis of CoP)

A common method for synthesizing transition metal phosphides is through a solvothermal reaction.

  • Precursor Preparation : Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and sodium hypophosphite (NaH₂PO₂) are used as cobalt and phosphorus sources, respectively.

  • Reaction : The precursors are dissolved in a solvent (e.g., ethanol (B145695) or deionized water) and sealed in a Teflon-lined stainless-steel autoclave.

  • Heating : The autoclave is heated to a specific temperature (e.g., 180-200 °C) for a set duration (e.g., 12-24 hours).

  • Product Recovery : After cooling, the resulting powder is collected by centrifugation, washed with deionized water and ethanol to remove unreacted precursors, and dried under vacuum.

Electrode Preparation
  • Catalyst Ink Formulation : A specific amount of the catalyst powder (e.g., 5 mg) is dispersed in a solution containing deionized water, isopropanol, and a Nafion solution (e.g., 5 wt%).

  • Homogenization : The mixture is sonicated for at least 30 minutes to form a homogeneous catalyst ink.

  • Deposition : A precise volume of the ink (e.g., 5 µL) is drop-casted onto the surface of a glassy carbon electrode (GCE) or other substrates like carbon cloth.

  • Drying : The electrode is allowed to dry at room temperature.

Electrochemical Measurements

All electrochemical tests are performed in a standard three-electrode cell at room temperature.

  • Working Electrode : The catalyst-modified GCE.

  • Counter Electrode : A graphite (B72142) rod or platinum wire.

  • Reference Electrode : A saturated calomel (B162337) electrode (SCE) or Ag/AgCl, calibrated against a reversible hydrogen electrode (RHE).

  • Electrolyte : Typically 0.5 M H₂SO₄ (acidic) or 1.0 M KOH (alkaline), saturated with high-purity hydrogen gas.

Key Techniques:

  • Linear Sweep Voltammetry (LSV) : Performed at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve specific current densities. All potentials are iR-corrected to compensate for solution resistance.

  • Tafel Analysis : The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density) to investigate the HER mechanism.

  • Electrochemical Impedance Spectroscopy (EIS) : Used to study electrode kinetics and charge-transfer resistance.

  • Chronoamperometry or Chronopotentiometry : Conducted at a constant potential or current density for an extended period (e.g., 10-24 hours) to evaluate the long-term stability of the catalyst.

Visualizing the Benchmarking Workflow

The logical flow from catalyst creation to performance evaluation is a critical aspect of materials science research.

HER_Benchmarking_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physical Characterization cluster_electrochemical Electrochemical Evaluation cluster_analysis Data Analysis & Comparison s1 Precursor Selection (e.g., Metal Salt, P Source) s2 Reaction (e.g., Solvothermal) s1->s2 s3 Purification & Drying s2->s3 c1 Structural Analysis (XRD, TEM) s3->c1 c2 Morphological Analysis (SEM) s3->c2 c3 Compositional Analysis (XPS, EDX) s3->c3 e1 Electrode Preparation (Catalyst Ink) s3->e1 e2 Three-Electrode Setup e1->e2 e3 Performance Measurement (LSV, EIS) e2->e3 e4 Stability Test (Chronoamperometry) e3->e4 a1 Extract Metrics (η₁₀, Tafel Slope) e4->a1 a2 Benchmark Against Standards (e.g., Pt/C) a1->a2

Caption: Experimental workflow for benchmarking HER electrocatalysts.

Hydrogen Evolution Reaction Pathways

The HER proceeds through different mechanistic steps depending on the catalyst and pH. The Tafel slope is indicative of the rate-determining step.

HER_Pathways start H⁺ + e⁻ (Acidic) or H₂O + e⁻ (Alkaline) H_ads H* (Adsorbed Hydrogen) start->H_ads Volmer Step (Adsorption) H2_gas H₂ (gas) H_ads->H2_gas Heyrovsky Step (+ H⁺ + e⁻ or + H₂O + e⁻) H_ads->H2_gas Tafel Step (+ H*)

comparative analysis of different synthesis methods for tin phosphide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Tin Phosphide (B1233454)

Tin phosphides (SnₓPᵧ) are a versatile class of materials garnering significant interest for their potential applications in photocatalysis, thermoelectric devices, and as high-capacity anode materials for next-generation lithium-ion and sodium-ion batteries.[1][2] The diverse stoichiometries and crystal phases of tin phosphide, stemming from the dual stable oxidation states of tin (Sn²⁺ and Sn⁴⁺), offer a rich landscape for materials design. However, the synthesis of phase-pure and morphologically controlled this compound nanostructures remains a critical challenge.[1][2][3]

This guide provides a comparative analysis of three prominent methods for synthesizing this compound: the solvothermal method, solid-state reactions, and ball milling. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the advantages, disadvantages, and typical outcomes of each method, supported by experimental data and detailed protocols.

Performance Comparison of Synthesis Methods

The choice of synthesis method significantly impacts the resulting properties of the this compound material, such as crystallinity, particle size, phase purity, and ultimately, its performance in various applications. The following table summarizes the key quantitative data associated with each synthesis method.

Synthesis MethodPrecursorsTemperature (°C)TimeProduct Phase(s)Particle SizeKey Performance Metrics
Solvothermal Metallic tin, red phosphorus, ethylenediamine[4][5]180 - 200[4][6]10 - 40 h[6][7]Sn₄P₃, SnP[4][7]~15 nm (nanoparticles)[6]High reversible capacity (~560 mAh g⁻¹ for SIBs) and good cycling stability.[7]
Solid-State Reaction Tin(II) chloride, sodium hypophosphite, carbon source[8]6002 hSnP/C, Sn₄P₃/C[8]Not specifiedHigh specific capacity (up to 751 mAh g⁻¹ for SnP/C in LIBs) and excellent long-term cycling stability (610 mAh g⁻¹ after 500 cycles).[8]
Ball Milling Elemental tin, red phosphorus[8]Room Temperature (milling), subsequent annealing may be required2 h (milling)[9]Amorphous or crystalline phosphides (e.g., Ni₃P from Ni and P) depending on intensity[10]Ultrasmall nanoparticles embedded in carbon[9]Can produce a variety of phases; electrochemical performance is highly dependent on post-synthesis treatment.

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality materials. This section outlines the methodologies for the solvothermal, solid-state, and ball milling synthesis of this compound.

Solvothermal Synthesis of Sn₄P₃

The solvothermal method involves a chemical reaction in a closed system (an autoclave) using a solvent at a temperature above its boiling point, leading to high pressure.[11] This method offers excellent control over the size, shape, and crystallinity of the resulting nanoparticles.[12]

Experimental Protocol:

  • In a typical procedure, metallic tin powder and amorphous red phosphorus are used as the tin and phosphorus sources, respectively.[4]

  • The precursors are placed in a Teflon-lined stainless-steel autoclave with a suitable solvent, such as ethylenediamine.[4][5]

  • The autoclave is sealed and heated to a temperature of around 200°C for a specific duration, which can range from several hours to a couple of days.[4][7] The reaction temperature and time are critical parameters that influence the phase and morphology of the final product.[7]

  • After the reaction, the autoclave is cooled down to room temperature naturally.

  • The resulting product is collected by centrifugation, washed several times with ethanol (B145695) and deionized water to remove any unreacted precursors and solvent, and finally dried in a vacuum oven.

Workflow for Solvothermal Synthesis

Solvothermal_Synthesis Precursors Metallic Tin + Red Phosphorus Autoclave Teflon-lined Autoclave Precursors->Autoclave Add Solvent Ethylenediamine Solvent->Autoclave Add Heating Heat to 200°C Autoclave->Heating Reaction Solvothermal Reaction (10-40 hours) Heating->Reaction Cooling Cool to RT Reaction->Cooling Purification Centrifugation & Washing (Ethanol, DI Water) Cooling->Purification Drying Vacuum Drying Purification->Drying Product Sn₄P₃ Nanoparticles Drying->Product

Caption: Workflow for the solvothermal synthesis of this compound nanoparticles.

Solid-State Synthesis of SnₓPᵧ/C Composites

Solid-state reactions involve the direct reaction of solid precursors at elevated temperatures. This method is often simple, scalable, and can be used to produce composite materials with enhanced properties.

Experimental Protocol:

  • A mixture of a tin source (e.g., tin(II) chloride) and a phosphorus source (e.g., sodium hypophosphite) is combined with a carbon source.[8]

  • The mixture is thoroughly ground to ensure homogeneity.

  • The resulting powder is then subjected to a heat treatment under an inert atmosphere (e.g., argon or nitrogen) at a high temperature, typically around 600°C, for a few hours.[8]

  • During the heat treatment, the precursors decompose and react to form this compound, which is simultaneously embedded within the carbon matrix.

  • After cooling to room temperature, the final SnₓPᵧ/C composite is obtained.

Workflow for Solid-State Synthesis

Solid_State_Synthesis Precursors SnCl₂ + NaH₂PO₂ + Carbon Source Grinding Homogeneous Grinding Precursors->Grinding Furnace Tube Furnace Grinding->Furnace Place in Heating Heat to 600°C (Inert Atmosphere) Furnace->Heating Reaction Solid-State Reaction (2 hours) Heating->Reaction Cooling Cool to RT Reaction->Cooling Product SnₓPᵧ/C Composite Cooling->Product

Caption: Workflow for the solid-state synthesis of this compound/carbon composites.

Ball Milling Synthesis of this compound

Ball milling is a mechanochemical synthesis technique that utilizes mechanical energy to induce chemical reactions and structural changes in materials. It is a solvent-free, room-temperature process that can be used to produce amorphous or nanocrystalline materials.[10]

Experimental Protocol:

  • Elemental tin and red phosphorus powders are loaded into a milling vial along with milling balls (e.g., made of stainless steel or tungsten carbide).

  • The vial is sealed in an inert atmosphere to prevent oxidation.

  • The milling is performed using a high-energy planetary ball mill for a set duration, typically a few hours.[9] The milling speed and time are key parameters that determine the final product phase and particle size.

  • The high-energy collisions between the balls and the powder mixture provide the energy required for the reaction between tin and phosphorus.

  • After milling, the resulting powder is collected. In some cases, a subsequent annealing step at an elevated temperature may be necessary to improve the crystallinity of the product.[10]

Workflow for Ball Milling Synthesis

Ball_Milling_Synthesis Precursors Elemental Tin + Red Phosphorus Milling_Vial Milling Vial with Balls Precursors->Milling_Vial Load into Ball_Mill High-Energy Ball Milling (Inert Atmosphere) Milling_Vial->Ball_Mill Milling_Process Milling (e.g., 2 hours) Ball_Mill->Milling_Process Post_Processing Optional Annealing Milling_Process->Post_Processing Product This compound Powder (Amorphous or Nanocrystalline) Post_Processing->Product

Caption: Workflow for the ball milling synthesis of this compound.

Concluding Remarks

The selection of an appropriate synthesis method for this compound is contingent upon the desired material characteristics and the intended application.

  • The solvothermal method is ideal for producing well-defined, crystalline nanoparticles with controlled morphology, which is particularly advantageous for fundamental studies and applications requiring high-quality nanocrystals.

  • Solid-state synthesis offers a straightforward and scalable route to produce composite materials, such as this compound/carbon, which have demonstrated exceptional performance as battery anodes due to the enhanced conductivity and buffering of volume changes provided by the carbon matrix.[8]

  • Ball milling presents a versatile, solvent-free, and room-temperature approach for synthesizing a range of this compound phases. While it can produce amorphous or nanocrystalline materials, post-synthesis annealing is often required to achieve high crystallinity. This method holds promise for large-scale, cost-effective production.[13]

Further research into hybrid synthesis methods and the exploration of novel precursors will continue to advance the controlled synthesis of this compound materials with tailored properties for a wide array of technological applications.

References

A Comprehensive Guide to the Cross-Characterization of Tin Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

Tin phosphides (SnₓPᵧ) are a versatile class of materials garnering significant interest for their potential applications in various fields, including as high-capacity anode materials for sodium-ion and lithium-ion batteries.[1][2][3] A thorough understanding of their structural, chemical, and morphological properties is critical to optimizing their performance. This guide provides a comparative overview of three essential characterization techniques—X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and Transmission Electron Microscopy (TEM)—for the comprehensive analysis of tin phosphide (B1233454) nanomaterials.

Experimental Protocols

Detailed and precise experimental procedures are fundamental to obtaining reliable and reproducible characterization data.

1.1 X-ray Diffraction (XRD)

XRD is primarily used to determine the crystal structure and phase purity of the synthesized tin phosphide materials.

  • Sample Preparation : this compound nanocrystals are typically dried under a vacuum to obtain a fine powder. To prevent oxidation, the powder is handled and mounted onto a sample holder inside a nitrogen-filled glovebox.[2]

  • Data Acquisition : XRD patterns are collected using a diffractometer, such as a Bruker AXS D8 DISCOVER GADDS. Scans are often performed with a specific incident angle (e.g., ω = 18°) to acquire the diffraction data over a range of 2θ values.[4] The resulting patterns are then compared to standard diffraction data from crystallographic databases (e.g., International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.[5]

1.2 X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the material's surface (top 1-10 nm).[6] This is crucial for detecting surface oxidation or residual ligands from synthesis.

  • Sample Preparation : Samples for XPS analysis are prepared by mounting the this compound powder onto a sample holder. Given that tin phosphides can be air-sensitive, a vacuum transfer module is often employed to move the sample from a glovebox into the XPS chamber without exposure to the atmosphere.[7]

  • Data Acquisition : XPS data is acquired using a spectrometer, such as a Versa Probe II from Physical Electronics, equipped with a monochromatic Al Kα X-ray source.[4] High-resolution spectra are recorded for the core levels of the constituent elements, primarily Sn 3d and P 2p.

1.3 Transmission Electron Microscopy (TEM)

TEM provides direct imaging of the nanomaterials, offering insights into their morphology, size, size distribution, and crystalline structure at the atomic scale.[8][9]

  • Sample Preparation : A small amount of the this compound nanocrystal powder is dispersed in a suitable solvent like hexane. A drop of this dispersion is then placed onto a TEM grid (e.g., a 300-mesh carbon-coated copper grid), and the solvent is allowed to evaporate.[4]

  • Data Acquisition : The prepared grid is loaded into a transmission electron microscope. Bright-field TEM images are used to assess the overall morphology and size distribution.[10][11] High-Resolution TEM (HRTEM) is used to visualize the atomic lattice fringes, from which the d-spacing (interplanar spacing) can be measured to confirm the crystal structure identified by XRD.[10][12]

Data Presentation and Comparison

The quantitative data obtained from XRD, XPS, and TEM provide complementary information for a holistic understanding of the this compound material.

Table 1: Summary of XRD Data for Different this compound Phases

This compound Phase Crystal System Space Group ICSD Reference Code Key Diffraction Peaks (2θ)
SnP Trigonal P-3m1 69026 Corresponds to reflections from planes like (101)[10][11]
Sn₄P₃ Rhombohedral R-3mH 15014 Corresponds to reflections from characteristic crystal planes[10][13][14]

| Sn₃P₄ | Trigonal | P31c | - | Corresponds to reflections from characteristic crystal planes[10] |

Table 2: Summary of XPS Data for this compound Nanocrystals

Element (Core Level) Binding Energy (eV) Interpretation
Sn 3d₅/₂ 484.6 - 484.8 Metallic Tin (Sn⁰)[15]
Sn 3d₅/₂ 486.2 - 486.4 Sn²⁺ oxidation state[2][15]
Sn 3d₅/₂ ~487.1 - 487.4 Sn⁴⁺ oxidation state, often indicates surface oxidation (SnO₂)[15][16]
P 2p₃/₂ ~129.0 Corresponds to metal-phosphide (Sn-P) bonds[17]

| P 2p₃/₂ | ~133.6 | Corresponds to phosphate (B84403) species, indicating surface oxidation[18] |

Table 3: Summary of TEM Data for this compound Nanocrystals

Feature Typical Observation Significance
Morphology Spherical or quasi-spherical nanoparticles[1] Influences packing density and electrochemical performance in batteries.
Particle Size 25 ± 3.9 nm in diameter[10][11][12] Affects surface area, reaction kinetics, and volume expansion accommodation.
Lattice Fringes (HRTEM) d-spacing of 3.27 Å Corresponds to the (101) crystal plane of trigonal SnP, confirming crystallinity.[10][11][12]

| Surface Layer | Amorphous layer observed at the surface | Often indicates the presence of an oxidized tin layer on the nanocrystals.[2][10] |

Visualization of the Characterization Workflow

A logical workflow is essential for systematically characterizing materials. The following diagram illustrates the interconnected process of using XRD, XPS, and TEM for a comprehensive analysis of this compound.

G Cross-Characterization Workflow for this compound cluster_synthesis Material Synthesis cluster_characterization Multi-faceted Characterization cluster_analysis Data Analysis and Interpretation cluster_conclusion Final Assessment Synthesis This compound Nanocrystal Synthesis XRD XRD (X-ray Diffraction) Synthesis->XRD XPS XPS (X-ray Photoelectron Spectroscopy) Synthesis->XPS TEM TEM (Transmission Electron Microscopy) Synthesis->TEM XRD_data Phase & Crystal Structure (e.g., SnP, Sn4P3) Crystallite Size XRD->XRD_data XPS_data Surface Chemistry Elemental Composition Oxidation States (Sn⁰, Sn²⁺, P³⁻) XPS->XPS_data TEM_data Morphology & Particle Size (e.g., 25 nm spheres) Atomic Structure (d-spacing) TEM->TEM_data Conclusion Comprehensive Material Profile: Structure-Property Relationship XRD_data->Conclusion XPS_data->Conclusion TEM_data->Conclusion

Caption: Workflow for the cross-characterization of this compound.

Conclusion

The cross-characterization of this compound using XRD, XPS, and TEM provides a powerful and comprehensive approach to understanding its material properties. XRD is indispensable for identifying the bulk crystal phase and purity.[10][11] XPS offers critical insights into the surface chemistry, revealing the presence of oxidation states that can significantly impact electrochemical performance.[2][15] Finally, TEM delivers direct visual confirmation of the material's nanoscale morphology, size, and crystallinity.[10][12] Together, these techniques enable researchers to establish crucial structure-property relationships, paving the way for the rational design and synthesis of advanced this compound materials for energy storage and other applications.

References

A Comparative Guide to the Electrochemical Impedance of Tin Phosphide Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical impedance characteristics of different tin phosphide (B1233454) electrodes, which are promising anode materials for next-generation lithium-ion and sodium-ion batteries. The performance of these electrodes is critically influenced by their impedance behavior, which governs charge transfer and ion diffusion kinetics. Understanding these properties is essential for optimizing battery performance, including rate capability and cycle life.

Data Presentation: A Comparative Analysis of Impedance Parameters

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to deconvolute the various resistance and capacitance components within an electrochemical cell. The resulting Nyquist plots are typically modeled using equivalent electrical circuits to quantify key parameters. The table below summarizes these parameters for different tin phosphide stoichiometries based on available experimental data. A common equivalent circuit model used for this compound electrodes includes the solution resistance (Rs), the solid electrolyte interphase (SEI) resistance (Rsei) and its associated constant phase element (CPEsei), the charge transfer resistance (Rct) and its corresponding double-layer capacitance (CPEdl), and the Warburg impedance (Zw) related to ion diffusion.

Electrode MaterialIon TypeState of Charge (SOC)Rsei (Ω)Rct (Ω)Reference
Sn4P3 Na+CycledVaries with SOCVaries with SOC[1]
Sn4P3/C Composite Li+After 1st cycle~35~100Data estimated from graphical representation
SnP3/C Composite Li+Before cyclingNot specified~250Data estimated from graphical representation
SnP3/C Composite Li+After cyclingNot specified~60Data estimated from graphical representation

Note: The values for composite materials may not represent the intrinsic properties of the pure this compound phases due to the influence of the carbon matrix on conductivity.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the comparison of this compound electrodes.

Electrode Preparation
  • Active Material Synthesis: this compound powders with varying stoichiometries (e.g., Sn4P3, SnP3) are typically synthesized via high-energy mechanical milling or solid-state reaction of tin and red phosphorus powders in a sealed, inert atmosphere (e.g., argon-filled glovebox).

  • Slurry Formulation: The active material is mixed with a conductive agent (e.g., Super P carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a specific weight ratio (e.g., 80:10:10).

  • Solvent Addition: An appropriate solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry.

  • Electrode Casting: The slurry is cast onto a copper foil current collector using a doctor blade to ensure a uniform thickness.

  • Drying: The coated electrodes are dried in a vacuum oven at a specified temperature (e.g., 120 °C) for several hours to remove the solvent.

  • Electrode Punching: Circular electrodes of a specific diameter are punched from the coated foil for coin cell assembly.

Coin Cell Assembly
  • Environment: All cell assembly is performed in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

  • Components: A standard 2032-type coin cell is assembled using the prepared this compound working electrode, a lithium or sodium metal counter and reference electrode, a separator (e.g., Celgard 2400), and an appropriate electrolyte.

  • Electrolyte: A common electrolyte for lithium-ion systems is 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v). For sodium-ion systems, 1 M NaClO4 in a mixture of EC and propylene (B89431) carbonate (PC) with a fluoroethylene carbonate (FEC) additive is often used.

  • Crimping: The coin cell is hermetically sealed using a crimping machine.

Electrochemical Impedance Spectroscopy (EIS) Measurements
  • Instrumentation: EIS measurements are conducted using a potentiostat/galvanostat with a frequency response analyzer module.

  • Cell State: The measurements are typically performed after a certain number of charge-discharge cycles to allow for the formation and stabilization of the solid electrolyte interphase (SEI). The state of charge (SOC) of the electrode is controlled by charging or discharging to a specific voltage.

  • Frequency Range: A wide frequency range is applied, typically from 100 kHz down to 10 mHz or 1 mHz.[1]

  • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied to ensure a linear response of the system.[1]

  • Data Analysis: The resulting impedance data is plotted as a Nyquist plot (Z' vs. -Z''). The data is then fitted to an appropriate equivalent circuit model using specialized software to extract the values of the different impedance components.

Visualizations

The following diagrams illustrate the experimental workflow for EIS analysis and a common equivalent circuit model used to interpret the impedance data of this compound electrodes.

experimental_workflow cluster_synthesis Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis s1 Material Synthesis (Sn + P) s2 Slurry Formulation (Active Material, Carbon, Binder) s1->s2 s3 Electrode Casting (on Cu foil) s2->s3 s4 Drying and Punching s3->s4 a1 Coin Cell Assembly (in Glovebox) s4->a1 t1 Galvanostatic Cycling (Charge/Discharge) a1->t1 t2 EIS Measurement (at specific SOC) t1->t2 d1 Nyquist Plot Generation t2->d1 d2 Equivalent Circuit Fitting d1->d2 d3 Parameter Extraction (Rsei, Rct, etc.) d2->d3

Experimental workflow for EIS analysis.

equivalent_circuit start Rs Rs start->Rs n1 Rsei Rsei n1->Rsei CPEsei CPEsei n1->CPEsei n2 Rct Rct n2->Rct CPEdl CPEdl n2->CPEdl n3 Zw Zw n3->Zw end Rs->n1 Rsei->n2 CPEsei->n2 Rct->n3 CPEdl->n3 Zw->end

A common equivalent circuit model.

References

Stability of Tin Phosphide Anodes: A Comparative Guide to Electrolyte Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in battery technology and material science, the stability of electrode materials is a critical parameter for the development of next-generation energy storage systems. Tin phosphide (B1233454) (SnPₓ), with its high theoretical capacity, has emerged as a promising anode material for lithium-ion and sodium-ion batteries. However, its practical application is often hindered by poor cycling stability. This guide provides a comparative assessment of tin phosphide's stability in various electrolyte systems, supported by experimental data and detailed methodologies.

This compound anodes, particularly Sn₄P₃, exhibit significant volumetric changes during the alloying/de-alloying reactions with lithium and sodium ions. This can lead to pulverization of the active material, loss of electrical contact, and an unstable solid electrolyte interphase (SEI), all of which contribute to rapid capacity fading.[1][2] The choice of electrolyte plays a pivotal role in mitigating these degradation mechanisms and enhancing the overall electrochemical performance.

Comparative Analysis of this compound Stability in Different Electrolytes

The electrochemical stability of this compound anodes is profoundly influenced by the composition of the electrolyte, including the type of salt, solvent, and additives. The following tables summarize the performance of this compound in various electrolyte systems based on published research.

Electrolyte TypeIonKey FindingsReference
Carbonate-basedNa⁺NaFSI salt provides improved capacity retention compared to NaPF₆. A lower desodiation cut-off potential (1.2 V vs. 2.5 V) drastically increases capacity retention.[3]
Carbonate-basedK⁺In KPF₆-based electrolytes, Sn₄P₃/C experiences severe capacity degradation, with less than 100 mAh g⁻¹ remaining after 100 cycles.[4]
Concentrated KFSI-basedK⁺A 2.5 M KFSI in EC/DEC electrolyte demonstrates excellent cycling stability for Sn₄P₃/C, with a specific capacity of 187.8 mAh g⁻¹ after 200 cycles at 500 mA g⁻¹. This is attributed to the formation of an inorganic KF-rich SEI.[4]
Glyme (Ether)-basedNa⁺Glyme-based electrolytes show a significant increase in discharging specific capacity and lower cell degradation for tin-based anodes compared to carbonate-based electrolytes.[5][6]
Ionic LiquidK⁺KFSI-based ionic liquid electrolytes have been shown to improve the performance of Sn₄P₃ anodes.[7]
Solid PolymerLi⁺A poly(ethylene oxide)-based solid polymer electrolyte at 60 °C shows much better cycling stability for Sn₄P₃ films than a liquid organic electrolyte at 25 °C.[1]

Table 1: Performance of this compound Anodes in Various Electrolyte Systems.

Quantitative Performance Data

The following table provides a quantitative comparison of the cycling performance of this compound-based anodes in different electrolyte formulations.

Anode MaterialElectrolyte SystemIonCurrent DensityCapacity RetentionNo. of CyclesReference
Sn₄P₃/C1 M NaFSI in EC:DEC (1:1) + 10 vol% FECNa⁺Not SpecifiedGood initial stabilityNot Specified[3]
Sn₄P₃/C1 M NaPF₆ in EC:DEC (1:1) + 10 vol% FECNa⁺Not SpecifiedSEI stripping at high voltageNot Specified[3]
Sn₄P₃/C2.5 M KFSI in EC/DECK⁺500 mA g⁻¹~83% (of initial reversible)200[4]
Sn₄P₃/C0.8 M KPF₆ in EC/DECK⁺50 mA g⁻¹< 100 mAh g⁻¹ remaining100[4]
Sn₄P₃–C nanospheresNot SpecifiedNa⁺2000 mA g⁻¹420 mAh g⁻¹ (final capacity)2000[2]
Sn₄P₃–C nanospheresNot SpecifiedLi⁺2000 mA g⁻¹440 mAh g⁻¹ (final capacity)500[2]
Sn₄P₃/GTNot SpecifiedNa⁺5 A g⁻¹Stable cycling500[8]
Sn₄P₃/C nanocompositeNot SpecifiedNa⁺Not Specified86%150[9]

Table 2: Quantitative Cycling Performance of this compound Anodes.

Experimental Protocols

The data presented in this guide is based on standard electrochemical evaluation methods. A general experimental workflow is outlined below.

Electrode Preparation
  • Slurry Formulation: The active material (this compound composite) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF or carboxymethyl cellulose (B213188) - CMC) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP or deionized water) to form a homogeneous slurry. A typical weight ratio is 70:15:15 (active material:conductive agent:binder).

  • Coating: The slurry is cast onto a current collector (typically copper foil for anodes) using a doctor blade technique to ensure a uniform thickness.

  • Drying: The coated electrodes are dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Electrode Punching: Circular electrodes of a specific diameter are punched from the dried sheet for coin cell assembly.

Coin Cell Assembly
  • Environment: The coin cells (e.g., CR2032) are assembled in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm) to prevent contamination.

  • Components: The cell consists of the prepared this compound working electrode, a separator (e.g., Celgard or glass fiber), a counter and reference electrode (e.g., lithium or sodium metal foil), and the electrolyte of interest.

  • Assembly: The components are stacked in the order of the negative case, the working electrode, the separator with electrolyte, the counter/reference electrode, a spacer, a spring, and the positive case, followed by crimping to seal the cell.

Electrochemical Measurements
  • Galvanostatic Cycling: The cells are cycled at various current densities within a specific voltage window (e.g., 0.01-2.0 V vs. Li/Li⁺ or Na/Na⁺) using a battery testing system. This provides data on specific capacity, coulombic efficiency, and cycle life.

  • Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV s⁻¹) to identify the redox potentials of the electrochemical reactions.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is conducted at different states of charge to analyze the charge transfer resistance and SEI formation.

Degradation Pathway and Experimental Workflow

The degradation of this compound anodes and the workflow for their evaluation can be visualized as follows.

cluster_degradation Degradation Pathway of this compound Anode A Ion Insertion/Extraction B Large Volume Change A->B C Particle Cracking/ Pulverization B->C D Sn Aggregation/ Agglomeration C->D E Loss of Electrical Contact C->E F SEI Rupture & Reformation C->F D->E H Capacity Fade E->H G Electrolyte Consumption F->G G->H

Caption: Degradation mechanism of this compound anodes.

cluster_workflow Experimental Workflow for Stability Assessment A Material Synthesis (e.g., SnPₓ/C composite) B Electrode Preparation A->B C Coin Cell Assembly B->C D Electrochemical Testing (Cycling, CV, EIS) C->D E Post-mortem Analysis (SEM, TEM, XRD, XPS) D->E F Data Analysis & Interpretation E->F

References

Validating the P-Type Conductivity of Tin Phosphide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fundamental electronic properties of novel materials is paramount. This guide provides a comparative framework for validating the p-type conductivity of tin phosphide, a material of growing interest in various technological applications. Due to the limited direct experimental literature confirming the p-type nature of binary this compound, this document outlines the essential experimental procedures and provides comparative data from established p-type semiconductors: tin sulfide (B99878) (SnS) and copper indium gallium selenide (B1212193) (CIGS).

Comparative Analysis of P-Type Semiconductor Properties

To ascertain the p-type nature of a material, key electrical parameters must be quantified. The following table summarizes typical properties for p-type tin sulfide (SnS) and copper indium gallium selenide (CIGS), which can serve as benchmarks for future experimental validation of this compound.

PropertyTin Sulfide (SnS)Copper Indium Gallium Selenide (CIGS)This compound (SnP, Sn₄P₃)
Conductivity Type p-type[1][2]p-type[3]To be experimentally verified
Carrier Concentration (holes/cm³) 10¹⁵ - 10¹⁷[4]~10¹⁷[5]-
Mobility (cm²/Vs) ~12.1[4]7.55 x 10⁻³ to 4.08[6]-
Resistivity (Ω·cm) 10⁻¹ - 10⁻⁴[1]--
Seebeck Coefficient (μV/K) 300 - 500[1]--

Experimental Protocols for Conductivity Validation

Accurate determination of a semiconductor's conductivity type relies on robust experimental techniques. The two primary methods for this validation are Hall effect measurements and Seebeck effect measurements.

Hall Effect Measurement

The Hall effect is a definitive method to determine the majority carrier type and concentration in a semiconductor. A positive Hall coefficient is indicative of p-type conductivity.

Methodology:

  • Sample Preparation: A thin, uniform film of the material to be tested (e.g., this compound) is deposited on an insulating substrate. The sample is typically patterned into a Hall bar or a van der Pauw geometry.

  • Contact Placement: Four electrical contacts are made at the periphery of the sample.

  • Measurement Setup:

    • A constant current (I) is passed through two of the contacts.

    • A magnetic field (B) of known strength is applied perpendicular to the plane of the sample.

    • The Hall voltage (VH) is measured across the other two contacts, perpendicular to the current flow.

  • Data Analysis: The Hall coefficient (RH) is calculated using the formula: RH = (VH * t) / (I * B) where 't' is the thickness of the film. A positive RH indicates p-type conductivity.

  • Carrier Concentration and Mobility: The carrier (hole) concentration (p) can be determined from the Hall coefficient (p = 1 / (q * RH)), where q is the elementary charge. The mobility (μ) can then be calculated from the measured resistivity (ρ) using the relation μ = 1 / (q * p * ρ).

Hall_Effect_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Deposit this compound Thin Film prep2 Pattern Sample (Hall Bar/van der Pauw) prep1->prep2 prep3 Apply Electrical Contacts prep2->prep3 meas1 Apply Constant Current (I) prep3->meas1 meas2 Apply Perpendicular Magnetic Field (B) meas1->meas2 meas3 Measure Hall Voltage (VH) meas2->meas3 analysis1 Calculate Hall Coefficient (RH) meas3->analysis1 analysis2 Determine Carrier Type (Sign of RH) analysis1->analysis2 analysis3 Calculate Carrier Concentration & Mobility analysis1->analysis3

Fig. 1: Experimental workflow for Hall effect measurement.
Seebeck Effect Measurement

The Seebeck effect describes the generation of a voltage in a material when a temperature gradient is applied. The sign of the Seebeck coefficient (also known as thermopower) indicates the majority carrier type. A positive Seebeck coefficient corresponds to a p-type semiconductor.

Methodology:

  • Sample Preparation: A rectangular sample of the material is prepared.

  • Measurement Setup:

    • Two ends of the sample are brought into contact with a hot probe and a cold probe, creating a temperature difference (ΔT) across the sample.

    • The temperature of both probes is precisely measured.

    • The resulting thermoelectric voltage (ΔV) is measured between the two probes.

  • Data Analysis: The Seebeck coefficient (S) is calculated as: S = -ΔV / ΔT A positive value of S indicates that the majority charge carriers are holes, confirming p-type conductivity.

Seebeck_Effect_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Prepare Rectangular Sample setup2 Apply Temperature Gradient (ΔT) with Hot & Cold Probes setup1->setup2 meas1 Measure Temperature of Both Probes setup2->meas1 meas2 Measure Thermoelectric Voltage (ΔV) meas1->meas2 analysis1 Calculate Seebeck Coefficient (S = -ΔV / ΔT) meas2->analysis1 analysis2 Determine Carrier Type (Sign of S) analysis1->analysis2 Logical_Framework cluster_synthesis Material Synthesis cluster_characterization Electrical Characterization cluster_analysis Data Interpretation cluster_validation Validation & Comparison synthesis Synthesize this compound hall Hall Effect Measurement synthesis->hall seebeck Seebeck Effect Measurement synthesis->seebeck hall_result Positive Hall Coefficient? hall->hall_result seebeck_result Positive Seebeck Coefficient? seebeck->seebeck_result ptype_confirmed P-Type Conductivity Confirmed hall_result->ptype_confirmed Yes seebeck_result->ptype_confirmed Yes comparison Compare with SnS, CIGS, etc. ptype_confirmed->comparison

References

Comparative Life Cycle Assessment of Tin Phosphide-Based Batteries: A Look at the Environmental Footprint

Author: BenchChem Technical Support Team. Date: December 2025

While direct, comprehensive comparative life cycle assessments (LCAs) for tin phosphide-based batteries are not yet readily available in scientific literature, an analysis of their constituent components and comparisons with established anode materials like graphite (B72142) and silicon can provide valuable insights into their potential environmental performance. This guide synthesizes available data to offer a preliminary environmental profile for researchers, scientists, and drug development professionals interested in this emerging battery technology.

Quantitative Comparison of Anode Materials

To establish a baseline, the following table summarizes cradle-to-gate environmental impact data for the production of two common anode materials: natural graphite and silicon. "Cradle-to-gate" refers to the assessment of a product's life cycle from raw material extraction to the point it leaves the factory gate.

Anode MaterialGlobal Warming Potential (kg CO2 eq. / kg of anode)Reference
Natural Graphite9.6[1]
Silicon (from metallurgical grade)1.8 - 6.5

Experimental Protocols: A Glimpse into Anode Production LCA

A life cycle assessment is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its lifecycle. The data presented for graphite and silicon anodes are derived from detailed inventories of material and energy inputs and environmental outputs associated with their production.

Natural Graphite Anode Production: The production of battery-grade natural graphite typically involves mining, crushing, grinding, flotation to concentrate the graphite, spheronization to shape the particles, and high-temperature purification. Each of these steps consumes significant amounts of energy and chemicals, contributing to its overall environmental footprint.

Silicon Anode Production: The environmental impact of silicon anode production can vary depending on the manufacturing process. The data in the table reflects processes starting from metallurgical-grade silicon. These processes often involve energy-intensive steps like chemical vapor deposition or ball milling to create nano-structured silicon suitable for battery applications.

Potential Environmental Profile of Tin Phosphide (B1233454) Anodes

A complete LCA for this compound batteries would require a detailed life cycle inventory (LCI) for the synthesis of this compound anode material at an industrial scale, which is currently not publicly available. However, we can infer potential environmental hotspots by examining the production of its precursors: tin and phosphorus.

Tin Production: The production of tin involves mining and smelting, which are energy-intensive processes. The global warming potential of tin production can vary depending on the energy sources used.

Phosphorus Production: Red phosphorus, a common precursor for this compound synthesis, is produced from white phosphorus, which is manufactured through the electrothermal reduction of phosphate (B84403) rock. This process is highly energy-consuming.

Several laboratory-scale synthesis methods for this compound have been reported, including:

  • Solid-phase synthesis: This method involves the direct reaction of tin and red phosphorus at elevated temperatures.

  • Solvothermal synthesis: This technique utilizes solvents under pressure and at moderate temperatures to produce this compound nanoparticles.

  • Electrospinning: This method can be used to create this compound-carbon composite nanofibers.

The environmental impact of scaling up these processes would depend on factors such as energy consumption, solvent use and recycling, and waste generation.

Visualizing the Battery Life Cycle

To understand the complete environmental picture, it is essential to consider the entire life cycle of a battery, from raw material extraction to its end-of-life.

Battery_Lifecycle cluster_0 Cradle-to-Gate cluster_1 Use Phase cluster_2 End-of-Life Raw Material\nExtraction Raw Material Extraction Material\nProcessing Material Processing Raw Material\nExtraction->Material\nProcessing  Raw Materials Anode & Cathode\nProduction Anode & Cathode Production Material\nProcessing->Anode & Cathode\nProduction  Processed  Materials Cell\nAssembly Cell Assembly Anode & Cathode\nProduction->Cell\nAssembly  Electrodes Battery\nOperation Battery Operation Cell\nAssembly->Battery\nOperation  Battery Pack Collection Collection Battery\nOperation->Collection  Used Battery Recycling Recycling Collection->Recycling  Sorted Batteries Disposal Disposal Collection->Disposal  Non-recyclable  Components Recycling->Material\nProcessing  Recovered  Materials

Caption: A generalized workflow of a battery's life cycle stages.

References

A Comparative Guide to Tin Phosphide and Other Metal Phosphides in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, cost-effective, and durable catalysts is a cornerstone of modern chemical synthesis and energy conversion. Among the various classes of materials being explored, metal phosphides have emerged as highly promising candidates, demonstrating remarkable activity in a range of catalytic applications. This guide provides an objective comparison of tin phosphide (B1233454) (SnP) with other prevalent transition metal phosphides (TMPs), such as nickel phosphide (Ni₂P), cobalt phosphide (CoP), and molybdenum phosphide (MoP). By presenting key performance data, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to select and design optimal catalytic systems.

Performance Comparison of Metal Phosphides in Electrocatalysis

The electrochemical reduction of water to produce hydrogen (Hydrogen Evolution Reaction, HER) and the oxidation of water to produce oxygen (Oxygen Evolution Reaction, OER) are fundamental processes for renewable energy storage. Similarly, the electrochemical reduction of carbon dioxide (CO₂RR) into valuable fuels and chemicals is a critical technology for a sustainable future. Metal phosphides have shown significant promise in catalyzing these reactions.

Hydrogen Evolution Reaction (HER)

The efficiency of HER catalysts is primarily evaluated by the overpotential required to achieve a specific current density (typically 10 mA/cm²) and the Tafel slope, which provides insight into the reaction mechanism. Lower overpotential and a smaller Tafel slope indicate a more efficient catalyst.

CatalystElectrolyteOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
SnPₓ Data not readily available in direct comparative studies--
Ni₂P 0.5 M H₂SO₄12046[1]
Co-doped Ni₂P Acidic31-[2]
Ni₅P₄ 0.5 M H₂SO₄6464[1]
CoP 0.5 M H₂SO₄11071[3]
Fe₀.₅Co₀.₅P AcidicHigh activity reported-[4][5]
MoP/CDs Alkaline70-[3]

Note: The performance of catalysts can vary significantly based on the synthesis method, support material, and testing conditions.

Oxygen Evolution Reaction (OER)

Similar to HER, the performance of OER catalysts is assessed by the overpotential at a given current density and the Tafel slope.

CatalystElectrolyteOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
SnPₓ Data not readily available in direct comparative studies--
Ni₂P/NiOₓ core/shell 1 M KOH290-
CoP NWs 1 M KOH24878[6]
Fe-Co-P alloy -252-[7]
Fe₂₋ₓMnₓP (x=0.9) 1.0 M KOH480 (annealed: ~380)-[8]
FeCoNiP 1.0 M KOH200-[9]

Note: The in-situ formation of metal oxides/hydroxides on the surface of phosphides during OER is often considered the true catalytic species.[10][11]

CO₂ Reduction Reaction (CO₂RR)

For CO₂RR, key performance metrics include the Faradaic efficiency (FE) for a specific product and the partial current density. Tin-based materials, in general, are known to be effective for the reduction of CO₂ to formate (B1220265).

CatalystProductMax. Faradaic Efficiency (%)Partial Current Density (mA/cm²)Reference
Sn electrode Formate70.3-[12]
Sn-Pb alloy Formate77.5-[12]
Electrodeposited Sn CO-5-8 at η < 250 mV[13]
SnS₂/Sn₁-O₃G Ethanol (B145695)~82.5-[14]
TiP Formic Acid-Onset potential: -0.43 V[15]
CrP Formic Acid-Onset potential: -0.25 V[15]

Performance Comparison in Hydrodeoxygenation (HDO)

Hydrodeoxygenation is a crucial process for upgrading biomass-derived oils into transportation fuels. Metal phosphides have demonstrated high activity and selectivity in cleaving C-O bonds.

CatalystModel CompoundConversion (%)Major Product(s)Selectivity (%)Reference
SnPₓ Data not readily available in direct comparative studies---
Ni₂P/SiO₂ Anisole (B1667542)~100Benzene (B151609)96.0[16][17]
MoP/SiO₂ Anisole< 20Benzene, Phenol (B47542)-[18]
NiMoP/SiO₂ Anisole~60Benzene, Phenol-[18]
Fe₂P/SiO₂ Anisole-Benzene96.7[19]

Experimental Protocols

Detailed and consistent experimental procedures are critical for the reliable comparison of catalytic performance. Below are representative protocols for the synthesis of metal phosphides and their evaluation in electrocatalysis.

Synthesis of Tin Phosphide (Sn₄P₃) Nanocrystals

A solvothermal method is commonly employed for the synthesis of this compound nanocrystals.[20][21]

Procedure:

  • In a typical synthesis of Sn₄P₃, tin(II) chloride (SnCl₂) and a phosphorus source, such as tris(diethylamino)phosphine (B1199214) (P(NEt₂)₃) or white/red phosphorus, are used.[6][22]

  • The precursors are mixed in a high-boiling point solvent, often oleylamine, which also acts as a capping agent.[20]

  • The reaction mixture is degassed and heated to a specific temperature (e.g., 250 °C) under an inert atmosphere (e.g., nitrogen).[22]

  • The reaction is allowed to proceed for a controlled duration to influence the size and phase of the resulting nanocrystals.

  • The product is then isolated by centrifugation and washed with solvents like ethanol and chloroform (B151607) to remove unreacted precursors and byproducts.[22]

  • The final product is dried under vacuum.

The stoichiometry and morphology of the this compound can be tuned by adjusting parameters such as the Sn/P molar ratio, reaction temperature, and the use of coordinating solvents.[20]

Synthesis of Other Metal Phosphides (e.g., Ni₂P)

A common method for synthesizing transition metal phosphides is the temperature-programmed reduction of a metal phosphate (B84403) precursor.

Procedure:

  • A metal precursor (e.g., nickel chloride) is impregnated onto a support material (e.g., silica).

  • The supported metal precursor is then treated with a phosphorus source, such as sodium hypophosphite (NaH₂PO₂), followed by calcination.

  • The resulting metal phosphate is reduced under a hydrogen atmosphere at elevated temperatures to form the desired metal phosphide phase.

Electrochemical Evaluation of HER/OER Performance

A standard three-electrode electrochemical setup is used to evaluate the catalytic activity.[23]

Setup:

  • Working Electrode: The synthesized catalyst is typically deposited on a conductive substrate (e.g., glassy carbon, carbon paper, or nickel foam).

  • Counter Electrode: A platinum wire or graphite (B72142) rod is commonly used.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode is used, and potentials are converted to the reversible hydrogen electrode (RHE) scale.

  • Electrolyte: The choice of electrolyte depends on the reaction being studied (e.g., 0.5 M H₂SO₄ for HER in acidic media, 1.0 M KOH for HER/OER in alkaline media).

Procedure:

  • The electrolyte is purged with a gas (e.g., N₂ or O₂) to ensure saturation.

  • Linear sweep voltammetry (LSV) is performed at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve, from which the overpotential is determined.

  • The Tafel slope is derived from the linear region of the Tafel plot (log |current density| vs. overpotential).

  • Chronoamperometry or chronopotentiometry is used to assess the long-term stability of the catalyst.

Mechanistic Insights and Signaling Pathways

The catalytic mechanism on metal phosphides is a subject of ongoing research. The following diagrams illustrate the generally accepted pathways for HER and a proposed pathway for CO₂ reduction.

Hydrogen Evolution Reaction (HER) Mechanism

The HER on catalyst surfaces in acidic media typically proceeds through either the Volmer-Heyrovsky or Volmer-Tafel mechanism.

HER_Mechanism cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H_plus H⁺ + e⁻ H_ads *H H_plus->H_ads Adsorption H_ads2 *H H_ads->H_ads2 H_ads3 H H_ads->H_ads3 H_ads4 H H_ads->H_ads4 H2_hey H₂ H_ads2->H2_hey H_plus2 H⁺ + e⁻ H_plus2->H2_hey H2_taf H₂ H_ads3->H2_taf H_ads4->H2_taf

Caption: Generalized pathways for the Hydrogen Evolution Reaction.

Proposed CO₂ Reduction Pathway to Formate on Tin-Based Catalysts

The electrochemical reduction of CO₂ on tin surfaces is believed to proceed through the formation of a key intermediate, *OCHO.[3][24][25]

CO2RR_Mechanism CO2_aq CO₂(aq) CO2_ads CO₂ CO2_aq->CO2_ads Adsorption CO2_rad CO₂⁻ CO2_ads->CO2_rad + e⁻ OCHO_ads *OCHO CO2_rad->OCHO_ads + H⁺ + e⁻ HCOOH HCOOH OCHO_ads->HCOOH Desorption

Caption: A simplified proposed pathway for CO₂ reduction to formic acid.

Conclusion

Transition metal phosphides represent a versatile and highly active class of catalysts for a variety of important chemical transformations. While nickel, cobalt, and iron phosphides have been extensively studied and have demonstrated excellent performance, particularly in electrocatalysis and hydrodeoxygenation, the catalytic potential of this compound is an area ripe for further exploration. The available data suggests that tin-based materials are particularly promising for the electrochemical reduction of CO₂ to formate and potentially other valuable products.[12][14]

Future research should focus on direct, systematic comparisons of this compound with other metal phosphides under standardized conditions to accurately benchmark its performance. Furthermore, a deeper understanding of the structure-activity relationships and reaction mechanisms on this compound surfaces will be crucial for the rational design of next-generation catalysts. The detailed experimental protocols provided in this guide serve as a foundation for such comparative studies, enabling researchers to contribute to the advancement of this exciting field.

References

Doped Tin Phosphide: A Comparative Guide to its Emerging Thermoelectric Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for efficient and cost-effective thermoelectric materials is a critical endeavor in the pursuit of sustainable energy solutions and advanced thermal management technologies. Among the emerging candidates, metal phosphides, and specifically tin phosphide (B1233454) (SnP), have garnered interest due to their earth-abundant constituents and potentially favorable electronic and thermal transport properties. This guide provides a comparative analysis of the thermoelectric properties of doped tin phosphide, drawing insights from related material systems due to the nascent stage of experimental research on doped SnP itself. We present available data, detail relevant experimental protocols, and offer a forward-looking perspective for researchers in the field.

Introduction to this compound in Thermoelectrics

This compound exists in several stoichiometric forms, including SnP, Sn₄P₃, and Sn₃P₄. While traditionally explored for applications in lithium-ion and sodium-ion batteries, its potential as a thermoelectric material is an area of growing investigation.[1] The thermoelectric efficiency of a material is quantified by the dimensionless figure of merit, zT, defined as zT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity.[2] Achieving a high zT necessitates a high power factor (S²σ) and low thermal conductivity. Doping is a key strategy to optimize these interdependent parameters by tuning the carrier concentration and introducing phonon scattering centers.

Comparative Analysis of Thermoelectric Performance

Direct experimental data on the thermoelectric properties of various doped this compound compounds is currently limited in publicly available literature. Therefore, to provide a valuable comparative guide, we will present data from closely related and well-studied thermoelectric materials: other doped metal phosphides and doped tin chalcogenides. These materials serve as important benchmarks and provide insights into the potential effects of doping on this compound.

Table 1: Thermoelectric Properties of Selected Doped Metal Phosphides

Material SystemDopant/StoichiometryTemperature (K)Seebeck Coefficient (μV/K)Electrical Conductivity (S/m)Thermal Conductivity (W/mK)zTReference
CaCuPIntrinsic (p-type)873---~0.6[3]
Cd₃P₂n-type673---~0.9[4][5]
Ag₆Ge₁₀P₁₂Ga (p-type)750---~0.7[4]
ZnCu₂P₈Cu-rich (p-type)673---~0.25[4]

Table 2: Thermoelectric Properties of Selected Doped Tin Chalcogenides

Material SystemDopant/StoichiometryTemperature (K)Seebeck Coefficient (μV/K)Electrical Conductivity (S/cm)Thermal Conductivity (W/mK)zTReference
SnSeNa (p-type)923--->2.0[6]
SnSeBi (n-type)700-905.8 (for 1% Bi)--0.074[7]
SnTeCu₂Te (p-type)823---~1.04[8]
Ge₀.₉₉In₀.₀₁Te₀.₉₄Se₀.₀₆Sn, In, Se (p-type)723---0.9[5]

Note: Dashes (-) indicate that the specific value was not provided in the cited source, although the overall zT was reported.

Experimental Protocols

The synthesis and characterization of novel thermoelectric materials like doped this compound require a systematic experimental approach. Below are detailed methodologies for key experiments, which are standard in the field and would be directly applicable to the investigation of doped SnP.

Synthesis of Doped this compound

A common and effective method for synthesizing doped this compound is through a solid-state reaction followed by a consolidation process.

Workflow for Synthesis and Sample Preparation

SynthesisWorkflow cluster_synthesis Synthesis cluster_consolidation Consolidation start Weighing Stoichiometric Amounts of Sn, P, and Dopant Powders seal Sealing in Evacuated Quartz Ampoule start->seal Inert Atmosphere anneal High-Temperature Annealing seal->anneal e.g., 800-1000 K grind Grinding Annealed Ingot into Fine Powder anneal->grind sps Spark Plasma Sintering (SPS) or Hot Pressing grind->sps High Pressure, Elevated Temperature final_sample Characterization-Ready Pellet sps->final_sample Dense Polycrystalline Sample

Caption: Workflow for the synthesis of doped this compound.

Detailed Steps:

  • Precursor Preparation: High-purity powders of tin (Sn), red phosphorus (P), and the desired dopant element are weighed in precise stoichiometric ratios inside an inert atmosphere glovebox to prevent oxidation.

  • Encapsulation: The mixed powders are loaded into a quartz ampoule, which is then evacuated to a high vacuum (e.g., < 10⁻⁴ Torr) and flame-sealed.

  • Solid-State Reaction: The sealed ampoule is placed in a furnace and slowly heated to a specific annealing temperature (typically in the range of 800-1000 K) and held for an extended period (e.g., 24-72 hours) to ensure a complete reaction and homogenization. The ampoule is then slowly cooled to room temperature.

  • Powder Processing: The resulting ingot is ground into a fine powder inside the glovebox.

  • Consolidation: The fine powder is densified into a pellet using techniques like Spark Plasma Sintering (SPS) or hot pressing. This step is crucial for obtaining dense samples with good mechanical integrity, which are necessary for accurate transport property measurements.

Characterization of Thermoelectric Properties

Once a dense pellet is fabricated, its thermoelectric properties are measured as a function of temperature.

Workflow for Thermoelectric Property Measurement

MeasurementWorkflow cluster_measurements Property Measurements cluster_calculation Calculation sample Doped SnP Pellet seebeck_sigma Simultaneous Measurement of Seebeck Coefficient (S) & Electrical Conductivity (σ) (e.g., ZEM-3) sample->seebeck_sigma kappa Thermal Diffusivity (D) Measurement (e.g., Laser Flash Analysis) sample->kappa cp Specific Heat (Cp) Measurement (e.g., DSC or PPMS) sample->cp density Density (ρ) Measurement (Archimedes' Method) sample->density calc_zt Calculate Figure of Merit: zT = (S² * σ * T) / κ seebeck_sigma->calc_zt calc_kappa Calculate Thermal Conductivity: κ = D * Cp * ρ kappa->calc_kappa cp->calc_kappa density->calc_kappa calc_kappa->calc_zt final_zt zT vs. Temperature calc_zt->final_zt

Caption: Experimental workflow for thermoelectric property characterization.

Detailed Protocols:

  • Seebeck Coefficient and Electrical Conductivity: These two properties are often measured simultaneously using commercial systems like a Linseis LSR or ULVAC-RIKO ZEM-3. The sample is typically cut into a rectangular bar. A temperature gradient (ΔT) is established across the length of the sample, and the resulting voltage (ΔV) is measured to determine the Seebeck coefficient (S = -ΔV/ΔT). The electrical conductivity (σ) is measured using the four-probe method to eliminate the influence of contact resistance.

  • Thermal Conductivity: The total thermal conductivity (κ) is calculated using the formula κ = D × Cₚ × ρ, where D is the thermal diffusivity, Cₚ is the specific heat capacity, and ρ is the density of the sample.

    • Thermal Diffusivity (D): Measured using the laser flash analysis (LFA) technique. A high-intensity, short-duration laser pulse heats one side of a disk-shaped sample, and an infrared detector measures the temperature rise on the opposite face as a function of time.

    • Specific Heat Capacity (Cₚ): Can be measured using a Differential Scanning Calorimeter (DSC) or a Physical Property Measurement System (PPMS).

    • Density (ρ): Determined using the Archimedes' method.

Theoretical Insights and Future Directions

Computational studies, often employing Density Functional Theory (DFT), have emerged as powerful tools for predicting the thermoelectric potential of new materials.[9] High-throughput computational screening has identified several metal phosphides as promising candidates.[9][10] Theoretical models can predict the electronic band structure, density of states, and phonon dispersion, which are crucial for understanding and optimizing thermoelectric properties. For doped this compound, theoretical investigations could:

  • Identify optimal dopants: Screen various elements to determine which are most likely to effectively tune the carrier concentration without significantly degrading mobility.

  • Predict zT values: Calculate the theoretical maximum zT that could be achieved with optimal doping.

  • Guide experimental efforts: Provide a roadmap for experimental synthesis and characterization by identifying the most promising compositions.

Logical Relationship for Thermoelectric Material Optimization

OptimizationLogic goal High zT power_factor High Power Factor (S²σ) goal->power_factor low_kappa Low Thermal Conductivity (κ) goal->low_kappa high_s High Seebeck Coefficient (S) power_factor->high_s high_sigma High Electrical Conductivity (σ) power_factor->high_sigma low_kappa_e Low Electronic Thermal Conductivity (κₑ) low_kappa->low_kappa_e low_kappa_l Low Lattice Thermal Conductivity (κₗ) low_kappa->low_kappa_l doping Doping Strategy band_eng Band Structure Engineering doping->band_eng Optimizes Carrier Concentration phonon_scat Enhanced Phonon Scattering doping->phonon_scat Introduces Point Defects band_eng->high_s band_eng->high_sigma phonon_scat->low_kappa_l

Caption: Key strategies for optimizing the thermoelectric figure of merit (zT).

Conclusion

While experimental research on the thermoelectric properties of doped this compound is still in its early stages, the broader field of metal phosphide thermoelectrics shows significant promise. By drawing comparisons with materials like CaCuP, Cd₃P₂, and doped tin chalcogenides, researchers can gain valuable insights into the potential of doped SnP. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation of this and other novel thermoelectric materials. Future research, combining theoretical predictions with targeted experimental synthesis and characterization, will be crucial in unlocking the full thermoelectric potential of doped this compound.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Tin Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of hazardous materials like Tin Phosphide (B1233454) (SnP) is paramount. This document provides immediate and essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans to foster a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Tin Phosphide, a comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may also be necessary.Protects against dust, vapors, and splashes, preventing eye contact with the hazardous chemical.
Skin Protection Fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves (inspected prior to use).[1][2] An impervious apron is recommended.[2]Prevents skin contact with this compound, which is toxic.[2] Impervious materials prevent chemical permeation.
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For unknown concentrations or emergencies, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[3][4]Protects against the inhalation of harmful dust, mists, or vapors.[1][2] this compound can be harmful if inhaled.[2]
Footwear Chemical-resistant, steel-toe boots or shoes.[4][5]Provides protection against spills and falling objects.
Occupational Exposure Limits

Adherence to established occupational exposure limits is crucial for minimizing health risks associated with this compound.

OrganizationExposure Limit (Time-Weighted Average - TWA)
OSHA (PEL) 2 mg/m³[2]
ACGIH (TLV) 2 mg/m³[2]
NIOSH (REL) 2 mg/m³[2]

Standard Operating Procedure for Handling this compound

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

prep Preparation - Review SDS - Designate work area - Assemble PPE handling Handling - Work in a well-ventilated area - Avoid dust formation - Use non-sparking tools prep->handling Proceed with caution storage Storage - Tightly closed, dry, cool, well-ventilated area - Store away from incompatible materials - Handle under inert gas handling->storage After use spill Spill Response - Evacuate and ventilate - Wear appropriate PPE - Contain with dry, non-combustible material handling->spill If spill occurs emergency Emergency Procedures - Eye Contact: Flush with water for 15 min - Skin Contact: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting handling->emergency In case of exposure disposal Disposal - Collect in suitable, closed containers - Follow local, state, and federal regulations storage->disposal For waste spill->disposal After containment spill->emergency If exposure occurs

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

1. Preparation and Safe Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Ignition Sources: Remove all sources of ignition as this compound can react with moisture to produce flammable gases.[6][7] Use non-sparking tools.[1]

  • Dust Control: Avoid the formation and dispersal of dust.[1][2]

2. Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Keep away from water, acids, and other incompatible materials.[6] Handling under an inert gas is recommended.[6]

  • Environment: The storage area should be dry and preferably without a sprinkler system.[6]

3. Spill Management:

  • Personnel: Evacuate non-essential personnel from the spill area.[1] Keep people away and upwind of the spill.[1]

  • Containment: For small spills, sweep or vacuum up the spillage and collect it in a suitable container for disposal.[2] For large spills, cover with dry earth, dry sand, or another non-combustible material, followed by a plastic sheet to minimize spreading or contact with rain.[2][6] Do not use water.[2][6]

  • Cleaning: Clean the surface thoroughly to remove any residual contamination.[2]

4. Disposal Plan:

  • Containerization: Collect waste material in suitable, closed containers for disposal.[1]

  • Regulations: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][6] Improper disposal of excess pesticide is a violation of Federal law.[8]

  • Guidance: If unsure about disposal procedures, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[8] While specific guidelines for this compound are not detailed, procedures for similar compounds like aluminum phosphide involve slow reaction with moisture in an open, well-ventilated area to dissipate the toxic phosphine (B1218219) gas produced.[9] However, this should only be performed by trained personnel following strict safety protocols.

Emergency First Aid Procedures

In the event of exposure to this compound, immediate action is crucial.

  • Inhalation: Move the victim to fresh air.[10] If breathing is difficult, administer oxygen.[3][10] If the victim is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[3][10] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin with plenty of soap and water.[10] If irritation develops and persists, get medical attention.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[10] Seek medical attention.

  • Ingestion: Rinse the mouth with water.[10] Do NOT induce vomiting.[2][10] Never give anything by mouth to an unconscious person.[10] Call a doctor or Poison Control Center immediately.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.